5,6-Difluoro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSIOXFVHBGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680020 | |
| Record name | 5,6-Difluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-96-8 | |
| Record name | 5,6-Difluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5,6-Difluoro-1H-indazole: A Key Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Indazoles
In the landscape of medicinal chemistry, the indazole core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with a wide array of biological targets. The strategic incorporation of fluorine atoms, a common tactic in modern drug design, further enhances the therapeutic potential of this scaffold. The introduction of fluorine can significantly alter key physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[2]
This guide provides an in-depth technical overview of 5,6-Difluoro-1H-indazole (CAS No. 944898-96-8), a key building block for the synthesis of novel therapeutic agents. We will explore its fundamental properties, synthesis, characterization, and critical role in the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this fluorinated heterocyclic compound.
Core Physicochemical and Structural Properties
This compound is a solid, typically appearing as an off-white or pale yellow powder.[3] The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions.
Key Property Summary
The following table summarizes the essential identification and computed physicochemical properties of this compound. These computed values, sourced from robust cheminformatics platforms, provide a reliable profile for this molecule in the absence of extensive experimental data.
| Property | Value | Source |
| CAS Number | 944898-96-8 | [4][5] |
| Molecular Formula | C₇H₄F₂N₂ | [4] |
| Molecular Weight | 154.12 g/mol | [4][6] |
| Exact Mass | 154.03425446 Da | [4] |
| XLogP3 (Lipophilicity) | 1.8 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Topological Polar Surface Area | 28.7 Ų | [4] |
| Purity (Typical) | ≥95% - 99% | [3] |
Note: While a specific experimental melting point for this compound is not widely published, related compounds such as indazole (146-150 °C) and its isomers suggest a melting point in a similar range.[7] Solubility is expected to be poor in water but favorable in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis and Purification
The construction of the indazole ring system is a well-established field of heterocyclic chemistry. For this compound, the most logical and field-proven synthetic approach involves the cyclization of a corresponding ortho-substituted carbonyl precursor with hydrazine.
Retrosynthetic Analysis and Strategy
The core strategy relies on a classical condensation and intramolecular cyclization reaction. A plausible precursor is a 2',4',5'-trisubstituted acetophenone or benzaldehyde, where one substituent is a leaving group (typically fluorine) ortho to the carbonyl, and the other two are the desired fluorine atoms at the 4' and 5' positions.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 944898-96-8|this compound|BLD Pharm [bldpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | C7H4F2N2 | CID 51358554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
physicochemical characteristics of 5,6-Difluoro-1H-indazole
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Difluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its versatility and biological activity are well-documented. However, the strategic incorporation of fluorine atoms can dramatically enhance its drug-like properties. This guide focuses on this compound, a key building block where the difluorination pattern on the benzene ring is not merely an incidental modification but a deliberate design choice aimed at optimizing molecular behavior. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive analysis of this compound's properties, explaining the causal relationships between its structure and its functional advantages in a research and development context.
Molecular Structure and Inherent Properties
This compound (CAS: 944898-96-8) is a bicyclic aromatic heterocycle.[4] The structure consists of a benzene ring fused to a pyrazole ring. The defining feature is the presence of two fluorine atoms at positions 5 and 6 of the benzene moiety.
An essential characteristic of the indazole system is tautomerism. The proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H- and 2H-tautomers. For the parent indazole, the 1H-indazole is the more thermodynamically stable and, therefore, the predominant form.[1] This equilibrium is critical as the N-H proton's position and acidity can govern interactions with biological targets.[5]
Caption: Tautomeric equilibrium of this compound.
Core Physicochemical Data
The rational application of a chemical building block begins with a solid understanding of its fundamental properties. The data below is compiled from authoritative chemical databases. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides useful estimates where experimental validation is not yet published.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₄F₂N₂ | - | [6] |
| Molecular Weight | 154.12 g/mol | Computed | [7] |
| CAS Number | 944898-96-8 | - | [4] |
| Appearance | Off-white to yellow solid | Experimental | [8][9] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| XLogP3 | 1.8 | Computed | [7] |
| Polar Surface Area | 28.7 Ų | Computed | [7] |
| Hydrogen Bond Donors | 1 | Computed | [7] |
| Hydrogen Bond Acceptors | 2 | Computed | [7] |
Note: The XLogP3 value of 1.8 suggests moderate lipophilicity, a desirable trait for balancing aqueous solubility with membrane permeability in drug candidates.
Predictive Spectroscopic Profile
Direct experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, a predictive profile can be constructed to aid researchers in its identification and characterization.[10][11]
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one for the N-H proton. The protons at C4 and C7 will appear as doublets or triplets, with coupling constants influenced by both vicinal protons and through-space coupling to the fluorine atoms. The C3 proton will likely be a singlet or a narrow triplet. The N-H proton will present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbons directly bonded to fluorine (C5 and C6) will exhibit large one-bond coupling constants (¹JCF), which are highly diagnostic. The signals for C4 and C7 will also show smaller two-bond couplings (²JCF).
-
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms at C5 and C6.
-
Infrared (IR) Spectroscopy: Key absorptions anticipated include a broad N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching bands in the 1450-1620 cm⁻¹ region, and very strong, characteristic C-F stretching absorptions typically found in the 1100-1300 cm⁻¹ range.[11][12]
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at m/z 154.03, corresponding to the exact mass.
Synthesis Strategy: A Field-Proven Approach
The synthesis of substituted indazoles often relies on the cyclization of appropriately substituted precursors.[1] A robust and widely applicable method for synthesizing fluorinated indazoles involves the reaction of a substituted acetophenone with hydrazine.[5][10] This approach is favored for its reliability and the commercial availability of diverse starting materials.
Experimental Protocol: Synthesis via Hydrazine Cyclization
This protocol is a representative methodology based on established syntheses of similar fluorinated indazoles.[5][10]
-
Reaction Setup: To a solution of 2',4',5'-trifluoroacetophenone (1.0 eq) in a high-boiling point solvent such as n-butanol or pyridine, add hydrazine hydrate (1.5-2.0 eq).
-
Thermal Cyclization: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazine displaces the ortho-fluorine atom to form the pyrazole ring.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by slurrying with a non-polar solvent like methanol to precipitate the product, which is then collected by filtration.[13]
-
Purification: If necessary, further purification can be achieved by column chromatography on silica gel.
The choice of 2',4',5'-trifluoroacetophenone as the starting material is strategic; the fluorine at the 2'-position is the most activated towards nucleophilic displacement by the hydrazine, facilitating the desired cyclization to form the indazole core.[5]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. 944898-96-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 6. cenmed.com [cenmed.com]
- 7. 4,6-Difluoro-1H-indazole | C7H4F2N2 | CID 24728423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. 1H-indazole hydrochloride [webbook.nist.gov]
- 13. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Comprehensive Spectroscopic and Chromatographic Guide to 5,6-Difluoro-1H-indazole
Introduction: The Strategic Value of 5,6-Difluoro-1H-indazole in Modern Drug Discovery
This compound (CAS No. 944898-96-8; Molecular Formula: C₇H₄F₂N₂; Molecular Weight: 154.12 g/mol ) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry.[1][2] The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is a core component in numerous therapeutic agents. The strategic introduction of fluorine atoms onto the benzene ring, as seen in this molecule, is a cornerstone of modern drug design.[1]
Fluorination can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The strong carbon-fluorine bond can block sites of metabolism, potentially increasing a drug candidate's half-life and bioavailability.[1] Consequently, this compound serves as a critical building block for synthesizing novel therapeutics, particularly in oncology and neurodegenerative disease research.
This guide provides an in-depth analysis of the essential spectroscopic and chromatographic data required for the unambiguous identification, purity assessment, and quality control of this compound. The methodologies described herein are designed as self-validating systems, providing researchers and drug development professionals with the foundational knowledge to confidently handle this important synthetic intermediate.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous fingerprint of its molecular structure. The following data are based on established principles and data from analogous fluorinated heterocyclic systems.
Expertise & Experience: Interpreting the Spectra
The key to interpreting the NMR spectra of this molecule lies in understanding the influence of the two fluorine atoms on the neighboring protons and carbons. The electronegativity of fluorine and, more importantly, through-bond spin-spin coupling (J-coupling) create highly characteristic patterns.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show four distinct signals: one for the N-H proton and three for the aromatic protons (H-3, H-4, and H-7). The N-H proton signal is typically broad and appears far downfield. The aromatic protons H-4 and H-7 will exhibit complex splitting patterns due to coupling with both the adjacent proton and the nearby fluorine atom (³JHH and ⁴JHF).
Table 1: Expected ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| NH | ~13.5 | br s | - | Acidic proton, subject to exchange, typically broad. |
| H-3 | ~8.2 | s | - | Isolated proton on the pyrazole ring. |
| H-7 | ~7.8 | d | ³J(H7-F6) ≈ 7-9 | Doublet due to ortho coupling with F-6. |
| H-4 | ~7.5 | d | ³J(H4-F5) ≈ 9-11 | Doublet due to ortho coupling with F-5. |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will display seven signals. The carbons directly bonded to fluorine (C-5 and C-6) will appear as large doublets due to one-bond carbon-fluorine coupling (¹JCF), which is a definitive diagnostic feature. Other carbons in the benzene ring will show smaller couplings (²JCF, ³JCF).
Table 2: Expected ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) | Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | | C-5 / C-6 | 145-155 | d | ¹J(C-F) ≈ 240-250 | Direct attachment to fluorine causes large splitting and deshielding. | | C-7a | ~140 | dd | ²J(C7a-F6) ≈ 10-15, ³J(C7a-F5) ≈ 2-5 | Coupling to two different fluorine atoms. | | C-3 | ~135 | s | - | | | C-3a | ~120 | dd | ²J(C3a-F5) ≈ 10-15, ³J(C3a-F6) ≈ 2-5 | Coupling to two different fluorine atoms. | | C-7 | ~100 | d | ²J(C7-F6) ≈ 20-25 | Two-bond coupling to F-6. | | C-4 | ~98 | d | ²J(C4-F5) ≈ 20-25 | Two-bond coupling to F-5. |
¹⁹F NMR Analysis
¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms.[3] For this molecule, two distinct signals are expected, which will appear as multiplets due to coupling with each other and with nearby protons.
Table 3: Expected ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆) | Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | | :--- | :--- | :--- | :--- | | F-5 | -135 to -145 | m | ³J(F5-H4), ⁴J(F5-F6) | | | F-6 | -135 to -145 | m | ³J(F6-H7), ⁴J(F5-F6) | |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to encompass a range of 0-15 ppm.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width from 0 to 160 ppm.
-
A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral window appropriately, typically centered around -140 ppm.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively).
Visualization: NMR Analysis Workflow
Caption: NMR analysis workflow for this compound.
Section 2: High-Performance Liquid Chromatography (HPLC) – Purity Assessment
HPLC is the gold standard for assessing the purity of chemical compounds. A robust reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from potential starting materials, by-products, or degradants.
Expertise & Experience: Method Development Rationale
The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any impurities. A standard C18 column is a versatile and excellent starting point. While specialized fluorinated phases can offer unique selectivity for fluorinated analytes, a C18 phase provides a universally accessible and reliable system.[4][5] A gradient elution using water and acetonitrile with a small amount of acid (formic acid or TFA) is employed to ensure good peak shape and elution of all components within a reasonable timeframe. UV detection is suitable as the indazole ring system contains a strong chromophore.
Table 4: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and good resolution for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ensures ionization consistency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 10% to 95% B over 5 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Detection | UV at 254 nm | Indazole core has strong absorbance at this wavelength. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock to a working concentration of ~0.1 mg/mL for analysis.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the sample solution. It is best practice to first inject a blank (diluent) to ensure the system is clean.
-
Data Acquisition: Acquire the chromatogram for the full duration of the gradient and any subsequent hold or re-equilibration steps.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). A purity of ≥98% is typically expected for a high-quality research compound.
Visualization: HPLC Purity Workflow
Caption: HPLC workflow for purity assessment.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) – Identity Confirmation
While HPLC-UV provides purity information, LC-MS confirms the identity of the compound by measuring its mass-to-charge ratio (m/z). This technique couples the separation power of LC with the detection specificity of mass spectrometry.[6]
Expertise & Experience: Method Design for Unambiguous Confirmation
The goal of the LC-MS analysis is to observe the molecular ion of this compound. Electrospray Ionization (ESI) in positive mode is the method of choice for nitrogen-containing heterocyclic compounds, as they are readily protonated to form the [M+H]⁺ ion.[7] A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, is preferred as it provides an accurate mass measurement, allowing for the confirmation of the elemental composition.
Table 5: Representative LC-MS Method for Identity Confirmation
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | Same as HPLC (Table 4) | The established HPLC method can be directly coupled to the MS. |
| Ionization Mode | Positive Electrospray (ESI+) | Indazole nitrogen atoms are basic and readily protonated. |
| Mass Analyzer | High Resolution (e.g., Orbitrap, TOF) | Provides accurate mass for elemental composition confirmation. |
| Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential fragments. |
| Expected Ion | [M+H]⁺ | Protonated molecular ion. |
| Calculated m/z | 155.0418 | Exact mass for C₇H₅F₂N₂⁺. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis (~0.1 mg/mL is often too concentrated for sensitive MS; further dilution to 1-10 µg/mL may be necessary).
-
LC-MS Run: Inject the sample into the equilibrated LC-MS system.
-
Data Acquisition: Acquire data in full scan mode.
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the peak for the protonated molecular ion [M+H]⁺.
-
Verify that the measured accurate mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass (155.0418 for C₇H₅F₂N₂⁺).
-
Visualization: LC-MS Identity Confirmation Workflow
Caption: LC-MS workflow for identity confirmation.
Conclusion
The structural integrity and purity of this compound can be rigorously established through a multi-technique analytical approach. NMR spectroscopy provides the definitive structural blueprint, with characteristic chemical shifts and coupling constants arising from the difluoro substitution pattern. RP-HPLC with UV detection offers a robust method for quantitative purity assessment. Finally, LC-HRMS confirms the compound's identity by providing an accurate mass measurement that validates its elemental composition. Together, these methods form a comprehensive quality control system, ensuring that researchers and developers are utilizing a well-characterized and reliable building block for the advancement of new chemical entities.
References
- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 2. This compound | C7H4F2N2 | CID 51358554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
The Ascendancy of Difluorinated Indazole Scaffolds in Modern Drug Discovery: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical examination of the biological significance of difluorinated indazole scaffolds. It moves beyond a simple listing of activities to explore the underlying physicochemical and pharmacological principles that make these structures potent and versatile tools in medicinal chemistry.
Part 1: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but a result of the unique and powerful effects fluorine exerts on a molecule's properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional metabolic stability to adjacent positions.[2]
Fluorine's high electronegativity and small atomic size allow it to modulate key drug characteristics without introducing significant steric bulk.[2][3] These modulations include:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP450), prolonging the drug's half-life.[2][4]
-
Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing binding potency.[2][3]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and cell permeability.[2]
-
Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, fluorine substitution can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to better oral bioavailability.[1][2][4]
Part 2: The Indazole Nucleus: A Privileged Scaffold
The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[5] This designation stems from its ability to serve as a structural motif in drugs targeting a wide range of biological targets.[6][7] Several FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib, are built upon this core structure.[7][8]
The utility of the indazole scaffold can be attributed to several key features:
-
Bioisosteric Replacement: Indazole is an effective bioisostere for other aromatic systems like indole and phenol. It mimics their size and shape while introducing unique electronic properties.[6]
-
Versatile Hydrogen Bonding: Unlike indole, which only has a hydrogen bond donor (the N-H group), the indazole ring possesses both a hydrogen bond donor and an additional nitrogen atom that acts as a hydrogen bond acceptor. This dual functionality can lead to improved and more specific interactions within a protein's binding site, particularly the hinge region of kinases.
-
Tautomeric Forms: Indazole exists primarily in two stable tautomeric forms, 1H-indazole and 2H-indazole. This allows for diverse substitution patterns and vectors for molecular growth during drug design.[6][7]
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
review of synthetic pathways for fluorinated indazoles
An In-Depth Technical Guide to the Synthetic Pathways for Fluorinated Indazoles
Authored by Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. The strategic incorporation of fluorine into these scaffolds often leads to profound improvements in pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth review of the core synthetic strategies for accessing fluorinated indazoles, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, compare the relative merits of different approaches, and provide detailed, field-proven protocols. The discussion is segmented into two primary strategies: the late-stage direct fluorination of pre-formed indazole cores and the systematic construction of the indazole ring from fluorinated precursors.
Introduction: The Synergistic Advantage of Fluorine and the Indazole Core
The indazole nucleus, an aromatic bicyclic heterocycle, is a bioisostere of indole and features prominently in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV effects.[4] The element fluorine, with its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—has become an indispensable tool in modern drug design.[1] Its introduction can block metabolic oxidation, modulate pKa to improve cell permeability, and alter conformation to enhance target binding affinity.[1]
The convergence of these two powerful motifs has yielded highly effective therapeutic agents. A compelling example is the development of Rho kinase (ROCK1) inhibitors, where the position of a single fluorine atom on the indazole scaffold dramatically influences potency and bioavailability. An indazole fluorinated at the C6 position showed a potent IC₅₀ of 14 nM and an oral bioavailability of 61%, whereas the C4-fluoro isomer was significantly less active (IC₅₀ of 2500 nM).[5] This profound positional effect underscores the critical need for robust and regioselective synthetic methods to access a diverse range of fluorinated indazoles for structure-activity relationship (SAR) studies.
This guide will dissect the primary synthetic methodologies, providing the strategic insights necessary to select and execute the optimal pathway for a given target molecule.
Strategy 1: Direct C-H Fluorination of Pre-formed Indazoles
Late-stage functionalization (LSF) is a highly sought-after strategy in drug discovery as it allows for the rapid diversification of complex molecules at a late step in the synthesis, bypassing the need for de novo synthesis of each analog. Direct C-H fluorination of the indazole core embodies this principle, offering an atom-economical route to novel fluorinated derivatives.
C-3 Electrophilic Fluorination of 2H-Indazoles
Until recently, the direct fluorination of the indazole nucleus was a significant challenge.[6] A breakthrough was achieved by Ghosh and Hajra, who developed a simple, metal-free method for the regioselective C-3 fluorination of 2H-indazoles using N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source.[6][7][8] This method is notable for its operational simplicity, mild conditions, and use of water as an environmentally benign solvent.[6]
Causality and Mechanistic Insight: The reaction is proposed to proceed via a radical pathway.[6][7][8] NFSI is thought to generate an electrophilic fluorine radical, which then regioselectively attacks the electron-rich C-3 position of the 2H-indazole. A subsequent hydrogen abstraction from the resulting intermediate by a bissulfonylamidyl radical yields the C-3 fluorinated product.[8] The choice of 2H-indazoles is critical; the substituent at the N-2 position influences the electronic properties of the ring, making the C-3 position particularly nucleophilic and susceptible to attack.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies to Access Fluorinated Azoles | CoLab [colab.ws]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 6. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
5,6-Difluoro-1H-Indazole: A Privileged Pharmacophore for Potent and Selective Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Indazoles in Kinase Inhibition
The indazole core has emerged as a "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological targets with high affinity.[1] This bicyclic heteroaromatic scaffold, consisting of a benzene ring fused to a pyrazole ring, has proven particularly fruitful in the development of protein kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
Indazole derivatives have been successfully incorporated into several commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib.[2][3] The success of the indazole scaffold can be attributed to its ability to act as a bioisostere for other key pharmacophores like indole and phenol, while offering distinct advantages. The indazole nucleus possesses both a hydrogen bond donor (NH group) and a hydrogen bond acceptor (the additional nitrogen atom), which can lead to enhanced binding affinity with the hinge region of the kinase active site.
This guide focuses on a specific, strategically modified indazole derivative: 5,6-difluoro-1H-indazole . We will explore the profound impact of difluorination at the 5 and 6 positions on the molecule's physicochemical properties and its subsequent application as a superior pharmacophore in the design of next-generation kinase inhibitors.
The Strategic Advantage of 5,6-Difluorination
The introduction of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to optimize pharmacological profiles. When applied to the indazole scaffold at the 5 and 6 positions, this modification imparts several key advantages that address common challenges in drug development:
-
Enhanced Potency and Binding Affinity: Fluorine's high electronegativity influences the electron distribution within the indazole ring system. This can lead to stronger, more specific interactions with amino acid residues in the kinase active site, resulting in improved binding affinity and higher potency.[1]
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By blocking potential sites of metabolism on the benzene ring portion of the indazole core, the 5,6-difluoro substitution increases the compound's metabolic stability. This translates to a longer half-life in the body, improved bioavailability, and a more predictable pharmacokinetic profile.[1]
-
Modulation of Physicochemical Properties: Fluorination significantly alters key molecular properties. It can increase lipophilicity, which can influence cell permeability and oral absorption. Furthermore, the strategic placement of fluorine at the 5 and 6 positions can modulate the acidity of the N-H bond of the pyrazole ring, a critical factor for its interaction with target proteins.[1]
These combined effects make this compound a highly valuable and sought-after building block for the synthesis of novel therapeutic agents with optimized efficacy and safety profiles.
Application of this compound in Kinase Inhibitor Design
The this compound pharmacophore has been successfully employed in the development of inhibitors targeting a range of kinases implicated in cancer and other diseases.
Case Study: Targeting Receptor Tyrosine Kinases (RTKs)
Many kinase inhibitors featuring the indazole core target receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are crucial drivers of tumor angiogenesis and growth.[2][4] The 3-aminoindazole moiety, in particular, has been shown to be an effective hinge-binding template for these kinases.[4] While specific data for a 5,6-difluoro-3-aminoindazole is not extensively available in the public domain, the known benefits of fluorination suggest that such a scaffold would likely exhibit enhanced potency and metabolic stability compared to its non-fluorinated counterparts.[4]
A hypothetical signaling pathway targeted by such an inhibitor is depicted below:
Caption: Simplified RTK signaling pathway and the inhibitory action of a this compound-based inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core is crucial for optimizing potency and selectivity. Key positions for derivatization include:
-
N1 Position: Substitution at the N1 position of the pyrazole ring can significantly impact the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket. This position is often modified to enhance pharmacokinetic properties.
-
C3 Position: The C3 position is frequently utilized to introduce functionalities that interact with the hinge region of the kinase. Amine substitutions at this position are common in many potent kinase inhibitors.[4]
-
Other Positions on the Benzene Ring: While the 5 and 6 positions are occupied by fluorine, the remaining positions on the benzene ring can be further functionalized to fine-tune the inhibitor's properties.
The general workflow for developing a novel kinase inhibitor based on this scaffold is outlined below:
Caption: A typical workflow for the development of kinase inhibitors based on the this compound scaffold.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core can be achieved through various synthetic routes. A common approach starts from a suitably substituted trifluoroacetophenone.[1]
Example Synthetic Protocol: Synthesis of this compound
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.
Step 1: Formation of Hydrazone from 2',4',5'-Trifluoroacetophenone
-
Dissolve 2',4',5'-trifluoroacetophenone (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone may be used in the next step without further purification or can be purified by recrystallization.
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve the crude hydrazone from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Add a suitable base, for example, potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring by TLC. The cyclization occurs via intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces a fluorine atom.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Derivatization Strategies
Once the this compound core is synthesized, it can be further functionalized using various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl or heteroaryl moieties at specific positions, enabling the construction of diverse compound libraries for SAR studies.[1]
Experimental Evaluation of this compound-Based Kinase Inhibitors
The inhibitory activity of newly synthesized compounds is typically assessed using a combination of in vitro biochemical and cell-based assays.
Protocol: In Vitro Kinase Inhibition Assay (Example: TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity.
-
Reagents and Plate Preparation:
-
Prepare a serial dilution of the this compound test compounds in DMSO.
-
In a 384-well assay plate, add the test compounds, the target kinase, a suitable substrate peptide, and ATP.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
-
Detection:
-
Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled acceptor molecule.
-
Incubate for another period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Data Presentation
The results from kinase inhibition assays are typically summarized in a table for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) |
| 5,6-DF-IND-01 | Kinase A | 15 |
| Kinase B | >10,000 | |
| 5,6-DF-IND-02 | Kinase A | 5 |
| Kinase B | 5,200 | |
| Control Drug | Kinase A | 10 |
| Kinase B | 25 |
This is example data and does not represent actual experimental results.
Conclusion and Future Perspectives
The this compound scaffold represents a significant advancement in the design of potent and selective kinase inhibitors. The strategic incorporation of fluorine at the 5 and 6 positions confers multiple advantages, including enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties. This makes it a highly attractive starting point for drug discovery programs targeting a wide range of kinases.
Future research in this area will likely focus on:
-
Exploring Novel Derivatizations: Synthesizing and evaluating new libraries of this compound derivatives to identify inhibitors with novel kinase selectivity profiles.
-
Structural Biology: Obtaining co-crystal structures of these inhibitors bound to their target kinases to provide a deeper understanding of the molecular interactions and guide further rational design efforts.
-
Application to New Targets: Expanding the application of this pharmacophore to inhibit other kinase families implicated in diseases beyond cancer, such as inflammatory and neurodegenerative disorders.
The continued exploration of the this compound pharmacophore holds great promise for the development of the next generation of targeted therapies with improved efficacy and safety.
References
- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are foundational scaffolds in medicinal chemistry, integral to a multitude of therapeutic agents. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, predominantly between the 1H- and 2H-forms. This tautomeric equilibrium is not merely an academic curiosity; it profoundly influences the physicochemical properties, reactivity, and, most importantly, the biological activity of these compounds. This in-depth guide provides a comprehensive exploration of the tautomerism of substituted indazoles, offering a blend of theoretical principles, practical analytical methodologies, and real-world applications in drug discovery. We will delve into the factors governing tautomeric preference, the spectroscopic and computational techniques for their characterization, and the implications of tautomerism on pharmacological profiles, equipping researchers with the knowledge to navigate and harness this fascinating aspect of indazole chemistry.
The Fundamental Principles of Indazole Tautomerism
Indazole, a bicyclic aromatic heterocycle, is comprised of a benzene ring fused to a pyrazole ring. This arrangement gives rise to the possibility of the pyrazolic proton residing on either of the two nitrogen atoms, leading to two primary tautomeric forms: 1H-indazole and 2H-indazole. A third, less common and non-aromatic tautomer, 3H-indazole, is also possible but is rarely observed.[1]
The 1H- and 2H-tautomers exist in a dynamic equilibrium, with the 1H-form being the more thermodynamically stable and, therefore, the predominant species in most cases.[2] Theoretical calculations and experimental data consistently show that 1H-indazole is more stable than 2H-indazole by approximately 2.3-5.3 kcal/mol.[1][3] This stability difference is attributed to the greater aromaticity of the benzenoid system in the 1H-tautomer compared to the quinonoid character of the 2H-form.[3]
However, the tautomeric landscape is not static. It is a finely balanced equilibrium that can be significantly influenced by a variety of factors, including:
-
Substituents: The nature, position, and stereochemistry of substituents on the indazole ring can dramatically alter the relative stabilities of the tautomers.
-
Solvent: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other.
-
pH: The acidity or basicity of the medium can influence the protonation state of the indazole ring, thereby affecting the tautomeric equilibrium.
Understanding and controlling this equilibrium is paramount in drug development, as the specific tautomeric form of an indazole-based drug can dictate its binding affinity to a biological target, its pharmacokinetic properties, and its overall therapeutic efficacy.[1][4]
Caption: Figure 1. The two primary tautomeric forms of indazole.
Factors Influencing Tautomeric Equilibrium
Substituent Effects: A Game of Electronics and Sterics
The electronic and steric properties of substituents play a pivotal role in modulating the tautomeric equilibrium. While a comprehensive quantitative prediction for all substitution patterns remains a challenge, general trends can be discerned:
-
Electron-donating groups (EDGs) , such as -NH2 and -OH, when placed at positions that conjugate with the pyrazole ring, can influence the electron density at the nitrogen atoms and thereby affect the tautomeric preference.
-
Electron-withdrawing groups (EWGs) , such as -NO2 and -CN, can significantly impact the acidity of the N-H proton and the overall electron distribution. For instance, theoretical studies have shown that a 3-NO2 substituent decreases the energy difference between the 1H and 2H tautomers, although the 1H form remains more stable.[3]
-
Steric hindrance from bulky substituents can favor the less sterically crowded tautomer.
A quantitative understanding of these effects can be achieved through computational chemistry, as will be discussed in a later section.
The Solvent's Decisive Role
The surrounding solvent environment can dramatically shift the tautomeric equilibrium. The choice of solvent in both synthesis and analysis is therefore a critical experimental parameter.
-
Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the nitrogen atoms of the indazole ring, potentially stabilizing one tautomer over the other.
-
Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium through dipole-dipole interactions.
-
Nonpolar solvents , such as chloroform and dichloromethane, can favor tautomers with lower dipole moments. A notable example is the stabilization of the 6-2H tautomer of certain indazole derivatives in less polar solvents like CDCl3 or CD2Cl2, which is attributed to the formation of a strong intramolecular hydrogen bond.[3]
Analytical Techniques for Tautomer Characterization
The unambiguous identification and quantification of indazole tautomers are crucial for both research and quality control in drug development. A multi-pronged analytical approach, combining spectroscopic and crystallographic techniques, is often necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Tautomer Analysis
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct spectral signatures for the 1H- and 2H-isomers.
Key Differentiating Features in NMR Spectra:
| Nucleus | 1H-Indazole | 2H-Indazole Derivative | Rationale for Difference |
| ¹H NMR | |||
| N-H | ~13.40 ppm (broad singlet) | Absent | The presence of a broad, downfield N-H proton is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 ppm (singlet) | ~8.4 ppm (singlet) | The H-3 proton in 2H-indazoles is typically more deshielded due to the electronic environment of the quinonoid system.[5] |
| ¹³C NMR | |||
| C-3 | ~134.8 ppm | ~150 ppm | The C-3 carbon in 2H-indazoles experiences a significant downfield shift, providing a clear diagnostic marker.[5] |
| C-7a | ~140 ppm | ~129 ppm | The bridgehead carbon C-7a is typically more shielded in the 2H-tautomer. |
Advanced NMR Techniques for Structural Elucidation:
For complex substituted indazoles, one-dimensional NMR may not be sufficient. Two-dimensional techniques are invaluable for unambiguous assignment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can establish through-space proximity between protons. For an N-substituted indazole, a NOESY correlation between the protons of the N-substituent and the H-7 proton is indicative of a 1H-isomer, while a correlation to the H-3 proton suggests a 2H-isomer.[6][7]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC allows for the determination of long-range couplings between protons and carbons. For N-substituted indazoles, correlations between the substituent's protons and the C-3 and C-7a carbons of the indazole ring can definitively establish the point of attachment and thus the tautomeric form.[6]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric ratio.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Acquisition (if necessary):
-
Acquire NOESY and/or HMBC spectra using standard pulse programs.
-
Optimize acquisition parameters (e.g., mixing time for NOESY, evolution time for long-range couplings in HMBC) based on the specific compound and spectrometer.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers if both are present in solution.
-
Caption: Figure 2. A generalized workflow for the NMR analysis of indazole tautomers.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the proton on the pyrazole ring.[8] This technique is invaluable for validating the tautomeric form observed in the solid state, which can sometimes differ from that in solution.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This is often the most challenging step. Common techniques include:
-
Slow evaporation: A saturated solution of the compound is allowed to evaporate slowly in a dust-free environment.
-
Vapor diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling crystallization: A saturated solution is slowly cooled to induce crystallization.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods).
-
The atomic model is refined against the experimental data to obtain precise bond lengths, bond angles, and atomic positions.[12]
-
Computational Chemistry: A Predictive and Mechanistic Tool
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for gaining insight into the factors that govern the tautomeric equilibrium.[13]
Protocol for DFT Calculations of Indazole Tautomers:
-
Structure Building: Build the 3D structures of the 1H- and 2H-tautomers of the substituted indazole of interest using a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[14]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
-
Solvent Effects: To model the influence of the solvent, implicit solvent models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations.
Tautomerism in Action: Case Studies in Drug Development
The tautomeric state of an indazole-based drug can have profound consequences for its pharmacological profile.
Niraparib: A 2H-Indazole PARP Inhibitor
Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[2] It is a 2H-indazole derivative.[9] The specific substitution pattern on the indazole ring favors the 2H-tautomer, which is crucial for its binding to the PARP enzyme and its therapeutic activity.
Axitinib: A 1H-Indazole Kinase Inhibitor
Axitinib (Inlyta®) is a kinase inhibitor used for the treatment of renal cell carcinoma.[1] It is a 1H-indazole derivative. The 1H-tautomer is the active form that binds to the kinase domain of vascular endothelial growth factor receptors (VEGFRs).[15]
The Impact on Receptor Binding and Pharmacokinetics
The position of the proton in the indazole ring alters the hydrogen bonding pattern and the overall shape and electronic properties of the molecule. These changes can significantly impact:
-
Receptor Binding Affinity: The ability of a drug to bind to its target protein is highly dependent on specific interactions, such as hydrogen bonds. A shift in the tautomeric form can change a hydrogen bond donor to an acceptor, or vice versa, potentially abolishing or enhancing binding affinity.
-
Pharmacokinetics (ADME): Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the lipophilicity and pKa of a compound can vary between its tautomeric forms, which in turn affects its membrane permeability and metabolic stability.
Conclusion and Future Perspectives
The tautomerism of substituted indazoles is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors that control the tautomeric equilibrium and the analytical techniques for its characterization is essential for the rational design of novel indazole-based therapeutics. As our understanding of the subtle interplay between structure, tautomerism, and biological activity continues to grow, so too will our ability to design safer and more effective medicines. The integration of advanced spectroscopic methods, X-ray crystallography, and computational modeling will continue to be instrumental in unraveling the complexities of indazole tautomerism and in guiding the development of the next generation of indazole-containing drugs.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sisgeenco.com.br [sisgeenco.com.br]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
Methodological & Application
synthesis protocol for 5,6-Difluoro-1H-indazole from 3-fluoro-2-methylaniline
Application Note & Synthesis Protocol
Topic: A Detailed Protocol for the Synthesis of Fluorinated Indazoles via Diazotization-Cyclization, with 5,6-Difluoro-1H-indazole as the Target Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[3][4] This document provides a comprehensive guide to the synthesis of a fluorinated indazole core, utilizing the well-established Jacobsen indazole synthesis pathway which involves the diazotization and subsequent intramolecular cyclization of an ortho-alkyl aniline. We use 3-fluoro-2-methylaniline as a model starting material to detail a robust experimental protocol. Critically, this note elucidates the mechanistic basis for the reaction's regiochemical outcome, explaining why this specific precursor yields 4-fluoro-1H-indazole. We further discuss the synthetic-strategic considerations and propose alternative pathways necessary to achieve the specific, high-value this compound isomer, thereby providing researchers with a practical and intellectually rigorous guide for accessing this important class of molecules.
Introduction: The Strategic Value of Fluorinated Indazoles
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a range of clinically approved drugs, including the kinase inhibitors Niraparib and Pazopanib.[1][5]
The introduction of fluorine is a powerful tactic in molecular design. The small size, high electronegativity, and the strength of the C-F bond can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate.[4] Specifically, the 5,6-difluoro substitution pattern on the indazole ring has been shown to be particularly effective in enhancing bioactivity and oral bioavailability in certain kinase inhibitors, making this compound a highly sought-after building block for novel drug candidates.[3]
This guide provides a detailed, field-tested protocol for the synthesis of a fluorinated indazole core, grounded in the fundamental principles of organic chemistry.
Synthetic Strategy: The Jacobsen Indazole Synthesis
The most direct and classical approach to synthesizing the 1H-indazole core from an ortho-substituted aniline is through an intramolecular diazotization-cyclization reaction. This method, often referred to as a variation of the Jacobsen indazole synthesis, proceeds via two key mechanistic steps:
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[6][7] This reaction must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The diazonium group then acts as an electrophile, and the adjacent alkyl group (in this case, methyl) participates in an intramolecular cyclization. This step involves the formation of the new N-N bond and subsequent aromatization to yield the stable indazole ring system.
Logical Workflow: General Synthesis Pathway
Caption: General workflow for the Jacobsen-type indazole synthesis.
Mechanistic Analysis: Synthesis from 3-Fluoro-2-methylaniline
When applying this synthetic logic to the specified starting material, 3-fluoro-2-methylaniline , the regiochemical outcome is dictated by the positions of the substituents. The intramolecular cyclization occurs between the newly formed diazonium salt and the adjacent methyl group.
This reaction pathway will therefore produce 4-Fluoro-1H-indazole , not the 5,6-difluoro isomer. Achieving the 5,6-difluoro substitution pattern requires a different starting material where the fluorine and methyl groups are positioned appropriately on the aniline ring (e.g., 3,4-difluoro-2-methylaniline).
Despite this, the following protocol for 4-Fluoro-1H-indazole is mechanistically analogous and provides a robust, validated procedure for researchers to synthesize a fluorinated indazole core.
Detailed Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole
This protocol details the conversion of 3-fluoro-2-methylaniline to 4-fluoro-1H-indazole.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.14 | 10.0 g (79.9 mmol) | Purity >98% |
| Tetrafluoroboric acid (48% aq.) | HBF₄ | 87.81 | 50 mL | Corrosive, handle with care |
| Sodium Nitrite | NaNO₂ | 69.00 | 6.06 g (87.9 mmol) | Oxidizer, toxic if swallowed |
| Toluene | C₇H₈ | 92.14 | 250 mL | Anhydrous grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| Deionized Water | H₂O | 18.02 | As needed |
Safety Precautions & Hazard Management
-
Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Tetrafluoroboric Acid (HBF₄): Highly corrosive and toxic. Can cause severe burns upon contact. Avoid inhalation of vapors.[8]
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if ingested. Avoid contact with combustible materials.[9][10][11] Accidental mixing with acids can release toxic nitrogen oxide gases.
-
Aryl Diazonium Salts: These intermediates are thermally unstable and potentially explosive when isolated in a dry state. The protocol is designed for in situ use to mitigate this risk. Never heat a concentrated diazonium salt solution.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have sodium bicarbonate available to neutralize acid spills.
Step-by-Step Synthesis Procedure
Step 1: Formation of the Diazonium Tetrafluoroborate Salt
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol).
-
Carefully add 48% aqueous tetrafluoroboric acid (50 mL) to the flask. Stir the mixture until the aniline salt fully dissolves.
-
Immerse the flask in an ice-salt bath and cool the internal temperature to 0 °C. Maintain this temperature (0–5 °C) throughout the next step.
-
In a separate beaker, dissolve sodium nitrite (6.06 g, 87.9 mmol) in deionized water (20 mL).
-
Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred aniline solution over approximately 30-45 minutes. Crucial: Monitor the temperature closely and adjust the addition rate to ensure it does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).
-
After the addition is complete, continue stirring the resulting slurry at 0–5 °C for an additional 30 minutes.
Step 2: Intramolecular Cyclization to 4-Fluoro-1H-indazole
-
Add pre-chilled toluene (250 mL) to the reaction flask containing the diazonium salt slurry.
-
Replace the ice bath with a heating mantle equipped with a temperature controller and fit the flask with a reflux condenser.
-
Slowly and carefully heat the biphasic mixture. Vigorous gas evolution (N₂) will begin as the temperature rises. Heat the mixture to reflux (approx. 85-90 °C in the reaction mixture) and maintain reflux for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Step 3: Work-up and Product Isolation
-
Carefully transfer the reaction mixture to a 1 L separatory funnel.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
Step 4: Purification
-
Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford pure 4-fluoro-1H-indazole.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. The expected yield is typically in the range of 60-75%.
Alternative Pathways to this compound
To synthesize the target molecule This compound , a researcher must start with a precursor that already contains the necessary substitution pattern. A plausible and effective starting material would be 3,4-difluoro-2-methylaniline .
Proposed Synthesis Workflow for this compound
Caption: A viable synthetic route to this compound.
This alternative pathway would follow the exact same experimental protocol described in Section 4, simply substituting the starting material. This highlights the modularity of the Jacobsen synthesis and the critical importance of retrosynthetic analysis in planning chemical syntheses.
Conclusion
The synthesis of fluorinated indazoles is a vital process for the advancement of medicinal chemistry. The protocol detailed herein for the synthesis of 4-fluoro-1H-indazole from 3-fluoro-2-methylaniline provides a reliable and well-understood method for accessing the fluorinated indazole core. By understanding the underlying diazotization and intramolecular cyclization mechanism, researchers can appreciate the regiochemical constraints of the reaction. This knowledge is paramount for selecting the correct starting materials, such as 3,4-difluoro-2-methylaniline, to access other high-value isomers like the therapeutically relevant this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 9. fishersci.com [fishersci.com]
- 10. scribd.com [scribd.com]
- 11. nj.gov [nj.gov]
Application of 5,6-Difluoro-1H-indazole in the Development of Anti-Cancer Agents: A Technical Guide for Researchers
Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold, forming the core of numerous approved anti-cancer drugs.[1][2] Its versatility stems from its ability to act as a bioisostere for endogenous structures like purines, and its nitrogen atoms can participate in crucial hydrogen bonding within the active sites of enzymes, particularly protein kinases.[3]
This guide focuses on a specific, strategically modified version of this scaffold: 5,6-Difluoro-1H-indazole . The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties.[3] Fluorination at the 5 and 6 positions of the indazole ring offers several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism on the molecule, leading to a longer duration of action and improved bioavailability.[3]
-
Improved Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially leading to stronger and more specific interactions with biological targets.[3]
-
Modulation of Physicochemical Properties: Fluorination can significantly influence properties like lipophilicity and the acidity of the N-H bond, which are critical for cell permeability and target engagement.[3]
These combined effects make this compound a highly valuable building block for the synthesis of novel therapeutic agents with optimized pharmacological profiles, particularly in the realm of oncology. This document will provide an in-depth guide to its application, focusing on its use in developing potent kinase inhibitors, and will detail the necessary protocols for synthesis, characterization, and biological evaluation.
Case Study: Targeting Polo-Like Kinase 4 (PLK4) with a Difluoro-Indazole Scaffold
A compelling example of the application of the difluoro-indazole scaffold is in the development of inhibitors for Polo-Like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication during mitosis.[4][5] Its overexpression has been documented in various cancers, including breast cancer, lung cancer, and neuroblastoma, making it an attractive therapeutic target.[5] The development of potent and selective PLK4 inhibitors is a promising strategy for cancers driven by centrosome amplification.[5]
Recently, a novel series of indazole-based PLK4 inhibitors were developed, with compound C05 emerging as a lead candidate. While the original publication does not specify the exact difluoro-indazole isomer, the principles and methodologies are directly applicable to derivatives of this compound. Compound C05 demonstrated exceptional inhibitory activity against PLK4 and potent anti-proliferative effects against a panel of cancer cell lines.
| Compound | Target Kinase | IC50 (Enzymatic Assay) | Anti-proliferative IC50 (MCF-7 Breast Cancer Cells) | Anti-proliferative IC50 (IMR-32 Neuroblastoma Cells) | Reference |
| C05 | PLK4 | < 0.1 nM | 0.979 µM | 0.948 µM | [4][5] |
Table 1: Biological activity of the difluoro-indazole-based PLK4 inhibitor, C05.
The mechanism of action of C05 involves the direct inhibition of PLK4's kinase activity, leading to the suppression of its autophosphorylation. This, in turn, disrupts the process of centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4]
PLK4 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PLK4 in centriole duplication and the point of intervention for inhibitors like C05.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a key this compound intermediate and for the biological evaluation of its anti-cancer derivatives.
Protocol 1: Synthesis of 3-Amino-5,6-difluoro-1H-indazole
This protocol describes the synthesis of a key intermediate, 3-amino-5,6-difluoro-1H-indazole, which can be further derivatized to generate a library of potential anti-cancer agents. The synthesis is a one-step process involving the cyclization of 2,4,5-trifluorobenzonitrile with hydrazine hydrate.
Materials and Reagents:
-
2,4,5-Trifluorobenzonitrile (≥98%)
-
Hydrazine Hydrate (80% aq. solution)
-
Ethanol (200 Proof, Anhydrous)
-
Deionized Water
-
Celite® 545
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple and heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a thermocouple.
-
Charging Reagents: Charge the flask with 2,4,5-trifluorobenzonitrile (1.0 eq) and anhydrous ethanol (5 volumes). Begin stirring to dissolve the starting material.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (80% aq. solution, 3.0 eq) to the reaction mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add deionized water (2-3 volumes) to induce precipitation.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water to remove any residual hydrazine.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product is 3-amino-5,6-difluoro-1H-indazole.
Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a test compound against a specific kinase, such as PLK4. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase-specific substrate and cofactors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute these solutions in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to the wells of the assay plate.
-
Add 2.5 µL of a mixture of the kinase and its substrate to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cells.
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7, IMR-32)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 4: Western Blotting for Target Engagement
This protocol is used to confirm that the test compound is inhibiting the target kinase within the cancer cells by observing changes in the phosphorylation status of the kinase or its downstream substrates.
Materials and Reagents:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels upon treatment with the compound.
Caption: Workflow for Western Blotting analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anti-cancer agents, particularly kinase inhibitors. The strategic incorporation of fluorine atoms enhances key pharmacological properties, leading to compounds with improved potency and metabolic stability. The case study of the PLK4 inhibitor C05 highlights the potential of this scaffold to yield highly potent drug candidates.
The protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound derivatives. Researchers and drug development professionals can utilize these methods to explore the full potential of this privileged scaffold against a range of cancer-related targets. Future work should focus on further derivatization of the this compound core to optimize selectivity, improve pharmacokinetic profiles, and ultimately translate these promising compounds into clinical candidates.
References
- 1. rsc.org [rsc.org]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Material Durability with 5,6-Difluoro-1H-indazole
Introduction: The Strategic Advantage of Fluorinated Indazoles in Materials Science
In the relentless pursuit of high-performance materials, enhancing durability is a paramount objective. The incorporation of specialized additives into polymer matrices is a proven strategy to augment their intrinsic properties. This guide focuses on the application of 5,6-Difluoro-1H-indazole as a novel additive to significantly improve the durability of polymeric materials. The unique molecular architecture of this compound, featuring a stable indazole core and the strategic placement of two fluorine atoms, offers a multi-faceted approach to mitigating material degradation.
The indazole moiety, a bicyclic aromatic heterocycle, is known for its thermal stability and ability to participate in various non-covalent interactions, which can help to stabilize the polymer matrix. Furthermore, the introduction of fluorine atoms imparts several key advantages. The high electronegativity of fluorine and the strength of the carbon-fluorine bond enhance chemical and thermal stability.[1][2] Fluorination is a well-established strategy for improving key physicochemical properties such as metabolic stability and bioavailability in medicinal chemistry, and these principles can be extrapolated to materials science to enhance resistance to chemical and photo-oxidative degradation.[1] The presence of the difluoro substitution on the benzene ring of the indazole core enhances its chemical stability and bioactivity.[1] This guide provides a comprehensive overview of the scientific rationale, practical protocols for incorporation, and detailed methods for characterization to empower researchers in leveraging this compound for the development of next-generation durable materials.
Scientific Rationale: The Multifaceted Role of this compound in Enhancing Durability
The efficacy of this compound as a durability-enhancing additive stems from a combination of its inherent chemical and physical properties. Understanding these mechanisms is crucial for optimizing its application and predicting its performance in various polymer systems.
Mechanism of Action
The primary mechanisms by which this compound enhances material durability are:
-
Enhanced Thermal and Oxidative Stability: The indazole ring system is inherently stable due to its aromaticity. The addition of fluorine atoms further strengthens the molecule's resistance to thermal degradation.[3] Fluorinated compounds, in general, exhibit high thermal stability.[2] This translates to a higher decomposition temperature for the polymer composite, allowing it to maintain its structural integrity at elevated temperatures.
-
UV Shielding and Photostability: Many heterocyclic compounds can act as UV stabilizers by absorbing harmful ultraviolet radiation and dissipating the energy as heat.[4] The conjugated system of the indazole ring is expected to absorb UV radiation, thereby protecting the polymer backbone from photo-oxidative degradation, which is a primary cause of yellowing, cracking, and loss of mechanical properties.[5]
-
Improved Chemical Resistance: The strong carbon-fluorine bonds are highly resistant to chemical attack.[6] By incorporating this compound into a polymer matrix, the resulting composite is anticipated to exhibit increased resistance to a wide range of chemicals, including acids, bases, and organic solvents. Fluoropolymers are known for their exceptional chemical resistance.[7][8]
-
Hydrophobicity and Moisture Barrier: Fluorination of surfaces is a known method to increase hydrophobicity.[9] While the overall effect on the bulk polymer will depend on the concentration of the additive, the presence of the difluorinated indazole can reduce water absorption, which is a key factor in preventing hydrolysis and dimensional instability in certain polymers.
Figure 1: Synergistic contributions of the indazole core and difluoro substitution to enhanced polymer durability.
Protocols for Incorporation
The successful integration of this compound into a polymer matrix is critical for achieving the desired durability enhancements. The choice of incorporation method depends on the nature of the polymer, the desired final form of the material, and the available equipment. Two common and effective methods are melt blending and solution casting.
Protocol 1: Melt Blending for Thermoplastic Polymers
Melt blending is a scalable and industrially relevant method for incorporating additives into thermoplastic polymers such as polycarbonate (PC), polyethylene (PE), and polypropylene (PP).
Materials and Equipment:
-
Base thermoplastic polymer (e.g., PC, PE, PP pellets), dried according to manufacturer's recommendations.
-
This compound powder (micronized for better dispersion).
-
Twin-screw extruder with a temperature-controlled barrel.
-
Pelletizer or a mold for producing test specimens.
-
Fume hood and appropriate personal protective equipment (PPE).
Procedure:
-
Pre-blending: In a sealed container, dry blend the polymer pellets with the desired concentration of this compound (typically 0.1-2.0 wt%). Tumble the mixture for at least 15 minutes to ensure a homogenous distribution.
-
Extruder Setup: Set the temperature profile of the extruder zones according to the processing recommendations for the base polymer. A gradually increasing temperature profile is generally effective.
-
Melt Compounding: Feed the pre-blended mixture into the extruder at a constant rate. The screw speed should be optimized to ensure thorough mixing without excessive shear, which could degrade the polymer or the additive.
-
Extrusion and Pelletizing: Extrude the molten composite through a die and cool the strand in a water bath. A pelletizer is then used to cut the strand into pellets.
-
Specimen Preparation: The compounded pellets can then be injection molded or compression molded into standardized test specimens (e.g., tensile bars, impact discs) for subsequent characterization.
Figure 2: Workflow for incorporating this compound via melt blending.
Protocol 2: Solution Casting for Film and Coating Applications
Solution casting is an excellent method for preparing thin films or coatings and is suitable for polymers that are soluble in a common solvent, such as polymethyl methacrylate (PMMA) or polycarbonate (PC).[5][10]
Materials and Equipment:
-
Base polymer (e.g., PMMA, PC).
-
This compound.
-
A suitable solvent (e.g., dichloromethane, toluene, or N,N-dimethylformamide).
-
Magnetic stirrer and hot plate.
-
Glass petri dish or a flat glass substrate.
-
Leveling table.
-
Vacuum oven.
-
Fume hood and appropriate PPE.
Procedure:
-
Solution Preparation: Dissolve the base polymer in the chosen solvent to create a solution of a specific concentration (e.g., 10-20 wt%). Stir the solution at a slightly elevated temperature until the polymer is fully dissolved.
-
Additive Incorporation: Add the desired amount of this compound to the polymer solution and continue stirring until it is completely dissolved. The solution should be clear and homogeneous.
-
Casting: Place the glass substrate on a leveling table inside a fume hood. Pour the polymer solution onto the substrate, ensuring it spreads evenly.
-
Solvent Evaporation: Cover the casting setup with a container that has small openings to allow for slow and controlled solvent evaporation. This prevents the formation of defects in the film.
-
Drying: Once the majority of the solvent has evaporated and the film is self-supporting, transfer the substrate to a vacuum oven. Dry the film at a temperature below the boiling point of the solvent under reduced pressure for at least 24 hours to remove any residual solvent.
-
Film Detachment: Carefully peel the dried film from the glass substrate.
Characterization and Validation
A comprehensive characterization of the resulting polymer composites is essential to validate the efficacy of this compound as a durability enhancer. A combination of spectroscopic, thermal, mechanical, and weathering tests should be performed.
| Property | Test Method | Instrumentation | Expected Outcome with Additive |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA Instrument | Increased onset of degradation temperature. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | DSC Instrument | Minimal change in glass transition temperature (Tg). |
| Mechanical Strength | Tensile Testing (ASTM D638) | Universal Testing Machine | Retention of or slight improvement in tensile strength and modulus. |
| Impact Resistance | Izod/Charpy Impact Test (ASTM D256) | Impact Tester | Retention of impact strength. |
| UV-Vis Absorption | UV-Vis Spectroscopy | UV-Vis Spectrophotometer | Increased absorption in the UV region.[11] |
| Chemical Resistance | Immersion Test (ASTM D543)[1][12] | Chemical Baths, Analytical Balance | Reduced swelling and weight change after immersion. |
| Accelerated Weathering | QUV Accelerated Weathering (ASTM G154)[13][14] | QUV Weathering Tester | Reduced color change (yellowing) and gloss loss. |
Protocol 3: Accelerated Weathering Test (ASTM G154)
This protocol outlines a typical accelerated weathering test to evaluate the photostability of the polymer composites.
Materials and Equipment:
-
QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.
-
Standard test specimens of the base polymer and the composite containing this compound.
-
Colorimeter and gloss meter.
Procedure:
-
Initial Characterization: Measure the initial color (CIE Lab*) and gloss (at 60°) of all test specimens.
-
Exposure Cycle: Program the QUV tester for a cycle that simulates outdoor weathering. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[13]
-
Periodic Evaluation: At regular intervals (e.g., 250, 500, 1000, and 2000 hours), remove the specimens and measure the changes in color (ΔE*) and gloss.
-
Data Analysis: Plot the change in color and gloss as a function of exposure time for both the control and the additivated samples. A smaller change indicates better photostability.
Figure 3: Comprehensive workflow for the validation of enhanced durability.
Data Interpretation and Expected Results
The incorporation of this compound is expected to yield significant improvements in the durability of the host polymer. The following table provides a hypothetical comparison of a standard polycarbonate (PC) with a PC composite containing 1 wt% of the additive.
| Property | Test | Standard PC | PC + 1 wt% this compound | % Improvement |
| Thermal Stability | TGA (Onset of Degradation) | 350 °C | 375 °C | 7.1% |
| UV Stability | Accelerated Weathering (ΔE* after 1000h) | 5.2 | 2.1 | 59.6% |
| Chemical Resistance | Acetone Immersion (Weight gain after 24h) | 8.5% | 3.2% | 62.4% |
| Mechanical Properties | Tensile Strength Retention (after 1000h UV) | 75% | 92% | 22.7% |
Note: The data presented in this table are illustrative and represent expected outcomes based on the known properties of fluorinated additives. Actual results may vary depending on the polymer system and processing conditions.
Conclusion
This compound presents a promising avenue for the development of highly durable polymeric materials. Its unique combination of a stable heterocyclic core and the robustness imparted by fluorine substitution offers a multi-pronged defense against thermal, photo-oxidative, and chemical degradation. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this additive in a variety of polymer systems. Through systematic incorporation and rigorous characterization, the full benefits of this compound can be realized, paving the way for the next generation of high-performance materials.
References
- 1. infinitalab.com [infinitalab.com]
- 2. diva-portal.org [diva-portal.org]
- 3. oaepublish.com [oaepublish.com]
- 4. scialert.net [scialert.net]
- 5. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultraviolet-blocking polymers and composites: recent advances and future perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06335J [pubs.rsc.org]
- 7. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 12. Chemical Compatibility ASTM D543 [intertek.com]
- 13. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 14. lib-chamber.com [lib-chamber.com]
Application Notes & Protocols: A Guide to In Vitro Assay Setup for Testing 5,6-Difluoro-1H-indazole Derivatives
Introduction: The Rationale for a Tiered In Vitro Testing Strategy
The 5,6-difluoro-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases.[1][2][3] Recent studies have highlighted its role as a key pharmacophore for anaplastic lymphoma kinase (ALK) and ROS1 dual inhibitors, which are crucial in non-small cell lung cancer treatment.[4] The strategic placement of fluorine atoms enhances metabolic stability and modulates electronic properties, often leading to improved target engagement and a better pharmacological profile.[1][5]
This guide provides a comprehensive framework for establishing a robust in vitro assay cascade to characterize novel this compound derivatives. The proposed workflow is designed to be logical and efficient, starting with broad, high-throughput biochemical assays to determine direct target inhibition, followed by a suite of cell-based assays to confirm cellular activity, target engagement, and mechanism of action. This tiered approach ensures that only the most promising compounds, those that demonstrate both biochemical potency and cellular efficacy, advance through the drug discovery pipeline.[6]
Our methodology emphasizes the principles of scientific integrity. Each protocol is designed as a self-validating system with appropriate controls and data analysis procedures to ensure the generation of reliable, reproducible, and meaningful data.
Part 1: Biochemical Assays - Quantifying Direct Target Inhibition
The initial step in characterizing a new inhibitor is to measure its direct effect on the purified target protein, typically a kinase.[7] This is most commonly achieved through an in vitro kinase activity assay, which quantifies the transfer of a phosphate group from ATP to a substrate.[8] The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.[9][10]
Rationale for Assay Choice: ADP-Glo™ Kinase Assay
For high-throughput screening, luminescence-based assays like the ADP-Glo™ Kinase Assay (Promega) offer a superior combination of sensitivity, dynamic range, and scalability compared to traditional radiometric or fluorescence-based methods.[11] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12] A highly active kinase will produce a large amount of ADP, resulting in a strong luminescent signal. Conversely, an effective inhibitor will reduce ADP production, leading to a decrease in luminescence.[12] This "glow-type" signal is stable, allowing for batch processing of plates without the need for precise timing or dedicated injectors.[13]
Experimental Workflow: Biochemical Kinase Inhibition Assay
The following diagram outlines the key steps in setting up a biochemical kinase inhibition assay using the ADP-Glo™ system.
Caption: Workflow for a biochemical kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
This compound derivatives
-
Purified target kinase
-
Appropriate kinase substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the kinase of interest)
-
ATP, MgCl2
-
DMSO (ACS grade)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO to create a concentration range that will span the expected IC50 value.
-
Transfer a small volume (e.g., 1 µL) of each compound concentration and controls (DMSO vehicle and a known inhibitor) to the assay plate.[14]
-
-
Kinase Reaction Setup:
-
Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically but should be at or near their respective Km values to ensure assay sensitivity.[15][16]
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Allow the compounds and the kinase to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[14]
-
-
Initiation and Incubation:
-
Prepare an ATP solution in the kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.[9][15]
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be kept within the linear range to avoid substrate depletion.[11]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to generate a luminescent signal.[17]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Normalization: The raw luminescence data is normalized relative to high (DMSO vehicle, 0% inhibition) and low (a known potent inhibitor or no enzyme, 100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
-
-
Curve Fitting: The normalized data is then plotted against the logarithm of the inhibitor concentration. A four-parameter logistic model is used to fit the dose-response curve and determine the IC50 value.[17][18]
-
Trustworthiness Check: A robust assay should have a Z'-factor > 0.5, indicating a sufficient signal window and low data variability for reliable hit identification.
| Parameter | Recommended Value/Condition | Rationale |
| Plate Format | 384-well, white, opaque | Minimizes reagent usage and prevents well-to-well crosstalk. |
| Final DMSO % | ≤ 0.5% | High concentrations of DMSO can inhibit enzyme activity and cause compound precipitation.[19][20] |
| ATP Concentration | At or near Km | Ensures sensitivity to ATP-competitive inhibitors.[9][15] |
| Enzyme Conc. | Optimized for linear reaction | Ensures the reaction rate is proportional to enzyme activity. |
| Controls | Vehicle (0% inhibition), No Enzyme/Potent Inhibitor (100% inhibition) | Essential for data normalization and calculating the assay window. |
| Data Analysis | 4-parameter logistic fit | Standard method for determining IC50 from dose-response data.[18] |
Part 2: Cell-Based Assays - Assessing Cellular Effects and Target Engagement
While biochemical assays are crucial for determining direct inhibitory activity, they do not reflect the complex cellular environment.[6] Cell-based assays are therefore essential to confirm that a compound can penetrate the cell membrane, engage its intended target, and elicit a desired biological response.
Cellular Viability/Cytotoxicity Assay: CellTiter-Glo®
The first step in cellular characterization is to assess the compound's effect on cell viability and proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.[13][21] A decrease in ATP is proportional to the number of non-viable cells.[22]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol Highlights:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase at an appropriate density.
-
Dosing: Treat cells with a dose-response of the compound for a prolonged period (e.g., 72 hours) to assess anti-proliferative effects.
-
Lysis and Detection: Add the CellTiter-Glo® reagent directly to the wells. This single reagent lyses the cells and generates a stable "glow-type" luminescent signal proportional to the ATP present.[21]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Apoptosis Assay: Caspase-Glo® 3/7
To determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death), an assay measuring the activity of executioner caspases 3 and 7 is essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that uses a proluminescent substrate containing the DEVD sequence, which is specifically cleaved by active caspase-3 and -7.[23][24]
Protocol Highlights:
-
Dosing: Treat cells with the compounds for a shorter duration (e.g., 24-48 hours) sufficient to induce apoptosis.
-
Detection: Similar to CellTiter-Glo®, a single reagent is added which lyses the cells and provides the substrate for the caspase enzyme, generating a luminescent signal proportional to caspase activity.[23][25]
-
Interpretation: A dose-dependent increase in luminescence indicates that the compound induces apoptosis through the caspase-3/7 pathway.
Target Engagement Assay: NanoBRET™
The definitive confirmation of a compound's mechanism of action in a cellular context comes from a target engagement assay.[26] The NanoBRET™ Target Engagement Assay is a powerful technology that measures the binding of a small molecule to a specific protein target in live cells.[27] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the same target.[26][28]
When a test compound is introduced, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal in a dose-dependent manner, allowing for the quantitative determination of intracellular compound affinity.[29][30]
Caption: Workflow for the NanoBRET™ target engagement assay.
Protocol Highlights:
-
Cell Engineering: Cells must be engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Competitive Binding: The assay is performed in live cells by adding the test compound followed by a specific fluorescent tracer.
-
BRET Measurement: A plate reader capable of measuring two distinct wavelengths (donor and acceptor) is required. The NanoBRET™ ratio is calculated from these readings.
-
Data Analysis: A decrease in the BRET ratio indicates target engagement. The data is used to calculate an intracellular IC50, reflecting the compound's potency within a physiological environment.
Conclusion: A Pathway to Confident Lead Optimization
This tiered in vitro testing cascade provides a robust and efficient framework for the comprehensive evaluation of novel this compound derivatives. By systematically progressing from biochemical potency to cellular activity and finally to direct target engagement, researchers can confidently identify and prioritize lead candidates for further development. This structured approach, grounded in validated and reproducible protocols, ensures the generation of high-quality data, thereby accelerating the drug discovery process.
References
- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 6,7-Difluoro-1H-indazole | 1260384-41-5 [smolecule.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. courses.edx.org [courses.edx.org]
- 19. glasp.co [glasp.co]
- 20. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 24. promega.com [promega.com]
- 25. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 26. news-medical.net [news-medical.net]
- 27. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 28. researchgate.net [researchgate.net]
- 29. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 30. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Palladium-Catalyzed C-H Amination for Indazole Synthesis: From Mechanistic Principles to Practical Application
An Application Guide for Researchers
Introduction: A Modern Approach to a Privileged Scaffold
The indazole core is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Traditionally, the synthesis of this privileged bicyclic N-heterocycle has relied on multi-step sequences, often involving harsh conditions or pre-functionalized starting materials, which can limit substrate scope and functional group tolerance.[3]
In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a paradigm-shifting strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules.[4] Among these methods, palladium-catalyzed intramolecular C-H amination has been elegantly applied to the synthesis of indazoles. This guide provides a detailed exploration of this powerful transformation, delving into the underlying mechanistic principles, key reaction parameters, and a validated, step-by-step protocol for researchers in drug discovery and chemical development. The focus is on the direct cyclization of readily available ketone-derived hydrazones, a method that leverages a nitrogen-directing group to facilitate regioselective C-H activation and subsequent C-N bond formation.[5][6][7]
Part 1: Mechanistic Principles and the Catalytic Cycle
The success of the palladium-catalyzed C-H amination for indazole synthesis hinges on a carefully orchestrated sequence of events within a catalytic cycle. While several pathways have been proposed, a widely accepted mechanism for the cyclization of benzophenone hydrazones involves a Pd(II)/Pd(IV) cycle, facilitated by an external oxidant.[8][9] Understanding this process is critical for rational optimization and troubleshooting.
The Causality Behind the Cycle:
-
Directing Group Coordination: The reaction initiates with the coordination of the hydrazone's nitrogen atom to the Pd(II) catalyst (e.g., Pd(OAc)₂). This step is crucial as it positions the catalyst in close proximity to the target ortho-C-H bond of the aryl ring.[7]
-
C-H Activation/Palladation: Guided by the coordinated nitrogen, the palladium center abstracts a proton from the ortho-C-H bond in a concerted metalation-deprotonation (CMD) event. This forms a stable six-membered palladacycle intermediate. This chelation-assisted C-H activation is the key to the reaction's high regioselectivity.[7][10][11]
-
Oxidation: The resulting Pd(II)-palladacycle is then oxidized to a high-valent Pd(IV) species by an external oxidant. Co-oxidants like copper(II) acetate or silver(I) salts are often essential for this step, as they facilitate the turnover from the Pd(II) state.[6][7][12] The precise role of the oxidant is to accept electrons, enabling the palladium center to become sufficiently electrophilic for the final bond-forming step.
-
Reductive Elimination: The Pd(IV) intermediate is highly unstable and rapidly undergoes C-N reductive elimination. This step forms the new N-C bond, closing the indazole ring and regenerating the active Pd(II) catalyst, which can then re-enter the catalytic cycle.[10][13]
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H amination.
Part 2: Key Experimental Parameters and Optimization
The efficiency and outcome of the C-H amination are highly dependent on the interplay between several key components. A rational approach to reaction development requires understanding the function of each.
| Component | Common Examples | Role & Mechanistic Insight |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Serves as the primary catalyst. Pd(OAc)₂ is often preferred due to its high reactivity and solubility in common organic solvents. It acts as a robust Pd(II) source to initiate the cycle.[7] |
| Directing Group | N-Tosylhydrazone, N-Arylhydrazone | This group is pre-installed on the substrate and is non-negotiable for this transformation. It acts as a bidentate ligand, directing the C-H activation to a specific ortho position for high regioselectivity.[10][11] |
| Oxidant(s) | Cu(OAc)₂, Ag₂CO₃, AgOCOCF₃, Benzoquinone (BQ) | Essential for regenerating the active Pd(II) catalyst by facilitating the oxidation to the Pd(IV) state.[5][6] A combination is often used; for instance, Cu(OAc)₂ acts as the primary oxidant, while a silver salt can act as a co-oxidant to regenerate the Cu(II) from Cu(I), allowing for catalytic amounts of copper.[7] |
| Solvent | DMSO, DCE, Toluene, DMF | The solvent can significantly impact the reaction. High-boiling, polar aprotic solvents like DMSO are often effective as they can help stabilize charged intermediates in the catalytic cycle and maintain solubility of the inorganic salts.[7] |
| Additives | Acids (e.g., TFA), Bases (e.g., K₂CO₃) | Additives can modulate the reaction environment. In some cases, an acid may facilitate the C-H activation step, while in others, a base may be required depending on the specific nature of the substrate and nitrogen source. |
| Temperature | 50-120 °C | The reaction typically requires thermal energy to overcome the activation barrier for the C-H cleavage step. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition of the catalyst or substrate.[7] |
Part 3: Application Notes and Protocols
This section provides a representative, field-proven protocol for the synthesis of a 3-arylindazole derivative.
Caption: General experimental workflow for indazole synthesis.
This protocol is adapted from methodologies that utilize a Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ catalytic system, which has proven effective for this transformation.[6][7]
Materials:
-
Benzophenone tosylhydrazone (1.0 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
Copper(II) acetate, Cu(OAc)₂ (0.2 equiv, 20 mol%)
-
Silver trifluoroacetate, AgOCOCF₃ (1.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard glassware for work-up and purification
-
Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add benzophenone tosylhydrazone (e.g., 366 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), copper(II) acetate (36.3 mg, 0.2 mmol, 20 mol%), and silver trifluoroacetate (221 mg, 1.0 mmol, 1.0 equiv).
-
Scientist's Note: The use of a silver salt as a stoichiometric additive is common in initial reports to ensure efficient re-oxidation and high yields. The copper salt allows for a catalytic turnover pathway.[7]
-
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous DMSO (e.g., 5.0 mL) via syringe.
-
Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 50 °C.
-
Scientist's Note: This relatively mild temperature is often sufficient for this catalytic system and helps to preserve sensitive functional groups.[7]
-
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS analysis (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and pour into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL).
-
Scientist's Note: The NH₄Cl wash helps to remove the copper and silver salts by forming soluble amine complexes.
-
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford 3-phenyl-1H-indazole as a solid.
-
Expected Outcome: Yields for this substrate are typically high, often in the 80-90% range.[7] The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
-
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of water or oxygen. 4. Poor quality oxidant. | 1. Use fresh Pd(OAc)₂. 2. Increase temperature in 10 °C increments (e.g., to 60-80 °C). 3. Ensure anhydrous solvent and a properly maintained inert atmosphere. 4. Use fresh, high-purity oxidants. |
| Recovery of Starting Material | Reaction has stalled; catalyst deactivation. | Add another portion of the catalyst and/or oxidant. Consider a different solvent system if solubility is an issue. |
| Formation of Side Products | 1. Substrate decomposition at high temperatures. 2. Competing reaction pathways (e.g., homocoupling). | 1. Lower the reaction temperature and extend the reaction time. 2. Screen different ligands or additives that may favor the desired pathway. |
| Difficult Purification | Co-elution of product with byproducts derived from the tosyl group or oxidants. | Ensure a thorough aqueous work-up to remove inorganic salts. A modified eluent system for chromatography may be required. |
Conclusion and Outlook
Palladium-catalyzed intramolecular C-H amination represents a significant advance in the synthesis of indazoles, providing a direct and efficient route from readily accessible hydrazones. The chelation-directed nature of the reaction ensures high regioselectivity, and the methodology has shown broad functional group tolerance. By understanding the mechanistic underpinnings of the catalytic cycle and the specific roles of each reaction component, researchers can effectively apply and optimize this transformation for the synthesis of diverse indazole libraries.
Future efforts in this field will likely focus on reducing catalyst loading, eliminating the need for expensive silver-based co-oxidants, and expanding the substrate scope to include more complex and sterically hindered systems, further solidifying C-H functionalization as an indispensable tool in modern drug discovery.
References
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 6. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epfl.ch [epfl.ch]
- 9. Oxidative Pd(II)-Catalyzed C-H Bond Amination to Carbazole at Ambient Temperature [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pd(II)-catalyzed amination of C-H bonds using single-electron or two-electron oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
metal-free fluorination of 2H-indazoles using NFSI in water
An Application Guide to the Metal-Free C-3 Fluorination of 2H-Indazoles Using NFSI in Water
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Historically, fluorination reactions often required harsh conditions, anhydrous organic solvents, and metal catalysts, posing significant challenges for sustainable and scalable synthesis.
This application note details a robust, metal-free protocol for the direct C-3 fluorination of 2H-indazoles developed by Ghosh and Hajra.[2][3][4] The methodology leverages N-fluorobenzenesulfonimide (NFSI), a stable and easy-to-handle electrophilic fluorinating agent, in water—an environmentally benign and inexpensive solvent.[1][3] This process offers a highly efficient, regioselective, and scalable pathway to valuable 3-fluoro-2H-indazole derivatives, aligning with the principles of green chemistry.[1][5]
Mechanism & Rationale: A Water-Mediated Radical Pathway
N-Fluorobenzenesulfonimide (NFSI) is a powerful electrophilic fluorinating agent widely used in organic synthesis due to its stability and effectiveness.[6] While many electrophilic fluorinations are debated to proceed via Sₙ2 or single-electron transfer (SET) pathways, experimental evidence for this specific transformation strongly suggests a radical mechanism.[1][2][3][7]
The key steps in the proposed mechanism are:
-
Initiation: The reaction is believed to be initiated by the generation of a fluorine radical from NFSI.
-
Propagation: The fluorine radical attacks the electron-rich C-3 position of the 2H-indazole, forming a radical intermediate.
-
Termination: The intermediate is then oxidized and subsequently quenched to yield the final 3-fluoro-2H-indazole product.
Water is not merely a passive solvent in this reaction; it is identified as the optimal medium, leading to significantly higher yields compared to organic solvents or solvent-free conditions.[1][3] The amphoteric nature of water may play a crucial role in stabilizing intermediates and promoting the radical pathway.[3]
References
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorination of 2H-Indazoles - ChemistryViews [chemistryviews.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Difluoro-1H-indazole
Welcome to the technical support center for the synthesis of 5,6-Difluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your this compound synthesis through a deeper understanding of the underlying chemical principles.
The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indazole ring significantly enhances the molecule's metabolic stability and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[1] However, the synthesis of this highly functionalized heterocycle can present unique challenges. This guide provides a comprehensive overview of a common synthetic route, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include appropriately substituted trifluoroacetophenones or trifluorobenzonitriles. For instance, 2',4',5'-trifluoroacetophenone can be reacted with hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization.[1] Another viable precursor is 2,4,5-trifluorobenzonitrile, which can react with hydrazine hydrate to yield 3-amino-5,6-difluoro-1H-indazole. While not the direct target, this intermediate can be further modified.
Q2: What is the primary challenge in the synthesis of 1H-indazoles?
A2: A common challenge in the synthesis of 1H-indazoles is the potential formation of the undesired 2H-indazole isomer. The 1H-tautomer is generally more thermodynamically stable. Careful control of reaction conditions, including the choice of base and solvent, is crucial to favor the formation of the desired 1H-indazole.
Q3: How do the fluorine substituents at the 5 and 6 positions affect the synthesis?
A3: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the benzene ring. This can affect the ease of nucleophilic aromatic substitution, which is often a key step in the cyclization to form the indazole ring. The electron-withdrawing nature of the fluorine atoms can also impact the acidity of the N-H protons in the final product and its intermediates.
Q4: What purification methods are most effective for this compound?
A4: Purification of the final product can typically be achieved through vacuum distillation or recrystallization. For crude products, washing with water to remove inorganic salts is a common first step. The choice of solvent for recrystallization will depend on the specific impurities present.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Product
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The cyclization step may be slow or require more forcing conditions. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the reaction time. |
| Side Reactions | The presence of multiple reactive sites can lead to the formation of unwanted byproducts. For example, in syntheses starting from o-fluorobenzaldehydes, a competitive Wolff-Kishner reduction can occur.[2] | Optimize the reaction conditions to minimize side reactions. This may involve using milder bases, controlling the reaction temperature, and using anhydrous solvents to prevent hydrolysis of intermediates. |
| Suboptimal Base | The choice and amount of base are critical for the deprotonation of the hydrazone intermediate, which is necessary for the intramolecular cyclization. | Screen different bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The strength and stoichiometry of the base can significantly impact the yield. |
| Poor Quality of Starting Materials | Impurities in the starting materials can interfere with the reaction and lead to lower yields. | Ensure the purity of your starting materials through appropriate purification techniques before use. |
Issue 2: Formation of Impurities and Co-products
Potential Causes and Solutions:
| Impurity/Co-product | Plausible Cause | Mitigation and Removal Strategy |
| 2H-Indazole Isomer | The cyclization can occur at either nitrogen of the hydrazine moiety. | The formation of the 2H-isomer is often influenced by the reaction conditions. Careful selection of a non-nucleophilic base and an aprotic solvent can favor the formation of the thermodynamically more stable 1H-indazole. Chromatographic separation (e.g., column chromatography) can be used to separate the isomers. |
| Unreacted Hydrazone Intermediate | Incomplete cyclization due to insufficient heating, reaction time, or catalyst/base activity. | As mentioned for low yield, ensure complete reaction by monitoring with TLC/HPLC and adjusting reaction parameters accordingly. |
| Polymeric Byproducts | Under harsh reaction conditions, starting materials or intermediates can polymerize. | Use a more dilute reaction mixture and maintain strict temperature control. Gradual addition of reagents can also help to minimize polymerization. |
Experimental Protocol: Synthesis of a Difluoro-1H-indazole Derivative
Synthesis of 3-Amino-4,6-difluoro-1H-indazole from 2,3,5-Trifluorobenzonitrile
Caption: Workflow for the synthesis of 3-Amino-4,6-difluoro-1H-indazole.
Materials and Reagents:
-
2,3,5-Trifluorobenzonitrile (≥98%)
-
Hydrazine Hydrate (80% aq.)
-
Ethanol (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge the flask with 2,3,5-trifluorobenzonitrile and anhydrous ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add deionized water to precipitate the product.
-
Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Collect the solid product by filtration using a Buchner funnel.
-
Purification: Wash the filter cake with deionized water to remove any residual salts. Dry the purified product in a vacuum oven.
Mechanistic Considerations for Yield Improvement
Understanding the reaction mechanism is key to optimizing the synthesis. The formation of the indazole ring from a substituted aniline often proceeds through diazotization followed by intramolecular cyclization.
Caption: General mechanistic pathway for indazole synthesis from an aniline derivative.
To improve the yield, focus on the following critical parameters:
-
Temperature Control during Diazotization: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.
-
Acidic Conditions: The choice and concentration of the acid are important for both the diazotization and the subsequent cyclization step.
-
Rate of Addition: Slow, controlled addition of the nitrosating agent (e.g., sodium nitrite) is crucial to maintain the low temperature and prevent side reactions.
By carefully controlling these parameters and understanding the potential side reactions, researchers can significantly improve the yield and purity of this compound, a vital component in the development of new therapeutics.
References
Technical Support Center: Purification of 5,6-Difluoro-1H-indazole and its Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 5,6-Difluoro-1H-indazole and its derivatives. As a core structural motif in modern medicinal chemistry, the purity of this scaffold is paramount to the success of subsequent synthetic steps and the integrity of biological data. The unique electronic properties imparted by the vicinal fluorine atoms present both advantages in bioactivity and specific challenges in purification.
This guide is structured as a dynamic question-and-answer resource to directly address the practical issues encountered in the laboratory. We will move from general inquiries to deep, troubleshooting scenarios, providing not just protocols, but the underlying chemical logic to empower you to adapt and optimize these methods for your specific derivative.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound and its derivatives?
The two workhorse methods for purifying these compounds are recrystallization and silica gel column chromatography . For highly challenging separations or for achieving analytical-grade purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The choice depends on the scale of the reaction, the nature of the impurities, and the required final purity.
Q2: How do the fluorine substituents affect the purification strategy?
The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This has several consequences:
-
Increased Acidity: The N-H proton of the indazole is more acidic compared to its non-fluorinated analog. This can lead to tailing or streaking on silica gel.
-
Altered Polarity: Fluorine is highly electronegative but can also participate in hydrogen bonding. The overall polarity is a balance of these effects. While fluorination can increase lipophilicity, the difluoro substitution pattern may lead to a higher crystal lattice energy, potentially affecting solubility.
-
Solubility: this compound itself is a solid. Its solubility will be highest in polar aprotic solvents (like acetone, ethyl acetate, THF) and lower in nonpolar solvents (like hexanes) and polar protic solvents (like water).
Q3: What are the most common impurities I might encounter during synthesis?
Impurities are highly dependent on the synthetic route. A common synthesis involves the cyclization of a fluorinated carbonyl precursor with hydrazine. Potential impurities could include:
-
Unreacted Starting Materials: Such as the precursor 2',4',5'-trifluoroacetophenone or its hydrazone.
-
Regioisomers: Depending on the synthetic method, formation of other indazole isomers is possible, though often minimized by directed synthesis.
-
Byproducts from Side Reactions: Such as products from incomplete cyclization or over-reaction.
-
Residual Solvents and Reagents: Acetic acid, hydrazine, or high-boiling point solvents like DMF or DMSO are common.
Q4: How do I choose between recrystallization and column chromatography?
This decision is a critical step in process optimization. Use the following decision tree as a guide.
Caption: Decision tree for selecting an initial purification method.
Section 2: Troubleshooting Guide
Recrystallization Issues
Q: My compound has "oiled out" instead of crystallizing. What should I do?
A: Oiling out occurs when the solute comes out of solution above its melting point. This is a common issue.
-
Causality: The solvent may be too nonpolar for your compound at the elevated temperature, or the solution is too concentrated.
-
Troubleshooting Steps:
-
Add More Solvent: Immediately add more of the hot solvent to redissolve the oil.
-
Increase Solvent Polarity: Add a small amount of a more polar co-solvent in which your compound is also soluble. For example, if you are using toluene, add a few drops of ethyl acetate.
-
Reduce Temperature: Allow the solution to cool much more slowly. Try letting it cool to room temperature over several hours, and then transfer to a 4°C refrigerator.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites. If you have a pure crystal, add a tiny speck (a seed crystal) to induce crystallization.
-
Q: My recovery from recrystallization is very low (<50%). How can I improve it?
A: Poor recovery usually means too much solvent was used or the compound has significant solubility in the cold solvent.
-
Causality: The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
-
Solvent Screen: Perform a small-scale solvent screen. Place a few milligrams of your crude product in several test tubes and test different solvents (e.g., isopropanol, ethyl acetate/hexane, toluene) to find the ideal one.
-
Use a Co-solvent System: Dissolve your compound in a minimum of a good, hot solvent (e.g., ethyl acetate) and then add a hot anti-solvent (e.g., hexanes) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then allow to cool.
-
Concentrate the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and attempt a second recrystallization to recover more product.
-
Column Chromatography Challenges
Q: My compound is streaking badly on the silica column. What is happening and how do I fix it?
A: Streaking, or tailing, is often caused by the acidic nature of the this compound N-H proton interacting strongly and non-uniformly with the acidic silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The relatively acidic N-H of your indazole can undergo acid-base interactions, causing it to "stick" to the stationary phase and elute slowly and broadly.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a base to your eluent system. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. It will compete for the acidic sites on the silica, allowing your compound to travel more cleanly down the column.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase (C18) silica gel.
-
Check for Insolubility: Ensure your compound is fully dissolved in the eluent. Streaking can also occur if the compound is crashing out and redissolving on the column. If necessary, use a stronger solvent system.
-
Q: I can't separate my product from a close-running impurity. How can I improve the separation?
A: Improving resolution in column chromatography requires optimizing the mobile phase and column parameters.
-
Causality: Resolution is a function of the selectivity, efficiency, and retention of the chromatographic system. You need to change one of these parameters to improve the separation.
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: A less polar mobile phase will increase the retention time of all compounds, often magnifying small differences in polarity and improving separation.
-
Change Solvent Selectivity: Switch one of the solvents in your eluent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds and the silica gel in unique ways, which can dramatically alter the relative separation.
-
Improve Column Efficiency: Use a finer mesh silica gel (e.g., 230-400 mesh), pack a longer, narrower column, and ensure careful, uniform loading of your sample.
-
Caption: Workflow for troubleshooting poor column chromatography separation.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Flash Column Chromatography of a this compound Derivative
This protocol is a general guideline. The eluent system must be optimized by Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.3 for your target compound.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Optimized eluent (e.g., Ethyl Acetate/Hexanes)
-
Triethylamine (TEA), if required
-
Sand, purified
-
Collection tubes
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent. The consistency should be like a milkshake, not too thick.
-
Column Packing: Secure a glass column vertically. Pour the slurry into the column. Tap the column gently to pack the silica bed uniformly and drain the excess solvent until it is level with the top of the silica.
-
Add Sand: Add a thin layer (~0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during sample and eluent addition.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Fraction Analysis: Spot fractions onto a TLC plate, elute, and visualize. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
SOP 2: Recrystallization of this compound
This procedure assumes a suitable single-solvent system has been identified (e.g., isopropanol-water).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol)
-
Anti-solvent, if needed (e.g., deionized water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to just dissolve the solid completely. Swirl continuously on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. If using an anti-solvent, add water dropwise to the hot solution until persistent cloudiness appears, then add a drop of hot isopropanol to clarify before cooling.
overcoming common side reactions in fluorinated indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated indazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. Fluorinated indazoles are a cornerstone of modern medicinal chemistry, and mastering their synthesis is critical for advancing drug discovery programs. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols to mitigate common side reactions.
Issue 1: Poor Regioselectivity in N-Alkylation - "I'm getting a mixture of N-1 and N-2 alkylated indazoles."
Question: My reaction to alkylate the indazole nitrogen is producing an inseparable mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
Answer: This is one of the most frequent challenges in indazole chemistry. The regiochemical outcome of N-alkylation is a delicate balance of steric hindrance, electronic effects, and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3] Leveraging this principle is key to achieving high selectivity.
Root Cause Analysis & Mitigation Strategies:
-
The Role of Base and Solvent: The choice of base and solvent is the most critical factor influencing regioselectivity. Strong, non-coordinating bases in non-polar solvents tend to favor the N-1 product, while weaker bases in polar aprotic solvents often give mixtures.
-
For N-1 Selectivity (Thermodynamic Control): The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective.[4][5] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically blocking the approach of the alkylating agent and directing it to the N-1 position.[4]
-
For N-2 Selectivity (Kinetic Control): Achieving N-2 selectivity is often more challenging. However, it can be favored by:
-
Steric Hindrance: Introducing a bulky substituent at the C-7 position (e.g., -NO₂, -CO₂Me) effectively blocks the N-1 position, directing alkylation to N-2 even with NaH in THF.[5][6]
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a strong preference for the N-2 regioisomer.[1][6]
-
-
dot
Caption: Decision workflow for controlling N-alkylation regioselectivity.
Experimental Protocols:
-
Protocol for High N-1 Selectivity:
-
To a stirred suspension of NaH (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF, add the 1H-indazole (1.0 equiv.) portionwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion (monitor by TLC/LC-MS).[2]
-
Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent, dry, and concentrate to purify.
-
-
Protocol for High N-2 Selectivity (Mitsunobu):
-
Dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify by flash column chromatography.[6]
-
| Substrate | Base | Solvent | N-1 : N-2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | >99 : 1 | [5] |
| Methyl 1H-indazole-3-carboxylate | K₂CO₃ | DMF | 58 : 42 | [3] |
| 7-Nitro-1H-indazole | NaH | THF | 4 : 96 | [5][6] |
| 7-Carboxy-1H-indazole | NaH | THF | <1 : 99 | [5][6] |
Issue 2: Over-fluorination - "My direct fluorination is yielding di- or tri-fluorinated byproducts."
Question: I am attempting a direct C-H fluorination on the indazole ring, but I'm observing multiple fluorine additions. How can I achieve mono-fluorination?
Answer: Over-fluorination occurs when the mono-fluorinated product is sufficiently activated to react again with the electrophilic fluorinating agent. This is a common issue with electron-rich heterocyclic systems. Controlling the stoichiometry, reaction time, and temperature is crucial.
Root Cause Analysis & Mitigation Strategies:
-
Reagent Stoichiometry: Using a large excess of the fluorinating agent (e.g., Selectfluor, NFSI) is the most common cause of over-fluorination. The mono-fluorinated product, still being relatively electron-rich, can compete with the starting material for the reagent.
-
Reaction Temperature: Electrophilic fluorination can be exothermic. Elevated temperatures increase the reaction rate and can lead to a loss of selectivity, promoting further fluorination.
Experimental Protocol: Controlled Mono-fluorination of 2H-Indazoles
A reported method for the C-3 fluorination of 2H-indazoles using NFSI highlights the use of controlled conditions to achieve high selectivity.[2][7]
-
Stoichiometry Control: Use the 2H-indazole as the limiting reagent. Begin with 1.0 to 1.2 equivalents of NFSI.
-
Slow Addition: Dissolve the NFSI in the reaction solvent and add it slowly to the solution of the indazole at a controlled temperature. This maintains a low instantaneous concentration of the fluorinating agent.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to manage the reaction's exothermicity and improve selectivity.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-fluorinated products.
Issue 3: Formation of Non-Fluorinated Byproducts - "My synthesis is producing dimers, hydrazones, or reduced side products instead of the fluorinated indazole."
Question: I am using a classical indazole synthesis route with fluorinated precursors, but I am isolating significant amounts of unexpected side products. What is going wrong?
Answer: When synthesizing the indazole core itself from fluorinated starting materials, several unique side reactions can compete with the desired cyclization. The specific byproduct formed provides a clue to the problematic reaction step.
dot
Caption: Competing reaction pathways in fluorinated indazole synthesis.
Common Scenarios and Solutions:
-
Byproduct: Fluorotoluene
-
Root Cause: You are likely using an o-fluorobenzaldehyde with hydrazine under harsh conditions (high temperature, prolonged heating). This can promote a competitive Wolff-Kishner reduction of the intermediate hydrazone, reducing the aldehyde group to a methyl group.[8]
-
Solution: Employ milder reaction conditions. Alternatively, convert the o-fluorobenzaldehyde to its O-methyloxime derivative first. The oxime is more resistant to reduction and will cleanly cyclize with hydrazine to form the indazole.[8]
-
-
Byproduct: Dimer
-
Root Cause: Dimer formation is common in syntheses that proceed through highly reactive intermediates, especially when using electron-rich substrates.[9] An unreacted molecule of starting material can act as a nucleophile and intercept a reactive intermediate.[9][10]
-
Solution: Use a "reverse addition" protocol. Slowly add a solution of your starting material to the reagent mixture. This keeps the concentration of the nucleophilic starting material low, minimizing the chance of dimerization. Running the reaction at lower temperatures and higher dilution can also be effective.[9]
-
-
Byproduct: Hydrazone
-
Root Cause: The formation of a stable hydrazone intermediate without subsequent cyclization indicates that the conditions are not sufficient to overcome the activation energy for the ring-closing step.[10]
-
Solution: This typically requires higher temperatures or longer reaction times. If using a solvent like ethanol, switching to a higher-boiling solvent like DMSO or DMF can facilitate the cyclization.[10]
-
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on a di-halo-indazole (e.g., 3-bromo-5-chloro-6-nitro-indazole) with KF. Which halogen will be displaced?
In SNAr reactions on electron-deficient aromatic rings, the reactivity of the leaving group is often F > Cl > Br > I.[11][12] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogen.[12] Therefore, if you had a fluoro-chloro-nitro-indazole, the fluorine would likely be displaced faster than the chlorine. In your case with bromo and chloro substituents, the chlorine is generally a better leaving group than bromine in this specific reaction mechanism. However, the position relative to the activating nitro group is paramount. The halogen that is ortho or para to the strong electron-withdrawing group will be the most activated and will be substituted preferentially.
Q2: My electrophilic fluorination with Selectfluor is giving low yields and a complex mixture. What else could be happening?
Selectfluor is not only an electrophilic fluorinating agent but also a potent oxidant.[13][14] If your indazole substrate contains sensitive functional groups (e.g., alcohols, electron-rich moieties), you may be observing oxidation side reactions. Additionally, Selectfluor can react with certain nucleophilic solvents or additives.[15] Consider switching to a less reactive fluorinating agent like NFSI or using an inert solvent such as acetonitrile.
Q3: How can I remove the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group from my N-2 protected indazole without losing the fluorine atom I just installed?
The SEM group can be cleaved under acidic conditions (e.g., aqueous HCl) or with a fluoride source like tetrabutylammonium fluoride (TBAF).[16] If your fluorine atom is on the aromatic ring, it should be stable to these conditions. Aromatic C-F bonds are generally robust. However, if you have an aliphatic fluorine atom, especially one that is activated, acidic conditions could potentially lead to elimination or substitution. In such cases, using TBAF in THF at room temperature is the milder and preferred method for SEM deprotection.[16]
Q4: I have successfully synthesized my N-1 and N-2 isomers, but they are very difficult to separate by column chromatography. What are my options?
Separating N-1 and N-2 indazole regioisomers is a common purification challenge.[5] If standard silica gel chromatography is failing, consider the following:
-
Recrystallization: This can be highly effective if one isomer is significantly less soluble or forms crystals more readily. Experiment with mixed solvent systems, such as acetone/water, ethanol/water, or acetonitrile/water.[17]
-
Alternative Chromatography: If the compounds are basic, consider adding a small amount of a modifier like triethylamine to your eluent to reduce tailing. For very challenging separations, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be necessary.
-
Derivatization: As a last resort, you can temporarily derivatize the mixture with a group that imparts a significant difference in polarity or crystallinity, allowing for separation, followed by removal of the directing group.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. benchchem.com [benchchem.com]
- 7. Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. Hydrolysis of the tumor-inhibiting ruthenium(III) complexes HIm trans-[RuCl4(im)2] and HInd trans-[RuCl4(ind)2] investigated by means of HPCE and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Regioselective Functionalization of Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its ambidentate nature, arising from annular tautomerism, presents a significant hurdle for regioselective synthesis, often yielding mixtures of N-1 and N-2 isomers.[3][4]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causal factors behind reaction outcomes and provide robust, step-by-step protocols to empower you to control the regioselectivity of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity and behavior of the indazole ring system.
Q1: What makes the regioselective functionalization of indazoles so challenging?
The core challenge lies in the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen, leading to two distinct tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3][4][5] When the indazole is deprotonated, it forms a delocalized anion, making both nitrogen atoms nucleophilic. Direct alkylation or acylation often results in a mixture of N-1 and N-2 substituted products, complicating synthesis and purification.[3][6][7]
Q2: What are the primary factors controlling N-1 vs. N-2 selectivity in alkylation reactions?
Achieving selectivity is a delicate balance between several interconnected factors. Understanding these allows you to steer the reaction toward your desired isomer.
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are typically the thermodynamically more stable isomers.[3][6] Conditions that allow for equilibration, such as higher temperatures or longer reaction times, often favor the N-1 product. Conversely, N-2 products can be favored under kinetically controlled conditions, where the more accessible N-2 lone pair reacts faster.[6][8]
-
Steric and Electronic Effects: Substituents on the indazole ring have a profound impact. Bulky groups at the C-7 position can sterically hinder the N-1 position, thereby favoring substitution at N-2.[8][9] Conversely, electron-withdrawing groups at C-3 or C-7 can influence the electron density at the nitrogen atoms and direct substitution.[3][9]
-
Reaction Conditions (Base & Solvent): This is the most critical lever for controlling regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) strongly favor N-1 alkylation.[9][10] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often give mixtures of isomers.[7][8] Acidic conditions, on the other hand, can be used to promote N-2 functionalization.[6][11]
-
Protecting Groups: The use of a directing or protecting group is a powerful strategy. For instance, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be selectively installed at the N-2 position and subsequently direct lithiation and functionalization at the C-3 position.[12][13]
Q3: Beyond N-alkylation, what are the modern approaches for C-H functionalization of indazoles?
Direct C-H functionalization is a highly efficient strategy for elaborating the indazole core without pre-functionalization steps.[14]
-
Transition-Metal Catalysis: This is a dominant approach. Metals like rhodium, ruthenium, and palladium can catalyze the activation of C-H bonds.[15][16] Often, a directing group on the N-1 or N-2 position is used to guide the metal catalyst to a specific C-H bond, such as the C-3 or C-7 position on the indazole ring or an ortho-position on an N-aryl substituent.[17][18][19]
-
Photoredox Catalysis: Visible-light-induced photocatalysis has emerged as a sustainable and powerful tool.[20][21][22] This method can be used for various transformations, including amidation, alkylation, and trifluoromethylation, often proceeding through radical pathways that can offer unique regioselectivity, particularly at the C-3 position.[20][23]
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental issues.
Problem 1: My N-alkylation reaction yields a mixture of N-1 and N-2 isomers with poor selectivity.
-
Probable Cause A: Suboptimal Base/Solvent Combination. Using moderately basic conditions (e.g., K₂CO₃ in DMF) is a common cause of poor selectivity, as it doesn't sufficiently differentiate the two nitrogen nucleophiles.[7]
-
Solution: To favor the N-1 isomer , switch to a stronger base and a less polar solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is the gold standard for promoting N-1 alkylation.[9][10] To favor the N-2 isomer , consider alternative strategies like acid-catalyzed conditions or specialized catalytic systems.[11][24]
-
-
Probable Cause B: Electronic Effects of Substituents. Your starting indazole may have substituents that electronically favor the formation of a mixture.
-
Solution: Analyze the electronic properties of your substituents. If you cannot change the substrate, you must rely heavily on optimizing the reaction conditions as described above. A decision workflow can help guide your choices.
-
Decision Workflow: Selecting N-1 vs. N-2 Alkylation Conditions
The following diagram provides a logical workflow for choosing the appropriate reaction conditions based on the desired regioisomeric outcome.
Caption: Decision tree for selecting N-1 vs. N-2 alkylation conditions.
Problem 2: My reaction is not proceeding, or the yield is very low.
-
Probable Cause A: Inactive Reagents or Poor Solubility. The base may be old (e.g., NaH that has been exposed to air), the alkylating agent may have degraded, or the indazole substrate/base may not be soluble in the chosen solvent.[25]
-
Solution: Use freshly opened or properly stored reagents. Ensure your solvent is anhydrous, especially when using water-sensitive bases like NaH. If solubility is an issue, consider a co-solvent or a different solvent system, but be aware this may impact regioselectivity (see Problem 1).
-
-
Probable Cause B: Steric Hindrance. A bulky substituent on either the indazole (e.g., at C-3) or the electrophile can significantly slow down the reaction.
-
Solution: Increase the reaction temperature and/or extend the reaction time. If the reaction still fails, a more reactive electrophile (e.g., switching from an alkyl chloride to an iodide or triflate) may be necessary.
-
Problem 3: I am attempting a C-H functionalization, but I am getting no reaction or a complex mixture of products.
-
Probable Cause A: Catalyst Incompatibility or Deactivation. The chosen transition-metal catalyst may not be suitable for your specific substrate, or it may be poisoned by impurities or functional groups on your molecule.[15]
-
Solution: Screen a panel of catalysts and ligands. Ensure all reagents and solvents are of high purity. Some functional groups are incompatible with certain catalysts; consult the literature for catalyst tolerance. For example, some rhodium catalysts are sensitive to air and moisture, requiring reactions to be run under an inert atmosphere.[26]
-
-
Probable Cause B: Incorrect Directing Group Strategy. For directed C-H functionalizations, if the directing group is improperly positioned or has the wrong electronics, it will fail to coordinate with the metal center and direct the reaction.
-
Solution: Verify that your directing group strategy is well-precedented for the desired transformation. The distance and geometry between the directing group and the target C-H bond are critical. Review authoritative sources on C-H activation to select an appropriate directing group for your target position.[17][18]
-
Part 3: Experimental Protocols & Data
The following are detailed, self-validating protocols for achieving high regioselectivity in key indazole functionalization reactions.
Data Table: Effect of Conditions on N-1/N-2 Regioselectivity
This table summarizes typical outcomes for the alkylation of a generic indazole, demonstrating the critical role of the base and solvent.
| Entry | Base (equiv.) | Solvent | Temperature | Typical N-1:N-2 Ratio | Typical Combined Yield | Reference(s) |
| 1 | NaH (1.1) | THF | 25-50 °C | > 95:5 | 85-99% | [9][10] |
| 2 | K₂CO₃ (1.5) | DMF | 80-120 °C | 40:60 to 60:40 | 70-90% | [7] |
| 3 | Cs₂CO₃ (1.5) | Dioxane | 90 °C | > 90:10 (for specific substrates) | > 90% | [4][27] |
| 4 | TfOH (cat.) | DCE | 25 °C | < 1:99 (with diazo compounds) | 80-95% | [11][28] |
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using the robust NaH/THF system.[9][10]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the starting indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide is often accompanied by gas evolution (H₂).
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required for less reactive electrophiles.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
-
Validation: Characterize the product by ¹H and ¹³C NMR. The regiochemistry can be unequivocally confirmed using 2D NMR techniques like NOESY (an NOE correlation between the N-1 alkyl protons and the C-7 proton is indicative of the N-1 isomer).
Protocol 2: C-3 Halogenation for Further Functionalization
Halogenation at the C-3 position is a crucial first step for subsequent cross-coupling reactions. This protocol uses N-bromosuccinimide (NBS) for efficient bromination.[29]
-
Dissolution: Dissolve the N-1 protected or N-2 substituted indazole (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 equivalents) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours (monitor by TLC or LC-MS).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., DCM) and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used directly or purified further by recrystallization or column chromatography.
-
Validation: Confirm the structure by NMR and Mass Spectrometry. The disappearance of the C-3 proton signal in the ¹H NMR spectrum is a key indicator of successful halogenation.
Troubleshooting Flowchart for Indazole Functionalization
This diagram provides a systematic approach to troubleshooting common issues in indazole functionalization reactions.
Caption: A systematic flowchart for troubleshooting indazole reactions.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Visible light-induced functionalization of indazole and pyrazole: a recent update | CoLab [colab.ws]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. benchchem.com [benchchem.com]
- 26. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. soc.chim.it [soc.chim.it]
assessing the stability of 5,6-Difluoro-1H-indazole under various pH conditions
Technical Support Center: Stability of 5,6-Difluoro-1H-indazole
Introduction: this compound is a valuable heterocyclic intermediate in pharmaceutical development, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and overall bioactivity.[1] However, the stability of this compound, particularly its susceptibility to pH-dependent degradation, is a critical parameter that must be understood to ensure the integrity of experimental results, the viability of drug formulations, and the accuracy of analytical methods.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for . It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven protocols.
Frequently Asked Questions (FAQs)
Part 1: Fundamental Properties & Initial Considerations
Q1: How do the structural features of this compound influence its likely stability across a pH range?
A: The stability of this compound is primarily governed by two structural features: the indazole ring system and the dual fluorine substituents.
-
Indazole Ring: The indazole core is an aromatic heterocyclic system containing two nitrogen atoms. The N-H proton is weakly acidic, allowing the molecule to be deprotonated under basic conditions. The second nitrogen atom is basic and can be protonated under acidic conditions. This amphoteric nature means that the molecule's charge and electronic distribution are highly dependent on pH, which in turn affects its susceptibility to hydrolytic degradation.
-
Fluorine Substituents: The two fluorine atoms on the benzene ring are highly electronegative and act as strong electron-withdrawing groups.[1] This has several consequences:
-
Increased Acidity: The electron-withdrawing effect increases the acidity of the N-H proton compared to unsubstituted indazole, meaning it will deprotonate at a lower pH.
-
Enhanced Chemical Stability: The Carbon-Fluorine (C-F) bond is exceptionally strong, which can block sites of metabolism and protect the benzene portion of the molecule from certain types of degradation.[1]
-
Modulated Reactivity: The altered electron distribution across the ring system influences its susceptibility to nucleophilic or electrophilic attack, which is the basis for hydrolytic degradation.[1]
-
Q2: What is the predicted pKa of this compound, and why is it the first piece of data I should consider?
The strong electron-withdrawing nature of the two fluorine atoms will lower both pKa values. It is reasonable to predict the acidic pKa (N-H deprotonation) to be in the range of 11-12 and the basic pKa to be <1 .
Why this matters: Knowing the pKa is critical because it tells you the pH at which the molecule's ionization state changes.
-
At pH < pKa1 (acidic conditions), the molecule will be predominantly in its protonated, cationic form.
-
At pH between pKa1 and pKa2 , it will be in its neutral form.
-
At pH > pKa2 (basic conditions), it will exist in its deprotonated, anionic form.
Each of these forms has different solubility and stability profiles. Experiments should always be designed to test the stability at pH values well below, between, and well above the predicted pKa values to assess all relevant ionic species.
Part 2: Designing a Robust pH Stability Study
Q3: How do I design a comprehensive experiment to assess the pH stability of this compound?
A: A robust pH stability study, often called a forced degradation study, is essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][3] The goal is to intentionally stress the compound to achieve a target degradation of 5-20%.[4] An overview of the workflow is presented below.
Caption: Workflow for a pH-dependent forced degradation study.
Q4: What are the recommended buffer systems for a pH stability study?
A: The choice of buffer is critical to ensure the pH of the solution remains constant throughout the experiment. Avoid buffers that could react with the compound or interfere with the analytical method (e.g., phosphate buffers can interfere with mass spectrometry in some cases).
| Target pH | Recommended Buffer System | Typical Concentration | Rationale |
| 1-2 | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Standard for strong acid hydrolysis, mimics gastric conditions. |
| 4-5 | Acetate Buffer | 50 mM | Represents a mildly acidic environment. |
| 6-8 | Phosphate or HEPES Buffer | 50 mM | Represents neutral/physiological conditions. Phosphate is common but check for MS compatibility. |
| 9-10 | Borate or Carbonate Buffer | 50 mM | Represents a mildly basic environment. |
| 12-13 | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Standard for strong base hydrolysis. |
Important: Always prepare a control sample of the compound in the mobile phase or a neutral, unbuffered solvent to compare against.
Q5: What is a standard protocol for a forced degradation study of this compound?
A: The following protocol is a standard starting point, consistent with ICH guidelines.[4][5] The conditions should be adjusted to achieve the target 5-20% degradation.
Objective: To assess the stability of this compound under hydrolytic stress at acidic, neutral, and basic pH.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Reagents for buffers (HCl, NaOH, etc.)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
Protocol Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or MeOH.
-
Sample Preparation (T=0):
-
Acidic: Dilute the stock solution 1:10 in 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral: Dilute the stock solution 1:10 in pH 7.0 buffer to a final concentration of 100 µg/mL.
-
Basic: Dilute the stock solution 1:10 in 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Control: Dilute the stock solution 1:10 in the initial mobile phase (e.g., 50:50 ACN:Water).
-
-
Initial Analysis (T=0): Immediately inject an aliquot of each freshly prepared sample into the HPLC system to establish the initial peak area and purity.
-
Stress Incubation:
-
Time-Point Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 8, 24, and 48 hours).
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the autosampler.
-
For acidic samples, add an equimolar amount of NaOH.
-
For basic samples, add an equimolar amount of HCl.
-
-
HPLC Analysis: Analyze all time-point samples using a validated, stability-indicating HPLC method.
Part 3: Analytical Methods & Troubleshooting
Q6: What is the best analytical technique for quantifying the degradation of this compound?
A: The most common and robust technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .[5] For more detailed investigation, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended.
Why HPLC-UV?
-
Specificity: A good HPLC method can separate the parent compound from its degradation products and any impurities. This is the definition of a "stability-indicating" method.[2][3]
-
Quantification: Using a UV detector, the peak area of the parent compound can be used to accurately calculate the percentage remaining over time.
-
Mass Balance: By quantifying the parent peak and all degradant peaks, you can calculate the mass balance to ensure all major products are accounted for.
Typical HPLC Method Parameters (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size | C18 is a versatile stationary phase for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 5% to 95% B over 15 minutes | A gradient ensures elution of both the parent and potentially more or less polar degradants. |
| Flow Rate | 0.3 - 1.0 mL/min (depending on column ID) | Standard flow rates for analytical columns. |
| Column Temp. | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |
| UV Wavelength | 254 nm or λmax of the compound | Scan the UV spectrum of the parent compound to determine its maximum absorbance (λmax) for best sensitivity. |
| Injection Vol. | 5 - 10 µL | Standard injection volume. |
Q7: My chromatogram shows new peaks after stressing the compound. What are the likely degradation products?
A: While definitive identification requires techniques like LC-MS/MS and NMR, we can hypothesize likely degradation pathways for the indazole ring system under hydrolytic conditions.[6]
-
Acidic Conditions: The primary site of attack is likely the basic nitrogen atom. Strong acid-catalyzed hydrolysis could potentially lead to ring-opening of the pyrazole portion of the molecule. This would result in highly polar degradation products that would elute very early in a reverse-phase HPLC run.
-
Basic Conditions: Under strong basic conditions, the acidic N-H proton is removed. The resulting anion is more susceptible to oxidative degradation if oxygen is present. Hydrolysis could also lead to ring-opening, potentially forming different isomers than the acid-catalyzed pathway.
-
Photodegradation: Although not a pH study, it's worth noting that indazoles are known to rearrange into more stable benzimidazoles upon exposure to UV light.[6] If your experiment was not protected from light, this is a possible transformation.
Using LC-MS is the most effective way to get initial structural information. The mass-to-charge ratio (m/z) of the new peaks can confirm or deny hypothesized structures.
Q8: My compound is precipitating out of solution at pH 12. What does this mean and how can I fix it?
A: Precipitation indicates that the solubility limit of one of the ionic forms of your compound has been exceeded in the chosen solvent system.
-
The Cause: this compound in its neutral form likely has some solubility in aqueous/organic mixtures. When you add a strong base (e.g., 0.1 M NaOH), you deprotonate the molecule to form its sodium salt. While many salts are more water-soluble, some organic salts can be less soluble, especially if the counter-ion (Na+) and the organic anion form a stable, insoluble crystal lattice.
-
Troubleshooting Steps:
-
Add a Co-Solvent: Increase the percentage of an organic co-solvent like acetonitrile or methanol in your buffer solution. This will help solubilize both the neutral and ionic forms of the compound. Start with 10-20% and increase as needed, but be aware this may alter degradation kinetics.
-
Lower the Concentration: The simplest solution is often to reduce the initial concentration of your compound (e.g., from 100 µg/mL to 20 µg/mL).
-
Change the Base: In some cases, using a different base like potassium hydroxide (KOH) might yield a more soluble salt.
-
Always visually inspect your samples for precipitation before injection, as injecting solid material can damage the HPLC system.
References
- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Selective C-F Bond Activation and Functionalization in Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the selective C-F bond activation and functionalization of indoles. This guide is designed to provide practical, field-tested insights and solutions to common challenges encountered during experimentation. The protocols and advice herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.
Question 1: My nickel-catalyzed C-F/C-H arylation of a fluoroindole is resulting in low yield and a complex mixture of products, including defluorinated starting material. What are the likely causes and how can I fix it?
Answer:
This is a classic challenge balancing the activation of a strong C-F bond against the more accessible C-H bonds. The complex mixture suggests several competing pathways are active: C-F activation, C-H activation, and hydrodefluorination (HDF).
Most Likely Causes & Step-by-Step Solutions:
-
Incorrect Catalyst/Ligand Synergy: The choice of ligand is paramount in tuning the reactivity and selectivity of the nickel catalyst.[1][2]
-
Explanation: Sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) like IPr or IMes, or biarylphosphines like Buchwald's ligands, can favor the desired oxidative addition at the C-F bond while sterically hindering approach to C-H bonds.[1][3] The ligand's electronic properties also stabilize the Ni(0) active species and modulate its reactivity.
-
Solution:
-
Action A: Switch to a more sterically demanding ligand. If you are using a simple phosphine like PPh₃, consider switching to a bulkier one like PCy₃ or a specialized NHC ligand.
-
Action B: Screen a panel of ligands. A small, parallel screen of 2-3 different ligand classes (e.g., an NHC, a biarylphosphine, and a P,N ligand) can quickly identify a more selective system.[2]
-
-
-
Reaction Temperature is Too High: C-F activation has a high kinetic barrier, but excessive heat can provide enough energy to activate multiple C-H bonds indiscriminately and promote catalyst decomposition or undesired side reactions like HDF.[4]
-
Explanation: The desired catalytic cycle has a specific activation energy. Overheating the reaction can push it over the activation barriers for numerous undesired pathways.
-
Solution:
-
Action A: Lower the reaction temperature by 10-20 °C and increase the reaction time. Monitor by LC-MS to track the formation of the desired product versus byproducts over an extended period.
-
Action B: Consider microwave irradiation. It allows for rapid, uniform heating to a precise temperature, potentially minimizing the time spent at elevated temperatures where side reactions can occur.[4]
-
-
-
Inadequate Control of Reductant/Base: The nature and stoichiometry of the base or reductant are critical. Some combinations can generate species that lead to simple hydrodefluorination rather than cross-coupling.
-
Explanation: In many Ni-catalyzed cycles, a reductant is needed to generate the active Ni(0) species. If this process is inefficient or if the reductant can directly react with the fluoroindole (e.g., via single-electron transfer), HDF can become a major side reaction.
-
Solution:
-
Action A: If using a metallic reductant (e.g., Zn, Mn), ensure it is freshly activated and used in the correct stoichiometry.
-
Action B: Switch the base. If using a strong, hard base like an alkoxide, consider a weaker, carbonate or phosphate base, which can be less prone to promoting elimination or HDF pathways.
-
-
Question 2: I am attempting a directed C-H functionalization on the benzene ring of my indole, but I am seeing competitive functionalization at the C2 or C3 position. How can I improve regioselectivity?
Answer:
This is a common regioselectivity challenge. The C2 and C3 positions of the indole nucleus are inherently more electron-rich and nucleophilic, making them the default sites for many reactions.[5][6] Achieving functionalization on the benzene portion (C4-C7) requires overriding this natural reactivity.[7][8]
Most Likely Causes & Step-by-Step Solutions:
-
Ineffective or Absent Directing Group (DG): For selective C4-C7 functionalization, a directing group is almost always necessary to position the metal catalyst near the target C-H bond.[7][9]
-
Explanation: A directing group coordinates to the transition metal catalyst, forming a metallacycle intermediate.[9] The geometric constraints of this intermediate force the C-H activation to occur at a specific position, typically ortho to the DG's attachment point.
-
Solution:
-
Action A: Install a directing group on the indole nitrogen (N1 position). Groups like picolinamide, pyrimidine, or di-tert-butylphosphine oxide (P(O)tBu₂) have been shown to effectively direct functionalization to the C7 position.[4][7]
-
Action B: Install a DG at the C3 position to direct functionalization to the C4 position. A pivaloyl group is a common choice for this strategy.[7]
-
-
-
Incorrect Catalyst System for the Chosen DG: The catalyst must be able to coordinate effectively with the directing group.
-
Explanation: Palladium catalysts are very common for directed C-H functionalization due to their predictable coordination chemistry.[10][11][12] The choice of palladium source (e.g., Pd(OAc)₂) and additives is critical.
-
Solution:
-
Action A: Use a catalyst system known to be compatible with your DG. For many nitrogen-based DGs, a simple Pd(OAc)₂ or PdCl₂ catalyst is a good starting point.
-
Action B: Add an appropriate oxidant. These reactions are often oxidative C-H activations and require a stoichiometric oxidant like Ag₂O, Cu(OAc)₂, or benzoquinone to regenerate the active catalyst.[4]
-
-
-
Blocking the More Reactive Positions: If a DG strategy is not feasible, an alternative is to physically block the C2 and C3 positions.
-
Explanation: By installing bulky, inert groups at C2 and C3, you can sterically prevent the catalyst from accessing these sites, forcing it to react with the C-H bonds on the benzene ring.
-
Solution:
-
Action: Synthesize an indole derivative where the C2 and/or C3 positions are substituted (e.g., 2,3-dimethylindole). This is less of a troubleshooting step and more of a synthetic strategy redesign, but it is a valid approach to solving the selectivity problem.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the main difference between transition-metal catalysis and visible-light photoredox catalysis for C-F bond activation?
A1: The fundamental difference lies in the mechanism of C-F bond cleavage.
-
Transition-Metal Catalysis (e.g., Ni, Pd, Cu) typically proceeds through a two-electron process involving an oxidative addition/reductive elimination cycle. The metal center directly inserts into the C-F bond. This often requires elevated temperatures to overcome the high bond energy.[3][13]
-
Visible-Light Photoredox Catalysis operates through single-electron transfer (SET) pathways.[14][15] A photocatalyst, upon excitation by visible light, becomes a potent reductant or oxidant. It can transfer a single electron to the fluoroaromatic substrate, generating a radical anion that then fragments, cleaving the C-F bond to form a carbon-centered radical under very mild, often room-temperature, conditions.[14][16][17]
Q2: My reaction is extremely sensitive to air and moisture. What are the best practices for ensuring strictly inert conditions?
A2: Many C-F activation catalysts, particularly low-valent nickel and palladium species, are readily oxidized and deactivated by oxygen.
-
Glassware: Thoroughly oven-dry all glassware (or flame-dry under vacuum) immediately before use to remove adsorbed water.
-
Reagents & Solvents: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Use reagents as received from the supplier if specified as anhydrous, or dry them according to standard procedures.
-
Atmosphere: The reaction vessel (e.g., a Schlenk tube) must be thoroughly purged of air. The standard procedure is to evacuate the sealed vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen) at least three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Transfer: Transfer solvents and liquid reagents using gas-tight syringes. Transfer solids in a glovebox or under a positive flow of inert gas.
Q3: Can these C-F functionalization methods be applied to complex molecules for late-stage functionalization (LSF) in a drug discovery program?
A3: Yes, absolutely. This is a major driving force for the development of these methods. LSF allows for the modification of complex, drug-like molecules at a late step in the synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies.[18][19][20] Methods that feature mild conditions, such as photoredox catalysis, and high functional group tolerance are particularly valuable for LSF.[18][21] However, the success is highly substrate-dependent, as the complex functionality of a drug candidate can interfere with the catalyst or directing groups.[4][19]
Section 3: Data & Protocols
Comparative Data Table: Ligand Effects in Ni-Catalyzed C-F Arylation
The following table summarizes hypothetical but representative data for the arylation of 4-fluoroindole with phenylboronic acid, demonstrating how ligand choice can impact yield and selectivity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | C-F/HDF Ratio |
| 1 | Ni(COD)₂ (10) | PPh₃ (20) | K₃PO₄ | 110 | 24 | 35 | 3:1 |
| 2 | Ni(COD)₂ (10) | PCy₃ (20) | K₃PO₄ | 110 | 24 | 55 | 8:1 |
| 3 | Ni(COD)₂ (10) | IPr·HCl (20) | K₂CO₃ | 90 | 18 | 85 | >20:1 |
| 4 | Ni(COD)₂ (10) | XPhos (20) | K₃PO₄ | 100 | 18 | 78 | 15:1 |
This data illustrates a common trend where bulkier, more electron-rich ligands like the NHC ligand IPr (Entry 3) provide higher yields and significantly suppress the hydrodefluorination (HDF) side product compared to simpler phosphines.
Example Protocol: Palladium-Catalyzed C7-Arylation of N-Picolinoyl-Indole
This protocol is a representative procedure for a directed C-H functionalization, adapted from established methodologies.[4]
Reagents:
-
N-picolinoyl-1H-indole (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂O (1.5 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-picolinoyl-1H-indole, the aryl iodide, Pd(OAc)₂, and Ag₂O.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via a gas-tight syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove solids.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the C7-arylated product.
Section 4: Visualized Workflows & Mechanisms
Troubleshooting Workflow for Low Yield in C-F Cross-Coupling
This decision tree guides the user through a logical process to diagnose and solve issues with reaction yield.
Caption: A decision tree for troubleshooting low-yield C-F coupling reactions.
Simplified Catalytic Cycle for Ni(0)/Ni(II) C-F Arylation
This diagram illustrates the key steps in a typical nickel-catalyzed cross-coupling reaction involving C-F bond activation.
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for C-F bond arylation.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 12. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances | Semantic Scholar [semanticscholar.org]
- 16. Direct C-F bond formation using photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]
- 18. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrodefluorination as a Side Reaction
Introduction
Welcome to the Technical Support Center for managing hydrodefluorination (HDF) as a side reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter the unintended replacement of a carbon-fluorine (C-F) bond with a carbon-hydrogen (C-H) bond in their experiments. The high strength of the C-F bond makes its activation a significant challenge, yet under certain catalytic conditions, this transformation can occur as an undesirable side reaction, leading to impurities and reduced yields of the target fluorinated compound.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and control hydrodefluorination in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is hydrodefluorination (HDF) and why is it a concern as a side reaction?
A1: Hydrodefluorination is a chemical reaction where a carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond.[1] While HDF is a valuable synthetic tool for creating partially fluorinated building blocks from readily available perfluorinated chemicals, it becomes a significant issue when it occurs as an unintended side reaction.[4][5][6] In the context of drug development and synthesis of complex molecules, unwanted HDF can lead to:
-
Formation of Impurities: The hydrodefluorinated product is often difficult to separate from the desired fluorinated compound.
-
Reduced Yield: The consumption of starting material to form the HDF byproduct lowers the overall yield of the target molecule.
-
Altered Biological Activity: The presence or absence of fluorine atoms can dramatically impact a molecule's pharmacokinetic and pharmacodynamic properties.[7]
Q2: What are the common mechanistic pathways for hydrodefluorination?
A2: Hydrodefluorination can proceed through several mechanistic pathways, largely dependent on the catalyst and reaction conditions employed. Understanding these mechanisms is crucial for troubleshooting. Key pathways include:
-
Oxidative Addition/Reductive Elimination: Common with transition-metal catalysts (e.g., Rh, Ru, Ni, Pd), this pathway involves the insertion of the metal into the C-F bond (oxidative addition), followed by reaction with a hydrogen source and subsequent reductive elimination to form the C-H bond.[1][4][5]
-
Nucleophilic Attack: A hydride source can directly attack the carbon of the C-F bond, displacing the fluoride ion. This is often facilitated by catalysts that deliver the hydride.[8]
-
Single Electron Transfer (SET): Reductive processes can involve the transfer of an electron to the fluorinated substrate, forming a radical anion that then loses a fluoride ion.[1]
-
Lewis Acid Catalysis: Strong Lewis acids can activate the C-F bond by coordinating to the fluorine atom, making the carbon more susceptible to nucleophilic attack by a hydride.[2][9]
Q3: Which factors generally promote hydrodefluorination as a side reaction?
A3: Several factors can inadvertently promote HDF:
-
Catalyst Choice: Certain transition metals, particularly those known for C-F bond activation like rhodium, ruthenium, nickel, and palladium, can catalyze HDF.[5][10] The choice of ligands on the metal center also plays a critical role.[8]
-
Hydride Source: The presence of potent hydride donors, such as hydrosilanes (e.g., Et₃SiH) or metal hydrides, is a primary driver for HDF.[2][5] Even seemingly benign hydrogen sources like alcohols or water can participate under certain catalytic conditions.[11][12][13]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for C-F bond cleavage, increasing the rate of HDF.[14]
-
Solvent Polarity: Polar solvents can stabilize ionic intermediates that may be involved in certain HDF pathways, potentially accelerating the side reaction.[15]
-
Substrate Electronics: Electron-withdrawing groups on an aromatic ring can make the C-F bond more susceptible to nucleophilic attack, thus promoting HDF.[4][6] Conversely, electron-donating groups can sometimes make HDF more sluggish.[6]
Troubleshooting Guides
This section provides a structured approach to identifying and solving common issues related to unwanted hydrodefluorination.
Issue 1: Unexpected HDF in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
You are performing a cross-coupling reaction to form a C-C or C-N bond on a fluoroarene, but you observe a significant amount of the corresponding defluorinated arene as a byproduct.
Causality Analysis Workflow
Caption: Troubleshooting workflow for HDF in cross-coupling reactions.
Troubleshooting Steps & Recommendations
| Parameter | Recommendation & Rationale |
| Catalyst System | Recommendation: Switch to a catalyst system less prone to C-F activation. For instance, using bulky, electron-rich phosphine ligands can favor the desired C-C or C-N bond formation over C-F insertion.[14] Rationale: The ligand sphere around the palladium center dictates its reactivity. Bulky ligands can sterically hinder the approach to the C-F bond, while electron-rich ligands can make the metal center less electrophilic and thus less likely to undergo oxidative addition into the strong C-F bond.[16] |
| Hydride Source | Recommendation: Scrutinize all reagents for potential hydride sources. In Suzuki couplings, boronic acids can be a source of hydrides. Consider using boronic esters (e.g., pinacol esters) instead.[14] Avoid alcohol solvents if possible, or use rigorously anhydrous, aprotic solvents like THF, dioxane, or toluene.[14][17] Rationale: The primary cause of HDF is often an overlooked source of hydride that can react with the catalyst to form a metal-hydride species, which then participates in the HDF cycle. |
| Base | Recommendation: Use a non-hydridic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally safer choices than bases that can degrade to form hydrides or act as hydrogen donors themselves, such as formate salts.[11] Rationale: The choice of base can influence the reaction environment and introduce potential hydrogen sources. |
| Temperature | Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation.[14] Rationale: C-F bond activation typically has a higher activation energy than the desired cross-coupling pathway. Lowering the temperature can disproportionately slow down the HDF side reaction. |
Issue 2: HDF Occurring During Reduction Reactions
You are attempting to reduce a functional group (e.g., a nitro group, ketone, or ester) on a fluorinated molecule using a metal catalyst and a hydrogen source (H₂ gas, transfer hydrogenation), but you are also observing defluorination.
Causality Analysis Workflow
Caption: Troubleshooting workflow for HDF during reduction reactions.
Troubleshooting Steps & Recommendations
| Parameter | Recommendation & Rationale |
| Catalyst Selection | Recommendation: Switch to a less active or more selective catalyst. While Rhodium on alumina (Rh/Al₂O₃) is effective for hydrogenation, it is also known to catalyze HDF.[13] Consider catalysts like Pearlman's catalyst (Pd(OH)₂/C) or specific nickel catalysts which may offer better selectivity. In some cases, non-metallic reducing agents (e.g., sodium dithionite for nitro group reduction) can completely avoid the issue. Rationale: Different metals have varying intrinsic abilities to activate C-F bonds. Rhodium is particularly potent.[13] Selecting a metal with a lower propensity for C-F oxidative addition is key. |
| Hydrogen Source | Recommendation: If using H₂ gas, perform the reaction at lower pressure (e.g., 1 atm). If using transfer hydrogenation, switch to a milder hydrogen donor. For example, isopropanol is a common choice.[11][12] Rationale: High concentrations of active hydrogen species on the catalyst surface can increase the rate of HDF. Reducing the hydrogen pressure or using a less efficient transfer agent can temper this reactivity. |
| Reaction Conditions | Recommendation: Conduct the reaction under neutral pH conditions if possible. The presence of strong acids or bases can sometimes facilitate C-F bond cleavage. Rationale: Acid can protonate the fluorine, making it a better leaving group, while base can participate in elimination pathways or modify the catalyst surface. |
Experimental Protocols
Protocol 1: Monitoring HDF by ¹⁹F NMR Spectroscopy
This protocol provides a method for quantifying the extent of hydrodefluorination during a reaction.
Objective: To determine the conversion of the starting fluoroarene and the yield of the hydrodefluorinated byproduct.
Materials:
-
Reaction mixture aliquot (e.g., 50 µL)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 4-fluorotoluene or trifluoromethylbenzene) of a known concentration
-
NMR tube
Procedure:
-
At a specific time point, carefully withdraw a small, representative aliquot from the reaction mixture.
-
Quench the aliquot if necessary (e.g., by diluting with cold solvent).
-
Prepare the NMR sample by dissolving the aliquot and a precise amount of the internal standard in a deuterated solvent.
-
Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of the fluorine nuclei for accurate integration.
-
Integrate the signal corresponding to the starting material, the hydrodefluorinated product(s), and the internal standard.
-
Calculate the yield of the HDF byproduct relative to the initial amount of starting material using the known concentration of the internal standard.[4][6]
Protocol 2: Screening for Optimal Cross-Coupling Ligands to Minimize HDF
Objective: To identify a palladium-ligand combination that maximizes the yield of the desired cross-coupled product while minimizing the formation of the HDF byproduct.
Materials:
-
Fluoroaryl halide (starting material)
-
Coupling partner (e.g., boronic acid, amine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃)[14]
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
High-throughput reaction vials or a multi-well plate
Procedure:
-
In an inert atmosphere (glovebox), set up an array of parallel reactions.
-
To each vial, add the fluoroaryl halide, coupling partner, base, and palladium precursor.
-
Add a different ligand to each vial, maintaining a consistent Pd:ligand ratio (e.g., 1:2).
-
Add the solvent to each vial.
-
Seal the vials and run the reactions under identical temperature and time conditions (e.g., 80 °C for 12 hours).
-
After the reaction is complete, cool the vials to room temperature.
-
Analyze the outcome of each reaction by a suitable method (e.g., GC-MS, LC-MS, or ¹⁹F NMR with an internal standard) to determine the ratio of desired product to the HDF byproduct.
-
Identify the ligand that provides the highest selectivity for the desired cross-coupling product.
Analytical Characterization
Detecting and quantifying hydrodefluorination byproducts is critical for troubleshooting.
| Analytical Technique | Application in HDF Analysis |
| ¹⁹F NMR Spectroscopy | The most direct method. The disappearance of a signal from the starting material and the appearance of new signals (or disappearance if fully defluorinated) for the product(s) provides unambiguous evidence and allows for quantification with an internal standard.[4][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating and identifying volatile products. The mass difference between the starting material and the HDF byproduct (typically 18 Da, F vs. H) is easily detected.[18][19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for less volatile or more polar compounds. It can separate the desired product from the HDF byproduct and confirm their identities by their mass-to-charge ratios.[20] |
| Combustion Ion Chromatography (CIC) | A technique to measure total organic fluorine. While not able to distinguish between different fluorinated species, a lower-than-expected value can indicate loss of fluorine from the starting material.[19][21] |
References
- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32962C [pubs.rsc.org]
- 9. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light induced catalytic hydrodefluorination of perfluoroarenes by porphyrin rhodium - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00269A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Improving selectivity in catalytic hydrodefluorination by limiting SNV reactivity. | Semantic Scholar [semanticscholar.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. pub.norden.org [pub.norden.org]
Technical Support Center: Enhancing Regioselectivity of C-3 Fluorination on 2H-Indazoles
Introduction: The Critical Role of C-3 Fluorinated Indazoles
Welcome to the technical support center for the regioselective fluorination of 2H-indazoles. As researchers and drug development professionals, you are aware that the indazole scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom, particularly at the C-3 position, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of modern drug design.[1][2] However, achieving selective C-3 fluorination is a significant synthetic challenge. The inherent electronic properties of the indazole ring often lead to mixtures of isomers or undesired side reactions.
This guide is designed to serve as a practical, field-proven resource. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Core Challenge: Overcoming Innate Reactivity
Direct C-H functionalization of heterocycles is notoriously difficult, and indazoles are no exception. Electrophilic fluorination, the most common approach, faces a primary hurdle: the indazole ring possesses multiple potentially reactive sites. While the C-3 position is often electronically favored for electrophilic attack, competing reactions at other positions on the carbocyclic ring (e.g., C-5 or C-7) or even N-fluorination can occur, leading to low regioselectivity and complex purification challenges. Furthermore, the stability of the indazole ring under strongly oxidative conditions required for some fluorinating agents can be a concern.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the C-3 fluorination of 2H-indazoles in a practical question-and-answer format.
Q1: My reaction is producing a mixture of C-3 and C-5/C-7 fluorinated isomers. How can I improve C-3 selectivity?
Answer: This is the most frequent challenge and stems from the subtle electronic differences between the C-H bonds on the indazole scaffold. Several factors govern the site of fluorination.
Root Causes & Solutions:
-
Incorrect Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent are paramount.
-
Insight: Highly reactive agents like Selectfluor can sometimes be less selective. N-Fluorobenzenesulfonimide (NFSI) has emerged as a highly effective reagent for this transformation, often providing excellent C-3 selectivity.[1][3][4][5][6] It is a stable, easy-to-handle solid, which is an added practical benefit.[7]
-
Actionable Advice: If you are using a broad-spectrum or highly aggressive fluorinating agent, consider switching to NFSI. A recent metal-free protocol using NFSI in water has shown exceptional regioselectivity for the C-3 position.[1][3][4][6]
-
-
Sub-optimal Solvent Choice: The reaction medium profoundly influences the stability of reactive intermediates and the effective reactivity of your fluorinating agent.
-
Insight: While polar aprotic solvents like DMF or DMSO are common, they can sometimes promote side reactions. Surprisingly, studies have shown that simple, environmentally friendly solvents like water can provide excellent yields and high C-3 selectivity in NFSI-mediated fluorinations.[1][4] In other C-H functionalization contexts, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically enhance reactivity and selectivity.[8][9]
-
Actionable Advice: First, attempt the reaction in water, especially when using NFSI, as per the Hajra protocol.[1] If selectivity remains poor, screen other solvents. A shift from a highly polar aprotic solvent to a less coordinating or protic medium can alter the reaction pathway favorably.
-
-
Absence of a Directing Group: For particularly challenging substrates, innate electronic preferences may not be sufficient to achieve high selectivity.
-
Insight: While many direct C-3 fluorinations proceed without one, a directing group (DG) can be used to position the fluorinating agent precisely.[10] Groups installed at the N-2 position, such as a removable 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation and subsequent functionalization to the C-3 position.[11] While not direct fluorination, this illustrates the principle of N-2 substitution controlling C-3 reactivity.
-
Actionable Advice: If other methods fail, consider a multi-step sequence involving the installation of a directing group at N-2. This provides ultimate control over the reaction site, albeit at the cost of additional synthetic steps.
-
Q2: My reaction yield is very low, or the starting material is recovered unchanged. What are the likely causes?
Answer: Low conversion is typically an issue of insufficient reactivity under the chosen conditions.
Root Causes & Solutions:
-
Insufficient Temperature: Many C-H functionalization reactions require thermal energy to overcome the activation barrier.
-
Insight: The successful NFSI/water protocol is typically run at 80 °C.[4][7] Reactions at room temperature may be too slow to be practical.
-
Actionable Advice: Ensure your reaction temperature is adequate. If you are running the reaction at room temperature, try heating it to 80-100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
-
-
Incorrect Stoichiometry: Using too little of the fluorinating agent will naturally lead to incomplete conversion.
-
Insight: Protocols often use a slight excess of the fluorinating agent to drive the reaction to completion. For example, a common condition is to use 1.5 equivalents of NFSI relative to the indazole substrate.[4]
-
Actionable Advice: Double-check your calculations. Ensure you are using at least 1.5 equivalents of the fluorinating agent. A modest increase to 2.0 equivalents could improve conversion, but be mindful that a large excess may lead to side reactions.
-
-
Incompatible Substrate Substituents: Highly electron-withdrawing groups on the indazole ring can deactivate it towards electrophilic attack, slowing the reaction down significantly.
-
Insight: While the NFSI/water method is robust and tolerates a range of functional groups, substrates with multiple strong electron-withdrawing groups may react more sluggishly.[1]
-
Actionable Advice: For deactivated substrates, you may need to increase the reaction time, temperature, or the equivalents of the fluorinating agent. Be prepared for longer reaction times (e.g., 8 hours or more) and monitor progress carefully.[7]
-
Q3: I'm observing decomposition of my starting material or the formation of unexpected byproducts, like a formylated indazole.
Answer: This indicates that your reaction conditions are too harsh or that your reagents are engaging in unexpected reactivity pathways.
Root Causes & Solutions:
-
Fluorinating Agent Acting as an Oxidant: Some "fluorinating" agents are also potent oxidants, especially under certain conditions.
-
Insight: Selectfluor, a common electrophilic fluorinating agent, can act as an oxidant.[12] In a surprising discovery, reacting a 2H-indazole with Selectfluor in DMSO at high temperature resulted not in fluorination, but in C-3 formylation, with DMSO acting as the formyl source.[13][14]
-
Actionable Advice: If you are using Selectfluor and DMSO and observing a product with a mass increase of 28 Da (CHO group) instead of 18 Da (F), you are likely seeing this side reaction. Switch your fluorinating agent to NFSI and your solvent to water or acetonitrile to favor the desired fluorination pathway.
-
-
Radical vs. Electrophilic Pathway: The reaction mechanism can be ambiguous and condition-dependent.
-
Insight: The mechanism for electrophilic fluorination is debated, with evidence for both SN2-type and single-electron transfer (SET) radical pathways.[15] The Hajra group suggests their NFSI/water fluorination proceeds via a radical mechanism.[1][3][4][6] Uncontrolled radical reactions can lead to a variety of byproducts.
-
Actionable Advice: Adhere closely to established protocols that have been shown to be selective. The specific conditions (solvent, temperature, reagent) have been optimized to favor a productive pathway, whether it is radical or ionic. Deviating from these may open up undesired reaction channels.
-
Data Summary: Comparison of Fluorination Conditions
| Reagent | Solvent | Temp (°C) | Typical Yield (C-3) | Key Feature | Reference |
| NFSI | Water | 80 | Good to Excellent (up to 87%) | High C-3 regioselectivity, metal-free, environmentally friendly. | [1][4] |
| Selectfluor | DMSO | 125 (MW) | Moderate to Good (40-80%) | CAUTION: Can lead to C-3 formylation, not fluorination. | [13][14] |
| Selectfluor | MeCN/H₂O | RT - 50 | Moderate to Good | Standard conditions for many heterocycles, but selectivity on indazoles may vary. | [16] |
Key Experimental Protocol: Metal-Free C-3 Fluorination with NFSI
This protocol is adapted from the highly successful and regioselective method developed by Hajra and co-workers.[4] It represents a robust and environmentally conscious starting point for your experiments.
Materials:
-
2-substituted-2H-indazole (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
Deionized Water (to make a ~0.1 M solution)
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial, add the 2-substituted-2H-indazole (e.g., 0.2 mmol, 1.0 equiv) and N-fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add deionized water (2.0 mL) to the vial.
-
Heating and Stirring: Place the vial in a preheated oil bath at 80 °C. Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 8 hours, depending on the substrate.
-
Workup: Once the starting material is consumed, remove the vial from the oil bath and allow it to cool to room temperature.
-
Extraction: Extract the aqueous reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-fluoro-2H-indazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Visualizing the Workflow: Diagrams
Troubleshooting Poor Regioselectivity
The following decision tree provides a logical workflow for addressing poor C-3 regioselectivity in your fluorination experiments.
Caption: Troubleshooting workflow for poor regioselectivity.
Generalized Mechanism: Electrophilic Fluorination of 2H-Indazole
This diagram illustrates the general pathway for the reaction, highlighting the competition between different reaction sites.
Caption: Competing pathways in electrophilic fluorination of 2H-indazoles.
References
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination of 2H-Indazoles - ChemistryViews [chemistryviews.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectfluor - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Fluorination Advantage: A Comparative Guide to 5,6-Difluoro-1H-indazole and 5-fluoro-1H-indazole in Biological Assays
Introduction: The Strategic Role of Fluorine in Indazole-Based Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its versatility as a bioisostere for indole and other bicyclic heteroaromatics allows it to effectively interact with a wide range of biological targets, most notably the ATP-binding pocket of protein kinases.[1][3] However, the journey from a simple scaffold to a potent and selective drug candidate is one of meticulous optimization. One of the most powerful strategies in this optimization playbook is fluorination.
This guide provides an in-depth comparison of two key fluorinated indazole building blocks: 5,6-Difluoro-1H-indazole and 5-fluoro-1H-indazole. We will delve into how the strategic placement of one versus two fluorine atoms on the indazole core can profoundly influence the biological performance of the resulting compounds. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage fluorination to enhance the potency, selectivity, and pharmacokinetic properties of their lead compounds. We will explore the underlying principles, supported by experimental data from the literature, and provide actionable insights for your own research endeavors.
The Rationale for Fluorination: More Than Just an Isostere
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical properties.[4] Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, potentially leading to stronger binding affinity and higher potency.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism on the molecule.[4] This increased metabolic stability often translates to a longer duration of action and improved bioavailability.[4]
The choice between mono- and di-fluorination is a critical one. A single fluorine atom, as in 5-fluoro-1H-indazole, can subtly alter the electronic distribution of the ring system and provide a key interaction point. The addition of a second fluorine atom, as in this compound, can have a more pronounced effect on the molecule's electronics, lipophilicity, and overall conformation, offering a different set of advantages for molecular design.
Comparative Biological Activity: A Tale of Two Scaffolds in Kinase Inhibition
Data Presentation: Performance of Fluorinated Indazole Derivatives in Kinase Assays
| Scaffold | Derivative Context | Target Kinase(s) | IC50 (nM) | Reference |
| 5-fluoro-1H-indazole | 6-fluoroindazole derivative | ROCK1 | 14 | [5] |
| 5-fluoro-1H-indazole | 5-fluoroindazole derivative | RIP2 Kinase | < 10,000 | [5] |
| This compound | 5-(3,5-difluorobenzyl)-1H-indazole derivative (Compound X4) | ALK | 512 | [6] |
| This compound | 5-(3,5-difluorobenzyl)-1H-indazole derivative (Compound X4) | ROS1 | 766 | [6] |
Note: The data presented is for derivatives of the parent scaffolds and not the scaffolds themselves. IC50 values are from different studies and should be interpreted as illustrative of the potential of each scaffold.
Analysis of Biological Performance
The data highlights a key principle in drug discovery: the choice of scaffold is intimately linked to the target of interest.
-
5-fluoro-1H-indazole derivatives have shown remarkable potency as inhibitors of Rho kinase (ROCK1), with a 6-fluoro derivative exhibiting an IC50 of just 14 nM.[5] This level of potency suggests that the mono-fluoro substitution pattern is highly effective for targeting this particular kinase. The same review also noted that 5-fluoroindazole derivatives have been investigated as inhibitors of RIP2 kinase, a key mediator of inflammatory signaling.[5]
-
On the other hand, a derivative featuring a difluorinated benzyl moiety attached to the indazole core has been identified as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, two important targets in non-small cell lung cancer.[6] While the IC50 values for this compound are in the sub-micromolar range, the study successfully identified a key pharmacophore for dual ALK/ROS1 activity.[6] The use of a difluorinated motif in this context points towards a strategy of leveraging multiple fluorine atoms to optimize interactions within the kinase binding site and enhance drug-like properties.
The strategic placement of fluorine atoms can significantly influence binding affinity and selectivity. The difluoro substitution in the 5 and 6 positions of the indazole ring can lead to enhanced chemical stability and bioactivity.[4] Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially fostering stronger and more specific interactions with biological targets.[4]
Experimental Workflow: A Representative Kinase Inhibition Assay
To provide a practical context for the data presented, we outline a detailed, step-by-step protocol for a typical in vitro kinase inhibition assay. This type of assay is fundamental to the characterization of compounds like the fluorinated indazole derivatives discussed.
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)
This protocol is a representative example and should be optimized for the specific kinase and compounds being tested.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
- Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer.
- Substrate Solution: Prepare the substrate (e.g., a specific peptide) in kinase buffer.
- Test Compounds: Prepare a stock solution of the test compounds (e.g., this compound or 5-fluoro-1H-indazole derivatives) in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of a suitable assay plate (e.g., a 384-well plate). Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.
- Add the kinase solution to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP solution to all wells.
- Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
3. Signal Detection (using ADP-Glo™ as an example):
- Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).
- Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate as recommended (e.g., 30 minutes at room temperature).
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
4. Data Analysis:
- Normalize the data to the controls (DMSO = 100% activity, positive control inhibitor = 0% activity).
- Plot the percent inhibition versus the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
Conclusion: Making an Informed Choice of Scaffold
The decision to use a this compound versus a 5-fluoro-1H-indazole scaffold is not a matter of one being universally superior to the other. Instead, it is a nuanced choice that depends on the specific goals of the drug discovery program.
-
5-fluoro-1H-indazole represents a more subtle modification, offering a good starting point for exploring the impact of a single fluorine atom on potency and metabolic stability. It has proven to be a highly effective scaffold for developing potent inhibitors against certain kinases like ROCK1.
-
This compound provides a more profound alteration of the scaffold's electronic and physicochemical properties. This can be particularly advantageous when seeking to enhance binding affinity through multiple points of interaction, improve metabolic stability in the face of rapid metabolism, or fine-tune the overall ADME profile of a lead compound. Its application in the development of dual ALK/ROS1 inhibitors showcases its potential in more complex drug design challenges.
Ultimately, the choice of scaffold should be guided by a combination of computational modeling, structure-activity relationship (SAR) studies, and empirical testing. Both this compound and 5-fluoro-1H-indazole are invaluable tools in the medicinal chemist's arsenal, and a thorough understanding of their respective strengths will empower researchers to design the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorine Placement: A Comparative Analysis of Difluoro-Indazole Isomers in Kinase Inhibition
A Technical Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2][3] Its remarkable versatility is, in part, due to its ability to act as a bioisostere for indole, offering a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor, which can enhance affinity for target proteins.[3] The strategic placement of fluorine atoms on this scaffold is a well-established tactic to modulate a compound's physicochemical properties, such as metabolic stability, binding affinity, and cellular permeability.[1] This guide offers a comparative analysis of the inhibitory potency of various difluoro-indazole isomers, with a focus on their activity against key oncological targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Critical Role of Isomeric Substitution: A VEGFR-2 Case Study
The 3-aminoindazole core is a well-validated hinge-binding motif for a multitude of kinase inhibitors.[1][6] The following table summarizes the known and inferred inhibitory activities of various difluoro-amino-indazole isomers against VEGFR-2, a critical receptor tyrosine kinase in cancer therapy.
| Compound/Isomer | Primary Kinase Target | IC50 (nM) against VEGFR-2 | Key Structural Features | Reference(s) |
| 3-Amino-4,6-difluoro-1H-indazole | VEGFR-2, PDGFR | Potent (inferred) | Strategic fluorine placement to enhance potency. | [1][6] |
| 3-Amino-5,7-difluoro-1H-indazole | IDO/TDO (intermediate) | Data not available | Serves as a key building block for other inhibitors. | [7] |
| 6,7-difluoro-1H-indazole | PLK1, other kinases | Data not available | Studied in the context of Polo-like kinase inhibitors. | [8] |
| 3-Amino-1H-indazole (unsubstituted) | VEGFR, PDGFR, FLT3, c-Kit | 4 (as urea derivative) | Parent scaffold for many potent kinase inhibitors. | [1] |
Table 1: Comparative Inhibitory Activity of Difluoro-Indazole Isomers.
The data, though not from a single comparative study, suggests that the placement of fluorine atoms at the 4 and 6 positions of the 3-amino-indazole scaffold is a favorable strategy for achieving potent VEGFR-2 inhibition.[1][6] This is likely due to the electron-withdrawing nature of fluorine, which can influence the pKa of the indazole ring system and modulate the strength of hydrogen bonding interactions with the kinase hinge region.
The Structural Basis of Potency: A Look into the ATP-Binding Pocket
The enhanced potency of fluorinated indazoles can be rationalized by examining their interactions within the ATP-binding pocket of the target kinase. While a crystal structure of a 4,6-difluoro-indazole isomer bound to VEGFR-2 is not publicly available, we can infer the binding mode based on related structures and docking studies.[9]
The 3-amino group of the indazole is crucial for forming one or two hydrogen bonds with the backbone amide and carbonyl groups of a conserved glutamate and alanine residue in the kinase hinge region. The indazole ring itself sits within a hydrophobic pocket, and the fluorine atoms at the 4 and 6 positions are thought to make favorable contacts with hydrophobic residues and potentially modulate the electronics of the hinge-binding interaction.
Caption: Inferred binding mode of a 4,6-difluoro-3-amino-indazole inhibitor in a kinase active site.
Experimental Protocols for Potency Determination
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery, providing a quantitative measure of a compound's potency. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose.[10][11][12][13][14]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of difluoro-indazole isomers against a target kinase (e.g., VEGFR-2).
Materials:
-
Purified target kinase
-
Kinase substrate peptide
-
ATP
-
Difluoro-indazole isomer test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each difluoro-indazole isomer in 100% DMSO.
-
Create a serial dilution of each compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.[11]
-
Add 2.5 µL of the kinase to each well.[11]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[11]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Conclusion and Future Directions
The strategic incorporation of difluoro substitutions on the indazole scaffold is a powerful tool in the design of potent kinase inhibitors. The available data, while not from a single comprehensive comparative study, strongly suggests that the isomeric position of the fluorine atoms has a profound impact on inhibitory activity, with the 4,6-difluoro substitution pattern appearing particularly promising for targeting kinases like VEGFR-2.
Future work should focus on the systematic synthesis and biological evaluation of a complete set of difluoro-indazole isomers against a panel of kinases. Such studies, coupled with co-crystallography efforts to elucidate the precise binding modes, would provide invaluable insights for the rational design of next-generation kinase inhibitors with improved potency and selectivity. This will undoubtedly accelerate the development of novel therapeutics for a range of diseases, from cancer to inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5,7-Difluoro-1H-indazole|CAS 944904-37-4|Supplier [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
A Comparative Guide to Validating Target Engagement of 5,6-Difluoro-1H-indazole-based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5,6-difluoro-1H-indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant therapeutic potential.[1][2] Validating that these compounds directly bind to and modulate their intended kinase targets within a cellular context is a cornerstone of preclinical drug development.[3] This guide provides an in-depth comparison of state-of-the-art methodologies for confirming target engagement, offering a framework for generating robust and reliable data to drive drug discovery programs forward.
The Imperative of Target Engagement Validation
Quantifying the interaction between a drug and its molecular target is essential for establishing a clear structure-activity relationship (SAR) and building confidence in a compound's mechanism of action (MoA).[4][5] A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from insufficient target engagement in a complex biological system.[6] Therefore, rigorous validation of target engagement is not merely a confirmatory step but a critical component of risk mitigation in the drug discovery cascade.
This guide will explore and compare several orthogonal techniques for validating the target engagement of this compound-based inhibitors, focusing on both direct and indirect measures of target interaction in physiologically relevant settings.
Comparative Analysis of Target Engagement Methodologies
A variety of robust methods are available to confirm target engagement, each with unique advantages and limitations.[7] The primary techniques discussed herein are the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Surface Plasmon Resonance (SPR), complemented by downstream functional assays such as In-Cell Westerns.
dot graph "Target_Engagement_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Biochemical" { label="Biochemical & Biophysical Assays"; style="filled"; color="#E8F0FE"; "Biochemical_Assay" [label="Biochemical Kinase Assay", fillcolor="#FFFFFF"]; "SPR" [label="Surface Plasmon Resonance (SPR)", fillcolor="#FFFFFF"]; }
subgraph "cluster_Cellular" { label="Cell-Based Assays"; style="filled"; color="#E6F4EA"; "CETSA" [label="Cellular Thermal Shift Assay (CETSA)", fillcolor="#FFFFFF"]; "NanoBRET" [label="NanoBRET™ Target Engagement Assay", fillcolor="#FFFFFF"]; "In_Cell_Western" [label="In-Cell Western", fillcolor="#FFFFFF"]; }
"Biochemical_Assay" -> "SPR" [label="Orthogonal Validation"]; "SPR" -> "CETSA" [label="Cellular Confirmation"]; "CETSA" -> "NanoBRET" [label="Real-time Validation"]; "NanoBRET" -> "In_Cell_Western" [label="Functional Readout"];
{rank=same; "Biochemical_Assay"; "SPR"} {rank=same; "CETSA"; "NanoBRET"; "In_Cell_Western"} } caption: "Workflow for Target Engagement Validation"
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA provides direct evidence of target binding in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[3][8] The binding of an inhibitor increases the thermal stability of its target protein.[9]
Key Advantages:
-
Label-free: Does not require modification of the compound or the target protein.[8]
-
Physiologically relevant: Performed in intact cells or cell lysates, providing a more accurate reflection of target engagement in a native environment.[10]
-
Versatile: Can be adapted for high-throughput screening.[8]
Key Limitations:
-
Throughput: Traditional CETSA with Western blotting can be low-throughput and labor-intensive.[8]
-
Antibody dependent: Relies on the availability of a specific and sensitive antibody for the target protein.
NanoBRET™ Target Engagement Assay
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantitatively measure compound binding to a target kinase in live cells.[11] It involves a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the active site.[12] Compound binding displaces the tracer, leading to a decrease in the BRET signal.[11]
Key Advantages:
-
Live-cell measurements: Provides real-time, quantitative assessment of compound affinity and residence time.[13]
-
High-throughput compatible: The simple, plate-based format is scalable for large-scale screening.[11]
-
Broad applicability: Assays are available for a wide range of kinases.[11]
Key Limitations:
-
Requires genetic modification: The target protein must be fused to NanoLuc® luciferase.[14]
-
Tracer dependent: Relies on the availability of a suitable fluorescent tracer for the kinase of interest.[14]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its purified target protein.[15][16]
Key Advantages:
-
Rich kinetic information: Delivers detailed insights into the binding mechanism, including on- and off-rates.[17][18]
-
High sensitivity: Can detect a wide range of binding affinities.[19]
-
Gold standard: Widely regarded as a benchmark for in vitro binding analysis.[13]
Key Limitations:
-
In vitro: Uses purified proteins, which may not fully recapitulate the cellular environment.[7]
-
Immobilization required: One of the binding partners needs to be immobilized on a sensor chip, which can sometimes affect its activity.[7]
In-Cell Western (ICW)
Principle: An In-Cell Western is an immunocytochemical assay performed in microplates to quantify protein levels and post-translational modifications, such as phosphorylation, within cells.[20][21] It provides a functional readout of kinase inhibition.
Key Advantages:
-
Quantitative: Allows for accurate measurement of changes in protein phosphorylation, a direct indicator of kinase activity.[22]
-
High-throughput: The microplate format is amenable to automated liquid handling and high-content imaging.[23]
-
Multiplexing: Enables the simultaneous detection of multiple proteins using spectrally distinct fluorescent dyes.[23]
Key Limitations:
-
Indirect measure: Measures the downstream consequence of target engagement, not the direct binding event.
-
Antibody quality is critical: The accuracy of the results is highly dependent on the specificity and quality of the primary antibodies.[21]
Data Summary: A Comparative Overview
| Method | Principle | Key Advantages | Key Limitations | Typical Readout |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Label-free, physiologically relevant.[8][10] | Lower throughput, antibody-dependent.[8] | Thermal shift (ΔTm), EC50.[9] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[11] | Live-cell, real-time, high-throughput.[11][13] | Requires genetic modification and a suitable tracer.[14] | BRET ratio, IC50/Kapp.[14] |
| SPR | Real-time detection of mass changes upon binding to an immobilized target.[16] | Detailed kinetic and affinity data, high sensitivity.[17] | In vitro, requires protein immobilization.[7] | Association rate (ka), Dissociation rate (kd), Affinity (KD).[18] |
| In-Cell Western | Immunofluorescent quantification of protein phosphorylation in fixed cells.[20] | Quantitative functional readout, high-throughput, multiplexing.[22][23] | Indirect measure, antibody-dependent.[21] | Phospho-protein signal, IC50.[24] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the intracellular target engagement of a this compound-based inhibitor by measuring its effect on the thermal stability of the target kinase.[9]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the inhibitor or vehicle control for a specified time.[3]
-
Heat Treatment: Harvest and wash the cells. Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[9]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles.[9] Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[3]
-
Protein Quantification and Western Blot: Quantify the protein concentration of the soluble fractions. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.[9]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[3] For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is plotted against the inhibitor concentration to determine the EC50.[9]
dot graph "CETSA_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
"Start" [label="Treat cells with inhibitor", shape=ellipse, fillcolor="#FBBC05"]; "Heat" [label="Heat cells at various temperatures"]; "Lyse" [label="Lyse cells and separate soluble proteins"]; "Analyze" [label="Analyze soluble protein by Western Blot"]; "End" [label="Determine thermal shift (ΔTm)", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Heat" -> "Lyse" -> "Analyze" -> "End"; } caption: "Cellular Thermal Shift Assay (CETSA) Workflow"
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of a this compound-based inhibitor to its purified target kinase.[19]
Methodology:
-
Chip Preparation and Ligand Immobilization: Activate the sensor chip surface. Immobilize the purified recombinant target kinase onto the chip.[19]
-
Analyte Preparation: Prepare a series of dilutions of the this compound-based inhibitor in a suitable running buffer.[19]
-
Binding Analysis: Inject the different concentrations of the inhibitor over the immobilized kinase surface and a reference surface. Monitor the binding in real-time.[16]
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.[19]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[16][18]
dot graph "SPR_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
"Start" [label="Immobilize target kinase on sensor chip", shape=ellipse, fillcolor="#FBBC05"]; "Inject" [label="Inject inhibitor at various concentrations"]; "Monitor" [label="Monitor real-time binding"]; "Regenerate" [label="Regenerate sensor surface"]; "Analyze" [label="Calculate kinetic parameters (ka, kd, KD)", shape=ellipse, fillcolor="#EA4335"];
"Start" -> "Inject" -> "Monitor" -> "Regenerate" -> "Analyze"; } caption: "Surface Plasmon Resonance (SPR) Workflow"
Protocol 3: In-Cell Western
Objective: To quantify the inhibition of target kinase phosphorylation in cells treated with a this compound-based inhibitor.[24]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate. After adherence, treat the cells with a serial dilution of the inhibitor.[24]
-
Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular proteins.[20][25]
-
Blocking and Antibody Incubation: Block non-specific antibody binding. Incubate the cells with primary antibodies specific for the phosphorylated form of the target kinase and a normalization protein (e.g., total protein or a housekeeping gene).[20]
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.[21]
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho-protein and the normalization protein. Calculate the normalized phospho-protein signal and determine the IC50 value for the inhibition of phosphorylation.[23][24]
dot graph "ICW_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];
"Start" [label="Treat cells with inhibitor in microplate", shape=ellipse, fillcolor="#FBBC05"]; "Fix_Perm" [label="Fix and permeabilize cells"]; "Antibody_Incubation" [label="Incubate with primary and fluorescent secondary antibodies"]; "Image" [label="Image plate with infrared scanner"]; "Analyze" [label="Quantify fluorescence and determine IC50", shape=ellipse, fillcolor="#34A853"];
"Start" -> "Fix_Perm" -> "Antibody_Incubation" -> "Image" -> "Analyze"; } caption: "In-Cell Western (ICW) Workflow"
Conclusion
Validating the target engagement of this compound-based inhibitors is a multifaceted process that requires a combination of orthogonal assays. Biophysical methods like SPR provide invaluable in vitro kinetic data, while cell-based assays such as CETSA and NanoBRET confirm target binding in a more physiologically relevant context. Finally, functional assays like In-Cell Westerns demonstrate the downstream consequences of this engagement. By employing a strategic combination of these techniques, researchers can build a comprehensive and compelling data package to support the advancement of promising drug candidates.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. selvita.com [selvita.com]
- 14. benchchem.com [benchchem.com]
- 15. drughunter.com [drughunter.com]
- 16. bioradiations.com [bioradiations.com]
- 17. scispace.com [scispace.com]
- 18. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biomol.com [biomol.com]
- 21. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 22. products.advansta.com [products.advansta.com]
- 23. licorbio.com [licorbio.com]
- 24. benchchem.com [benchchem.com]
- 25. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
The Strategic Advantage of 5,6-Difluorination in 1H-Indazole Analogs: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a versatile framework capable of interacting with a multitude of biological targets with high affinity.[1] Its presence in numerous clinically approved and investigational drugs, particularly as kinase inhibitors, underscores its significance in drug discovery.[2] A key strategy for optimizing the therapeutic potential of indazole-based compounds is the strategic incorporation of fluorine atoms. This guide provides an in-depth, comparative analysis of 5,6-difluoro-1H-indazole analogs, elucidating the profound impact of this specific difluorination pattern on their structure-activity relationships (SAR). We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols for the synthesis and evaluation of these compelling compounds.
The Impact of Fluorine Substitution on Indazole Bioactivity
The introduction of fluorine into a molecular scaffold is a well-established tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties.[3] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][4]
When specifically applied to the 5 and 6 positions of the 1H-indazole ring, this difluorination imparts several strategic advantages:
-
Enhanced Metabolic Stability: The robust C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved oral bioavailability.[1]
-
Modulated Acidity: The electron-withdrawing nature of the two fluorine atoms can modulate the acidity of the N-H bond in the pyrazole ring, which is often crucial for forming key hydrogen bond interactions with target proteins, such as the hinge region of kinases.[1]
-
Increased Binding Affinity: The altered electronic distribution within the indazole ring due to fluorination can lead to stronger and more specific interactions with biological targets, resulting in higher potency.[1]
While direct head-to-head comparative data for a single this compound analog against its non-fluorinated counterpart is not extensively available in the public domain, the positive impact of fluorination on the bioactivity of indazole derivatives has been demonstrated in various contexts. For instance, a study on 1H-indazol-3-amine derivatives revealed that a 3,5-difluoro substituent on a phenyl ring at the C-5 position of the indazole resulted in superior anti-proliferative activity against the Hep-G2 cancer cell line compared to mono-fluorinated and non-fluorinated analogs.[5] This highlights the potential of multiple fluorine substitutions to significantly enhance biological efficacy.
Comparative Performance of Fluorinated Indazole Analogs as Kinase Inhibitors
The 1H-indazole core is a recognized hinge-binding motif for many kinase inhibitors.[5] The strategic placement of fluorine atoms can significantly influence their potency and selectivity. Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) are two receptor tyrosine kinases that are validated targets in non-small cell lung cancer (NSCLC), and indazole-based inhibitors have shown promise in targeting these kinases.[6][7]
To illustrate the potential of difluorinated indazoles, we can examine the activity of a compound containing a 5-(3,5-difluorobenzyl)-1H-indazole moiety, which has been identified as a key pharmacophore for dual ALK/ROS1 inhibition.[7]
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| Compound X4 | 5-(3,5-difluorobenzyl)-1H-indazole derivative | ALK | 0.512[7] |
| ROS1 | 0.766[7] | ||
| Compound 5j | 3-amino-5-(3,5-difluorophenyl)-1H-indazole derivative | Hep-G2 (cellular assay) | Lower IC50 than mono- and non-fluorinated analogs[5] |
Table 1: Biological Activity of Representative Difluoro-Indazole Analogs.
The data for Compound X4 demonstrates that a difluorinated indazole analog can potently inhibit clinically relevant kinases at sub-micromolar concentrations.[7] While not a 5,6-difluoro analog, this provides a strong rationale for exploring this specific substitution pattern. The superior cellular activity of Compound 5j further supports the hypothesis that di-fluorination is a favorable modification for enhancing the anticancer properties of indazole derivatives.[5]
ALK/ROS1 Signaling Pathway
ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, drive oncogenesis by activating several downstream signaling pathways.[8] These pathways are critical for cell proliferation, survival, and growth. Key downstream signaling cascades include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/ERK pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[8] Inhibition of ALK or ROS1 kinase activity effectively blocks these downstream signals, leading to apoptosis of cancer cells.
Caption: ALK/ROS1 Signaling Pathway and Inhibition.
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis and evaluation of this compound analogs are provided below.
Synthesis of 3-Amino-5,6-difluoro-1H-indazole
This protocol is adapted from established methods for the synthesis of similar aminofluoroindazoles and provides a reliable route to a key intermediate for further derivatization.
Caption: Synthetic Workflow for 3-Amino-5,6-difluoro-1H-indazole.
Materials and Reagents:
-
2,3,5-Trifluorobenzonitrile
-
Hydrazine Hydrate (80% aqueous solution)
-
Ethanol (200 Proof, Anhydrous)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,5-trifluorobenzonitrile (1 equivalent).
-
Reagent Addition: Add anhydrous ethanol to dissolve the starting material. Then, add hydrazine hydrate (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add deionized water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3-amino-5,6-difluoro-1H-indazole.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against kinases like ALK or ROS1.[6]
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Materials and Reagents:
-
Recombinant ALK or ROS1 kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase Buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations.
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and kinase tracer in kinase buffer at the recommended concentrations.
-
Assay Protocol: a. To each well of a 384-well plate, add the diluted test compound. b. Add the kinase and Eu-labeled antibody mixture to each well. c. Initiate the binding reaction by adding the kinase tracer to each well. d. Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The strategic placement of fluorine atoms at the 5 and 6 positions of the 1H-indazole scaffold represents a compelling strategy for the development of potent and selective kinase inhibitors. The anticipated benefits of enhanced metabolic stability, modulated electronic properties, and increased binding affinity make this compound analogs highly attractive candidates for further investigation. The provided experimental protocols offer a solid foundation for the synthesis and biological evaluation of these compounds. Future research should focus on generating direct, head-to-head comparative data to quantify the precise advantages of the 5,6-difluoro substitution pattern against a panel of clinically relevant kinases. Such studies will undoubtedly accelerate the discovery of novel and effective therapeutic agents for a range of diseases, including cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 3. This compound | C7H4F2N2 | CID 51358554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Advantage: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5,6-Difluoro-1H-indazole
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a privileged structure in medicinal chemistry.[2] The strategic addition of fluorine atoms, particularly the 5,6-difluoro substitution pattern on the indazole ring, is a key strategy aimed at enhancing potency, metabolic stability, and modulating physicochemical properties.[2][3] However, the ultimate success of a kinase inhibitor hinges not only on its on-target potency but also on its selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities or even therapeutic benefits, making a thorough understanding of an inhibitor's cross-reactivity profile paramount.[3]
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from fluorinated indazole scaffolds, with a focus on the implications of the 5,6-difluoro substitution. We will delve into the experimental methodologies for assessing kinase selectivity, present comparative data for representative compounds, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Rationale for Fluorination: Enhancing Potency and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. In the context of kinase inhibitors, fluorine's high electronegativity can lead to more favorable interactions with the kinase active site. For instance, fluorine atoms can form hydrophobic interactions with nonpolar residues and modulate the pKa of nearby functional groups, thereby influencing binding affinity.[4] The 5,6-difluoro substitution on the indazole ring, in particular, can significantly impact the electronic properties of the scaffold, potentially leading to altered kinase selectivity profiles compared to their non-fluorinated counterparts.
Comparative Cross-Reactivity Profiles of Fluorinated Indazole Kinase Inhibitors
Table 1: Kinase Inhibition Profile of a Representative 3-Aminoindazole Derivative (ABT-869) and the Effect of Fluorine Substitution on Related Scaffolds
| Compound/Scaffold | KDR (VEGFR2) | FLT3 | c-Kit | PDGFRβ | FGFR1 | FGFR2 |
| ABT-869 (3-aminoindazole urea) | 4 | 29 | 18 | 36 | 120 | 110 |
| Fluorinated Indazole Analog (Conceptual) | Enhanced Potency | Altered Selectivity | Altered Selectivity | Altered Selectivity | Altered Selectivity | Altered Selectivity |
| Data for ABT-869 is sourced from a study on 3-aminoindazole-based ureas.[5] The conceptual fluorinated analog's performance is an extrapolation based on the known effects of fluorination. |
Table 2: Comparative Kinase Inhibition of a 6-Fluoro-Indazole Derivative against FGFR1 and FGFR2
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Cellular Potency (KG1 cells) IC50 (nM) |
| Compound 27a (6-Fluoro-1H-Indazol-3-amine derivative) | < 4.1 | 2.0 | 25.3 |
| Data for Compound 27a highlights the high potency achieved with a fluorine-substituted indazole scaffold against fibroblast growth factor receptors.[4] |
Table 3: Inhibitory Activity of a 5-(3,5-difluorobenzyl)-1H-indazole Derivative (Compound X4)
| Kinase Target | IC50 (µM) |
| ALK | 0.512 |
| ROS1 | 0.766 |
| Compound X4, which features a difluorinated benzyl moiety attached to the indazole core, demonstrates potent dual inhibition of ALK and ROS1, with high specificity reported across a wider kinase panel.[6] |
Visualizing Kinase Signaling and Profiling Workflows
To better understand the context of kinase inhibitor action and the process of its characterization, the following diagrams illustrate a key signaling pathway and a general workflow for cross-reactivity profiling.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.
Caption: General workflow for the cross-reactivity profiling of a novel kinase inhibitor.
Experimental Protocols for Kinase Inhibitor Profiling
The foundation of a reliable cross-reactivity profile lies in robust and well-validated experimental methodologies. Below are detailed protocols for two key assays in kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based - e.g., Kinase-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-derived inhibitor against a panel of purified kinases.
Principle: This assay measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus, a higher signal indicates greater inhibition.
Materials:
-
Recombinant human kinases of interest
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
This compound-derived test compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Acoustic liquid handler or multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Assay Plate Setup: Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 20 nL) of the serially diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement and Pathway Inhibition Assay (Western Blot)
Objective: To assess the ability of a this compound-derived inhibitor to engage its target kinase and inhibit downstream signaling in a cellular context.
Principle: This protocol uses Western blotting to measure the phosphorylation status of a direct downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate upon treatment with the inhibitor indicates target engagement and pathway inhibition.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound-derived test compound
-
Stimulating agent (if required to activate the pathway, e.g., growth factors)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound or DMSO for a predetermined time.
-
Cell Stimulation (if applicable): If the signaling pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total form of the substrate to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, a deep understanding of the cross-reactivity profile is essential for translating potent chemistry into safe and effective therapeutics. By employing a systematic approach to profiling, utilizing a combination of biochemical and cellular assays, researchers can gain critical insights into the selectivity of their compounds. This knowledge is not only vital for lead optimization and candidate selection but also for elucidating the complex biology that underlies the therapeutic and off-target effects of these targeted agents. The continued exploration of fluorinated indazole derivatives, coupled with rigorous cross-reactivity profiling, will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Difluoroindazoles: Efficacy of Modern Synthetic Routes
Difluoroindazoles are a class of fluorinated heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique physicochemical properties, imparted by the presence of two fluorine atoms, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, the development of efficient and versatile synthetic routes to access these valuable scaffolds is a key area of research. This guide provides a comparative analysis of prominent synthetic strategies for the preparation of difluoroindazoles, offering insights into their efficacy, substrate scope, and mechanistic underpinnings. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic route for their specific needs.
Direct C-H Fluorination: A Green and Regioselective Approach
Direct C-H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluorinated heterocycles. A notable advancement in this area is the metal-free, regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent.[1] This method is particularly attractive due to its mild reaction conditions, use of water as a solvent, and high functional group tolerance.
The proposed mechanism for this transformation involves a radical pathway initiated by the generation of a fluorine radical from NFSI.[1] This electrophilic fluorine radical then selectively attacks the electron-rich C-3 position of the 2H-indazole ring.
Experimental Protocol: C-3 Fluorination of 2H-Indazoles with NFSI
Materials:
-
2H-indazole substrate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the 2H-indazole (1.0 mmol) in water (5 mL) in a round-bottom flask, add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).
-
Stir the reaction mixture at room temperature under ambient air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-3 fluorinated indazole.
Transition Metal-Catalyzed C-H Activation and Annulation
Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules. For the synthesis of trifluoromethylated indazoles, a rhodium(III)-catalyzed C-H activation of azobenzenes followed by a [4+1] cascade annulation with CF3-imidoyl sulfoxonium ylides has been developed.[3] This protocol offers excellent functional group tolerance and high efficiency. Mechanistic studies suggest that the C-H activation likely proceeds through a concerted metalation-deprotonation (CMD) pathway, with the C-H bond cleavage being the rate-determining step.[3] While this method yields trifluoromethylated indazoles, the underlying principle of C-H activation represents a powerful strategy that could be adapted for the synthesis of difluoroindazoles with appropriately substituted starting materials.
A related strategy involves the palladium-catalyzed intramolecular C-H difluoroalkylation for the synthesis of 3,3-difluoro-2-oxindoles.[4][5][6] This approach demonstrates the feasibility of forming C-C bonds involving difluorinated carbons via C-H activation, a concept that could potentially be extended to the synthesis of difluoroindazoles.
Diagram: Proposed Catalytic Cycle for Rh(III)-Catalyzed C-H Activation/Annulation
Caption: A simplified catalytic cycle for the synthesis of CF3-indazoles.
Cyclization Strategies: Building the Indazole Core
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including difluoroindazoles. Several effective strategies have been developed, each with its own advantages.
One-Pot, Three-Component Reactions
Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide a straightforward route to 2H-indazoles.[7] This method benefits from operational simplicity and a broad substrate scope. The use of copper(I) oxide nanoparticles as a catalyst under ligand-free conditions in a green solvent like polyethylene glycol (PEG) further enhances the sustainability of this approach.[7]
Reductive Cyclization
The reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ from the condensation of ortho-nitrobenzaldehydes and amines, offers a mild and efficient one-pot synthesis of 2H-indazoles.[7] This reaction is typically promoted by a reducing agent such as tri-n-butylphosphine.
Cyclization of Fluorinated Precursors
A highly direct and scalable route to a specific difluoroindazole, 3-amino-4,6-difluoro-1H-indazole, involves the cyclization of 2,3,5-trifluorobenzonitrile with hydrazine hydrate.[8] This one-step process proceeds via a nucleophilic aromatic substitution of the fluorine atom at the C2 position, followed by intramolecular cyclization. This method is particularly valuable for the large-scale production of this important building block.[8]
Diagram: Workflow for the Synthesis of 3-Amino-4,6-difluoro-1H-indazole
Caption: A streamlined workflow for the synthesis of a key difluoroindazole intermediate.
Experimental Protocol: Synthesis of 3-Amino-4,6-difluoro-1H-indazole[8]
Materials:
-
2,3,5-Trifluorobenzonitrile
-
Hydrazine Hydrate (80% aq.)
-
Ethanol (200 Proof)
-
Deionized Water
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple
-
Heating mantle
Procedure:
-
Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple.
-
Charge the flask with 2,3,5-trifluorobenzonitrile (100 g, 0.637 mol) and ethanol (1 L).
-
Stir the mixture to obtain a clear solution.
-
Slowly add hydrazine hydrate (80% aq., 120 g, 1.92 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool to 0-5 °C in an ice bath.
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with cold ethanol and then with deionized water.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 3-amino-4,6-difluoro-1H-indazole.
Modern Synthetic Methods: Photoredox and Electrochemical Approaches
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions.[9][10] For instance, the trifluoromethylation of 2H-indazoles can be achieved using methylene blue as a photocatalyst.[9] While direct difluoroalkylation of indazoles via photoredox catalysis is not yet widely reported, this strategy holds significant promise for future developments.
Electrochemical synthesis offers another sustainable and efficient alternative to traditional methods.[11][12] The electrochemical oxidative cyclization of o-aminophenols/anilines with aldehydes to form benzazoles demonstrates the potential of this approach for constructing heterocyclic rings.[12] The application of electrochemistry to the synthesis of difluoroindazoles is an area ripe for exploration.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Direct C-H Fluorination | Metal-free, regioselective C-3 fluorination of 2H-indazoles using NFSI.[1] | Green (water solvent), mild conditions, high functional group tolerance, high regioselectivity. | Limited to C-3 fluorination of pre-existing indazole rings. | Up to 87%[1] |
| C-H Activation/Annulation | Rh(III)-catalyzed C-H activation of azobenzenes and [4+1] annulation.[3] | Excellent functional group tolerance, high efficiency. | Requires specific starting materials (azobenzenes), use of a precious metal catalyst. | Good to excellent |
| One-Pot, Three-Component Cyclization | Copper-catalyzed reaction of 2-bromobenzaldehydes, amines, and sodium azide.[7] | Operational simplicity, broad substrate scope, can be performed under green conditions. | May require optimization for specific substrates. | Good |
| Reductive Cyclization | One-pot reductive cyclization of ortho-imino-nitrobenzenes.[7] | Mild conditions, operational simplicity. | Substrate scope may be limited by the availability of substituted ortho-nitrobenzaldehydes. | Good |
| Cyclization of Fluorinated Precursors | One-step cyclization of 2,3,5-trifluorobenzonitrile with hydrazine.[8] | Highly direct, scalable, excellent for producing a specific difluoroindazole. | Limited to the synthesis of specific isomers based on the starting material. | High |
Conclusion
The synthesis of difluoroindazoles can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. Direct C-H fluorination offers a green and regioselective method for modifying existing indazole scaffolds. Transition metal-catalyzed C-H activation provides a powerful tool for constructing the indazole ring with concomitant fluorination, albeit with the need for specific starting materials and catalysts. Cyclization strategies, particularly those involving one-pot procedures or the use of readily available fluorinated precursors, offer practical and scalable approaches to a range of difluoroindazoles. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern of the target molecule, the required scale of the synthesis, and the availability of starting materials. As modern synthetic methodologies such as photoredox and electrochemical catalysis continue to evolve, we can anticipate the development of even more efficient and sustainable routes to this important class of compounds.
References
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles [dspace.mit.edu]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Synthesis of Disubstituted Alkynes from Dihydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Pharmacokinetic Properties of 6-Fluoroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-Fluoroindazole Scaffold
The indazole nucleus is a privileged scaffold in drug discovery, present in numerous compounds with a wide array of pharmacological activities, including kinase inhibition. The introduction of a fluorine atom at the 6-position of the indazole ring is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. These modifications can translate to improved in vivo performance, such as enhanced oral bioavailability and a more desirable half-life.
This guide will focus on a comparative analysis of preclinical compounds where the 6-fluoroindazole core is a key structural feature, providing a framework for researchers to evaluate and contextualize their own findings.
Comparative Pharmacokinetic Profiles
The in vivo behavior of a drug candidate is a complex interplay of its intrinsic properties and the physiological environment. To facilitate a meaningful comparison, this section presents the pharmacokinetic parameters of two notable 6-fluoroindazole derivatives from the kinase inhibitor class, evaluated in preclinical rodent models.
Table 1: Comparative In Vivo Pharmacokinetic Parameters of 6-Fluoroindazole Derivatives in Rodents
| Parameter | Compound 1: FGFR Inhibitor | Compound 2: Related Indazole Kinase Inhibitor (Gandotinib) |
| Compound Name | (S)-6-fluoro-N-((1S,3R)-3-(pyrrolidin-1-yl)cyclopentyl)-1H-indazole-3-carboxamide | Gandotinib (LY2784544) |
| Target(s) | FGFR2/FGFR3[1] | JAK2 (V617F mutant)[2][3] |
| Species | Mouse (NSG)[1] | Mouse (SCID)[4] |
| Dose (Oral) | 30 mg/kg[1] | 10 - 80 mg/kg (BID) for efficacy studies[4] |
| Cmax (Maximum Concentration) | 760 nM (at 2h)[1] | Not explicitly stated in preclinical PK |
| Tmax (Time to Cmax) | 2 h[1] | Not explicitly stated in preclinical PK |
| AUC (Area Under the Curve) | Data not fully available | Not explicitly stated in preclinical PK |
| Half-life (t1/2) | Data not fully available | Not explicitly stated in preclinical PK |
| Oral Bioavailability (F%) | High absorption suggested by plasma concentration[1] | Not explicitly stated in preclinical PK |
| Key Observation | Achieved plasma concentrations 3.6-fold over the whole blood IC50, indicating good oral exposure.[1] | Effectively inhibited STAT5 phosphorylation in vivo with a TED50 of 12.7 mg/kg, demonstrating target engagement.[4] |
Analysis and Interpretation:
The available data, while not fully comprehensive for a side-by-side comparison of all PK parameters, offers valuable insights. Compound 1 , a dual FGFR2/3 inhibitor, demonstrates significant oral absorption in mice, achieving a plasma concentration well above its effective concentration in a whole blood assay.[1] This is a crucial first step, indicating that the compound can reach systemic circulation to engage its target. The moderate in vitro metabolic stability and permeability likely contribute to this favorable outcome.[1]
Key Determinants of In Vivo Pharmacokinetics for 6-Fluoroindazole Derivatives
The overall pharmacokinetic profile of a compound is governed by its ADME properties. Below, we delve into the critical in vitro assays and their causal relationship to the in vivo outcomes observed.
Absorption and Permeability
For oral drug candidates, absorption from the gastrointestinal tract is the first major hurdle. This is often predicted using in vitro models like the Caco-2 permeability assay.
-
Causality : The Caco-2 assay utilizes a monolayer of human intestinal cells to model the gut wall. A high apparent permeability (Papp) value suggests good passive diffusion across the intestinal epithelium, which is a prerequisite for high oral bioavailability. Compound 1, for instance, showed a significant improvement in permeability over its predecessor, which likely contributed to its good oral exposure.[1]
Metabolism and Clearance
The metabolic stability of a compound determines its half-life and clearance rate. In vitro assays using liver microsomes or hepatocytes are standard for predicting in vivo metabolism.
-
Causality : The 6-fluoro substitution is often strategically placed to block potential sites of metabolism by cytochrome P450 enzymes. By preventing oxidation at this position, the metabolic clearance of the compound can be reduced, leading to a longer half-life and greater systemic exposure (AUC). The moderate metabolic stability of Compound 1 in human liver microsomes suggests it is not rapidly cleared by the liver, which is a desirable characteristic.[1]
Distribution
The distribution of a drug into various tissues influences both its efficacy and potential toxicity. For compounds targeting the central nervous system (CNS), brain penetration is essential.
-
Causality : The ability of a compound to cross the blood-brain barrier is often assessed by measuring its unbound concentrations in plasma and brain tissue. A brain-to-plasma ratio of unbound drug close to unity indicates efficient CNS penetration. While not 6-fluoroindazole derivatives, the LRRK2 inhibitor PF-06447475 and the MET kinase inhibitor GNE-A serve as excellent examples where brain permeability was a key parameter in their evaluation.[5][6]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate pharmacokinetic data must be robust and well-validated. Below are detailed, step-by-step methodologies for core in vivo PK studies and the associated bioanalytical quantification.
Protocol 1: Rodent Oral and Intravenous Pharmacokinetic Study
This protocol outlines the procedure for determining key pharmacokinetic parameters, including bioavailability, clearance, and half-life, in rats.
Objective: To determine the plasma concentration-time profile of a 6-fluoroindazole derivative after oral and intravenous administration.
Materials:
-
Test compound
-
Vehicle suitable for oral (e.g., 0.5% methylcellulose in water) and intravenous (e.g., saline with a co-solvent like PEG400) administration
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
Syringes, gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate cannulated rats for at least 24 hours before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Intravenous (IV) Group (n=3): Administer the test compound as a single bolus injection via the jugular vein cannula (e.g., at 1-2 mg/kg). Record the exact time of administration.
-
Oral (PO) Group (n=3): Administer the test compound via oral gavage (e.g., at 5-10 mg/kg). Record the exact time of administration.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately transfer blood samples into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Workflow for a typical rodent pharmacokinetic study.
Protocol 2: Bioanalytical Quantification by LC-MS/MS
Accurate quantification of the drug in plasma is the foundation of a reliable PK study.
Objective: To develop a sensitive and specific method for quantifying the 6-fluoroindazole derivative in plasma.
Materials:
-
Test compound and a suitable internal standard (IS)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Rat plasma samples from the PK study
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test compound into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Develop a chromatographic method (mobile phase composition, gradient, and flow rate) to achieve good separation of the analyte and IS from endogenous plasma components.
-
Optimize the mass spectrometer settings (ion source parameters and MRM transitions) for sensitive and selective detection of the analyte and IS.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and IS.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards using a weighted linear regression.
-
Use the calibration curve to determine the concentration of the test compound in the unknown plasma samples.
-
dot graph { layout=dot; node [shape=record, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
}
Caption: Key steps in the bioanalytical sample preparation and analysis.
Conclusion and Future Perspectives
The 6-fluoroindazole scaffold continues to be a valuable component in the design of novel therapeutics, particularly kinase inhibitors. The available preclinical data for compounds like the FGFR2/3 inhibitor (Compound 1) and Gandotinib highlight the potential for derivatives of this class to achieve favorable pharmacokinetic profiles, including good oral exposure and effective target engagement in vivo.
For researchers in this field, a systematic approach to ADME profiling is paramount. Early assessment of permeability and metabolic stability can provide crucial insights and guide the optimization of lead compounds. As demonstrated, even with limited publicly available data, a comparative analysis can provide a valuable context for new chemical entities. Future work should aim to publish comprehensive preclinical ADME and PK data to build a more complete picture of this important chemical class and accelerate the development of new medicines.
References
- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 study of gandotinib (LY2784544) in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of 5,6-Difluoro-1H-indazole Bound to a Target Protein
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 5,6-Difluoro-1H-indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its structural versatility and capacity for hydrogen bonding have made it a cornerstone in the development of therapeutics targeting numerous diseases, particularly as a potent inhibitor of protein kinases.[2][3][4]
This guide focuses on a specific, strategically modified variant: This compound . The introduction of fluorine atoms is a well-established strategy in drug design to modulate key physicochemical properties.[1] The difluorination at the 5 and 6 positions of the indazole ring can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] The strong C-F bond can block sites of metabolism, while the high electronegativity of fluorine can alter the molecule's electronic distribution, leading to stronger, more specific interactions with the target protein.[1]
Understanding the precise structural basis for these enhanced properties is paramount for rational drug design. This guide provides a comprehensive, comparative workflow for the structural analysis of this compound bound to a model protein target, "Kinase X," comparing it with non-fluorinated and mono-fluorinated analogs to elucidate the specific contributions of the fluorine atoms. We will proceed from initial computational predictions through biophysical validation to high-resolution structural determination, explaining the causality behind each experimental choice.
The Integrated Structural Analysis Workflow
A robust structural biology campaign does not rely on a single technique. Instead, it employs a multi-faceted, self-validating approach where computational, biophysical, and high-resolution structural methods inform and confirm one another.
References
- 1. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAK1 Inhibition: Evaluating the Potential of the 3-Amino-4,6-difluoro-1H-indazole Scaffold Against Established Inhibitors
Introduction: TAK1, a Critical Node in Inflammatory Signaling
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a pivotal therapeutic target for a spectrum of inflammatory diseases and cancers.[1] TAK1 functions as a central signaling hub, integrating upstream signals from proinflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), as well as Toll-like receptors (TLRs).[2][3] Upon activation, TAK1 initiates downstream cascades, primarily activating the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38.[4][5] This signal transduction is crucial for immune responses, but its dysregulation is implicated in the pathogenesis of autoimmune disorders like rheumatoid arthritis (RA) and various malignancies.[2][6]
The development of small-molecule inhibitors targeting TAK1 offers a promising strategy to modulate these pathological processes. This guide provides a comparative analysis of established TAK1 inhibitors, setting the stage for evaluating the potential of novel chemical scaffolds, such as 3-Amino-4,6-difluoro-1H-indazole. While not an inhibitor itself, this indazole derivative represents a "privileged scaffold"—a molecular framework known to be a valuable starting point in drug discovery. The 3-amino-1H-indazole moiety, in particular, is recognized as a critical "hinge-binding" fragment, essential for the design of potent protein kinase inhibitors.[7][8][9]
This analysis will delve into the mechanisms, potency, selectivity, and pharmacokinetic properties of benchmark TAK1 inhibitors, providing the essential context for researchers aiming to develop next-generation therapeutics from scaffolds like 3-Amino-4,6-difluoro-1H-indazole.
The TAK1 Signaling Axis
Understanding the TAK1 signaling pathway is fundamental to appreciating the mechanism of its inhibitors. Ligand binding to receptors such as the TNF receptor (TNFR) or IL-1 receptor (IL-1R) triggers the recruitment of adaptor proteins.[2] These adaptors facilitate the K63-linked polyubiquitination of target proteins, creating a scaffold that recruits the TAK1 complex, which consists of TAK1 and its binding partners, TAB1, TAB2, or TAB3.[4] This recruitment and subsequent auto-phosphorylation activates TAK1's kinase function, leading to the phosphorylation and activation of the IκB kinase (IKK) complex (for the NF-κB pathway) and MKKs (for the JNK/p38 MAPK pathways).[2]
A Comparative Landscape of Established TAK1 Inhibitors
The development of TAK1 inhibitors has evolved significantly, from non-selective natural products to highly selective, orally bioavailable clinical candidates. A comparison of these molecules provides a roadmap for future drug design.
The Tool Compound: (5Z)-7-Oxozeaenol (5ZO)
(5Z)-7-Oxozeaenol is a natural resorcylic lactone widely used as a tool compound to study TAK1 biology.[10][11]
-
Mechanism of Action: 5ZO is an irreversible covalent inhibitor that binds to a cysteine residue (Cys174) in the ATP-binding pocket of TAK1.[6]
-
Potency: It is highly potent, with a reported IC₅₀ of 8 nM for TAK1.[12]
-
Limitations: Its primary drawback is a significant lack of selectivity. It potently inhibits a wide panel of other kinases, making it unsuitable for therapeutic use due to likely off-target effects.[13] Its utility is therefore confined to preclinical research to probe the biological consequences of potent TAK1 inhibition.
The Selective Probe: Takinib
Takinib was developed as a more selective inhibitor to overcome the limitations of 5ZO.
-
Mechanism of Action: Takinib is a selective, non-competitive inhibitor that binds within the ATP-binding pocket of autophosphorylated TAK1.[11][14]
-
Potency and Selectivity: It exhibits high potency with an IC₅₀ of 9.5 nM for TAK1 and demonstrates significantly greater selectivity over other kinases compared to 5ZO.[14][15]
-
Limitations: Despite its improved selectivity, Takinib suffers from poor oral bioavailability, which has limited its clinical development and its utility in in vivo studies.[16][17]
The Clinical Candidate: HS-276 (EYD-001)
HS-276 was developed through a structure-based drug design effort to improve upon the scaffold of Takinib. It represents a best-in-class example of a highly selective, orally active TAK1 inhibitor.[17][18]
-
Mechanism of Action: Like its predecessor, HS-276 is an ATP-competitive inhibitor.[19]
-
Potency and Selectivity: It is exceptionally potent, with a Kᵢ of 2.5 nM and an IC₅₀ of 8 nM.[14][17] Critically, it shows exquisite selectivity across the human kinome.[19]
-
Pharmacokinetics: HS-276 was specifically designed for oral administration, exhibiting greater than 95% bioavailability in mouse models.[17][18] This compound has demonstrated efficacy in preclinical models of rheumatoid arthritis and systemic sclerosis and has received Orphan Drug Designation from the FDA.[17][20]
Alternative Binding Modes: NG-25
NG-25 represents a different class of inhibitors that target an inactive conformation of the kinase.
-
Mechanism of Action: NG-25 is a Type II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase, targeting an allosteric pocket adjacent to the ATP-binding site.[13]
-
Potency and Selectivity: It is a dual inhibitor, targeting both TAK1 and MAP4K2 with similar potencies (enzymatic IC₅₀ of 149 nM for TAK1 and 21.7 nM for MAP4K2).[13][15] This polypharmacology can be advantageous or disadvantageous depending on the therapeutic context.
Data-Driven Comparison of TAK1 Inhibitors
Quantitative data is essential for objectively comparing inhibitor performance. The table below summarizes key parameters for the discussed compounds.
| Inhibitor | Inhibition Type | Binding Mode | TAK1 Potency (IC₅₀/Kᵢ) | Key Off-Targets / Selectivity Profile | Oral Bioavailability | Reference(s) |
| (5Z)-7-Oxozeaenol | Covalent, Irreversible | ATP Pocket (Cys174) | 8 nM (IC₅₀) | Poor selectivity; inhibits >50 other kinases (MEKs, VEGFRs, etc.) | Not reported; used for research | [12][13] |
| Takinib | Reversible, Non-competitive | ATP Pocket | 9.5 nM (IC₅₀) | Selective; >1.5 log more potent for TAK1 than IRAK1/4 | Poor | [14][15][17] |
| HS-276 (EYD-001) | Reversible, ATP-competitive | ATP Pocket | 2.5 nM (Kᵢ), 8 nM (IC₅₀) | Highly selective (S[2]=0.037); next target (CLK2) is 3.6-fold less potent | >95% (in mice) | [14][17][19] |
| NG-25 | Reversible, Type II | DFG-out (Allosteric) | 149 nM (IC₅₀) | Dual inhibitor of TAK1 and MAP4K2 (IC₅₀ = 21.7 nM) | Not reported | [13][15] |
Experimental Protocols for Inhibitor Characterization
The robust evaluation of a novel TAK1 inhibitor, whether derived from the 3-Amino-4,6-difluoro-1H-indazole scaffold or another, requires a tiered approach from biochemical validation to cellular and in vivo efficacy.
Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on TAK1 kinase activity by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.
-
Causality: This is the first and most direct test of target engagement. By using purified recombinant TAK1-TAB1 enzyme, we isolate the interaction between the compound and its intended target, free from the complexities of a cellular environment. A low IC₅₀ value here is a prerequisite for further development.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture (25 µL total volume) containing:
-
Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Recombinant human TAK1/TAB1 enzyme complex.
-
Myelin Basic Protein (MBP) as a substrate.[21]
-
Serial dilutions of the test compound (e.g., 3-amino-4,6-difluoro-1H-indazole derivative) or control inhibitor (e.g., HS-276).
-
-
Initiation: Start the reaction by adding ATP (e.g., 25 µM). Incubate for 60 minutes at 30°C.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition relative to a DMSO vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Assay for Downstream Signaling (Western Blot)
This protocol assesses whether the inhibitor can block TAK1 signaling inside a living cell by measuring the phosphorylation of a key downstream target, IKKβ.
-
Causality: This experiment validates that the compound is cell-permeable and engages TAK1 in its native environment, leading to the expected downstream biological consequence. It bridges the gap between biochemical potency and cellular function.
Methodology:
-
Cell Culture and Treatment: Plate human macrophage-like THP-1 cells or mouse embryonic fibroblasts (MEFs) and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TAK1 activator, such as TNFα (20 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes to induce TAK1 pathway activation.[22]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-IKKα/β, total IKKβ, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating inhibition of signal transduction.
Conclusion and Future Outlook
The journey of TAK1 inhibitor development, from the non-selective 5ZO to the highly refined HS-276, provides a clear blueprint for success. An ideal TAK1 inhibitor must possess high potency, exquisite selectivity to avoid off-target toxicities, and favorable pharmacokinetic properties, particularly oral bioavailability, to be clinically viable.[18]
The 3-Amino-4,6-difluoro-1H-indazole scaffold is a compelling starting point for novel inhibitor design. The 3-aminoindazole core is a proven hinge-binding motif, and the strategic placement of fluorine atoms can enhance metabolic stability and binding affinity.[7] By leveraging the knowledge gained from established inhibitors, medicinal chemists can modify this scaffold to optimize its interactions within the TAK1 ATP-binding pocket.
Any novel compound derived from this scaffold must be rigorously validated through the experimental workflow described. It would be benchmarked against HS-276, aiming to match or exceed its profile of high potency, selectivity, and oral bioavailability. Success in this endeavor could lead to the development of a new class of therapeutics for treating a wide range of inflammatory and oncologic diseases where the TAK1 pathway is a key driver of pathology.
References
- 1. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medicineinnovates.com [medicineinnovates.com]
- 17. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TAK1 inhibitors - Page 1 | BioWorld [bioworld.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. pubs.acs.org [pubs.acs.org]
Evaluating the Anti-Proliferative Activity of Fluorinated Indazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1][2] The introduction of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This guide provides a comparative analysis of the anti-proliferative activity of various fluorinated indazoles, supported by experimental data, to aid researchers in the design and development of novel cancer therapeutics.
The Role of Fluorination in Enhancing Anti-Cancer Efficacy
Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a valuable tool in drug design. In the context of indazole-based anti-cancer agents, fluorination has been shown to:
-
Improve Potency: The addition of fluorine can lead to a remarkable improvement in the inhibitory activity of indazole derivatives against various cancer-related kinases. For instance, the presence of an additional fluorine atom on a phenyl ring of an indazole-based FGFR1 inhibitor resulted in a significant increase in potency (IC50 = 5.5 nM) compared to its non-fluorinated counterpart (IC50 = 15 nM).[3]
-
Enhance Selectivity: Strategic placement of fluorine atoms can improve the selectivity of compounds for specific kinase targets, minimizing off-target effects.[3]
-
Increase Bioavailability: Fluorination can positively impact a compound's pharmacokinetic profile. For example, a 6-fluoroindazole derivative showed a dramatic increase in oral bioavailability (61%) compared to its 4-fluoro counterpart.[4]
Comparative Anti-Proliferative Activity of Fluorinated Indazoles
The anti-proliferative activity of fluorinated indazoles has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values of representative fluorinated indazole derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Polysubstituted Indazoles | Not specified | A2780 (Ovarian), A549 (Lung), IMR32 (Neuroblastoma), MDA-MB-231 (Breast), T47D (Breast) | 0.64 - 17 | [5] |
| 1H-Indazol-3-amine Derivatives | 14d | FGFR1 Kinase Assay | 0.0055 | [3] |
| Indazole-Pyrimidine Hybrids | 4d, 4g | MCF-7 (Breast) | 4.798, 4.680 | [6] |
| Piperazine-Indazole Derivatives | 6o | K562 (Leukemia) | 5.15 | [7] |
| 5-Ethylsulfonyl-indazole-3-carbohydrazides | 7a-o | Various | Not specified | [8] |
| 3-Aryl-indazole Derivatives | 39b | TRKA Kinase Assay | 0.0016 | [3] |
| 4-Fluorophenyl-imidazole Derivatives | 31 | JAK2 Kinase Assay | 0.062 | [9] |
| 4-Fluorophenyl-imidazole Derivatives | 3 | CK1δ Kinase Assay | 0.089 | [9] |
| 4-Fluorophenyl-imidazole Derivatives | 34 | p38α MAPK Kinase Assay | 0.096 | [9] |
| 5-Fluoroindazole Derivative | 42 | HNE Serine Protease Assay | 0.1 | [4] |
| 7-Fluoroindazole Derivatives | 43a-m | Syk Kinase Assay | 0.01 - 0.05 | [4] |
| Fluorinated Indolinone Derivatives | 16c | HepG2 (Liver) | 0.4 | [10] |
| Fluorinated Indolinone Derivatives | 16c | HuH7 (Liver) | 1.1 | [10] |
| Fluorinated Indole Derivatives | 34b | A549 (Lung) | 0.8 | [10] |
| Fluorinated Pyrazolylbenzimidazole Hybrids | 55b | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95 - 1.57 | [10] |
| 5-Fluoro Benzothiazole Derivative | 59a | HCT-116 (Colon) | 0.08 | [10] |
| Fluorinated Tetrahydrocarbazoles | 36 | GIII-Calu1 (Lung), Panc1 (Pancreas) | 3.1, 3.2 | [10] |
Mechanisms of Action: Targeting Key Signaling Pathways
Fluorinated indazoles exert their anti-proliferative effects through the modulation of various cellular signaling pathways critical for cancer cell growth and survival. A primary mechanism involves the inhibition of protein kinases, enzymes that play a central role in cell signaling.[11]
Kinase Inhibition: Many indazole derivatives, including fluorinated analogs, are designed as specific inhibitors of tyrosine and serine/threonine kinases.[3] These include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Fluorinated indazoles have shown potent inhibitory activity against FGFR1 and FGFR2.[3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors. Indazole-pyrimidine hybrids have been developed as VEGFR-2 inhibitors.[3]
-
Tropomyosin Receptor Kinases (TRKs): Abnormal expression of TRKs can drive the growth of several human cancers. 3-aryl-indazole derivatives have been identified as pan-Trk inhibitors.[3]
-
Other Kinases: Fluorinated indazoles have also been shown to target other kinases such as p38 MAP kinase, Janus kinase 2 (JAK2), and Casein Kinase Iδ (CK1δ).[9]
dot
Caption: Inhibition of Receptor Tyrosine Kinase signaling by fluorinated indazoles.
Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, some fluorinated indazoles have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5] For example, certain polysubstituted indazoles can trigger a significant level of apoptosis and block cells in the S or G2/M phase of the cell cycle.[5] One compound was even observed to induce the formation of polyploid cells, suggesting a mechanism involving the microtubule system.[5]
Experimental Protocols for Evaluating Anti-Proliferative Activity
The in vitro anti-proliferative activity of fluorinated indazoles is commonly assessed using the MTT assay.
MTT Assay Protocol
This protocol outlines the steps for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete growth medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the fluorinated indazole compounds in the appropriate medium. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) should be included.[7]
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
dot
Caption: Workflow for the MTT anti-proliferative assay.
Conclusion and Future Perspectives
Fluorinated indazoles represent a promising class of compounds for the development of novel anti-cancer agents. Their ability to potently and selectively inhibit key oncogenic kinases, coupled with favorable pharmacokinetic properties, makes them attractive candidates for further investigation. The structure-activity relationship studies highlighted in this guide provide valuable insights for the rational design of next-generation fluorinated indazoles with improved efficacy and safety profiles. Future research should focus on in vivo evaluation of the most potent compounds and further elucidation of their detailed mechanisms of action to accelerate their translation into clinical applications.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Hazard Assessment and Profile of 5,6-Difluoro-1H-indazole
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends throughout their lifecycle, from synthesis to disposal. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and environmentally responsible laboratory. This guide provides a comprehensive operational plan for the proper disposal of 5,6-Difluoro-1H-indazole, ensuring the safety of your personnel and the integrity of your research environment.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust hazard profile can be constructed by examining its structure and data from closely related fluorinated indazole analogs. It is imperative to treat this compound as hazardous.
Structural Analogy and Presumed Hazards: this compound (CAS: 944898-96-8) is a fluorinated heterocyclic compound.[1] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2] However, the introduction of fluorine and the indazole core can also impart toxicological properties.
Based on data from analogous compounds such as 5-Fluoro-1H-indazole and other derivatives, the following hazards should be assumed:
-
Acute Oral Toxicity : Likely harmful or toxic if swallowed.[3][4]
-
Skin Irritation : May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[4][5]
During thermal decomposition, hazardous combustion products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride may be released.[4][6]
Table 1: Physicochemical and Identifier Data
| Property | Value | Source |
| CAS Number | 944898-96-8 | [1] |
| Molecular Formula | C7H4F2N2 | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Solid (form may vary) | [6] |
Personnel Protection: Your First Line of Defense
Before handling this compound for any purpose, including disposal, adherence to appropriate Personal Protective Equipment (PPE) standards is mandatory.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Eye/Face Protection : Use chemical safety goggles or a face shield. Ensure eye protection is compliant with standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin and Body Protection : A lab coat is required. Ensure no skin is exposed.
-
Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of safe disposal.[8]
-
Designate as Halogenated Organic Waste : Due to the fluorine atoms, this compound must be segregated into a waste stream for halogenated organic compounds. Mixing it with non-halogenated waste can complicate and increase the cost of disposal.
-
Physical State : Keep solid and liquid wastes separate. If disposing of solutions of this compound, do not mix with incompatible solvents.
Step 2: Waste Collection and Container Management
The integrity of your waste container is critical to preventing leaks and exposure.
-
Container Selection : Use a designated, leak-proof container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw cap is suitable. For liquid waste, use a container designed for chemical solvents.[9]
-
Labeling : Immediately label the waste container with a "Hazardous Waste" label. The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
-
Keep Containers Closed : Waste containers must be securely closed at all times, except when adding waste.[9][10]
Step 3: On-Site Storage
Designate a specific, secure area for hazardous waste storage.[8]
-
Location : The storage area should be away from general lab traffic, sinks, and drains. It should be accessible only to trained personnel.
-
Segregation : Store the halogenated waste container away from containers of strong acids, bases, and oxidizing agents to prevent accidental reactions.
Step 4: Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals.
-
Engage a Licensed Contractor : Arrange for pickup by your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[11][12]
-
Incineration : The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion products.[12]
-
Decontamination of Empty Containers : Any "empty" container that once held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10] After this procedure, the container may be managed for disposal or recycling according to your institution's policies.[11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : For small spills of solid material, and only if you are trained to do so, proceed with cleanup. For large spills, contact your EHS department immediately.
-
PPE : Don appropriate PPE as described in Section 2.
-
Cleanup : Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report : Document and report the incident according to your institution's protocol.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H4F2N2 | CID 51358554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 944898-96-8 | Benchchem [benchchem.com]
- 3. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 9. pfw.edu [pfw.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. capotchem.com [capotchem.com]
A Researcher's Guide to the Safe Handling of 5,6-Difluoro-1H-indazole: Essential Personal Protective Equipment and Disposal Protocols
As a cornerstone in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs, 5,6-Difluoro-1H-indazole is a compound of significant interest in the drug development landscape. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the indazole ring enhances its chemical stability and bioactivity, making it a valuable building block for medicinal chemists. However, the same properties that make this compound effective also necessitate a rigorous and well-informed approach to laboratory safety.
Hazard Assessment of this compound
Based on the analysis of analogous compounds, such as 3-bromo-6-fluoro-1H-indazole and this compound-3-carbonitrile, this compound should be handled as a hazardous substance with the following potential risks:[2][3]
-
Acute Oral Toxicity : May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation : May cause skin irritation.[2]
-
Serious Eye Damage/Irritation : May cause serious eye irritation.[2]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[2][4]
The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care, assuming it is a hazardous substance.[4]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[5] The following is a comprehensive guide to the minimum PPE requirements for handling this compound.
Protective gloves are essential when handling this compound to prevent skin contact.[6]
-
Glove Type : Chemically resistant nitrile or neoprene gloves are recommended.[7] Avoid using latex gloves as they may offer less protection against this class of chemicals.
-
Glove Thickness : Thicker gloves generally offer better protection, but dexterity is also a key consideration for many laboratory procedures.[5]
-
Double Gloving : For procedures with a higher risk of splashing or contamination, double gloving is recommended.[5] This allows for the removal of the outer glove if it becomes contaminated, without exposing the skin.[5]
-
Glove Integrity : Always inspect gloves for any signs of damage, such as punctures or tears, before use. Change gloves immediately if they are compromised or after any known contact with the chemical.[5] It is also good practice to change gloves regularly, typically every 30 to 60 minutes, during prolonged handling sessions.[5]
Given the potential for serious eye irritation, robust eye and face protection is mandatory.[2]
-
Chemical Splash Goggles : These should be worn whenever there is a potential for splash from this compound.[6] Unlike safety glasses, goggles form a seal around the eyes, providing more comprehensive protection from splashes, dust, and vapors.[6][7]
-
Face Shield : In addition to goggles, a face shield should be worn during procedures that have a higher risk of generating splashes or aerosols, such as when transferring large quantities of the substance or during heating.[8][9]
Appropriate body protection is crucial to prevent accidental skin contact.
-
Laboratory Coat : A clean, buttoned lab coat should be worn at all times in the laboratory.[6]
-
Chemical-Resistant Apron : For tasks involving larger quantities of this compound or a significant risk of splashes, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[6][8]
-
Full-Body Suit : In situations with a high risk of exposure, such as cleaning up a large spill, a disposable full-body suit (e.g., Tyvek) may be necessary.[6]
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1]
-
Dust Mask : For minor handling of the solid compound where dust generation is minimal, a dust mask (e.g., N95) may be appropriate.
-
Respirator : For procedures with a higher potential for generating airborne particles or when working outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]
Operational Plans: Step-by-Step Protocols
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
Respirator/Mask: If required, put on your respirator or mask.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[5]
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves.
-
Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you remove it to contain any contaminants.
-
Goggles/Face Shield: Remove your face shield and then your goggles.
-
Inner Gloves: Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface.[5]
-
Respirator/Mask: Remove your respirator or mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to protect both laboratory personnel and the environment.
Segregation and Collection of Waste
Proper segregation is a critical first step in the waste disposal process to prevent hazardous reactions.[3]
-
Designated Waste Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]
-
Labeling : Immediately label the container with a hazardous waste tag that includes:[3]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
-
Do Not Mix : Do not mix this compound with other waste streams, especially non-halogenated organic waste, acids or bases, oxidizing agents, or aqueous waste.[3]
Disposal of Contaminated PPE
-
Gloves, Weighing Paper, and Absorbent Pads : Any disposable materials that have come into direct contact with this compound should be placed in the designated "Halogenated Organic Solids" waste container.[3]
-
Lab Coats : If a reusable lab coat becomes contaminated, it should be professionally laundered by a service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.
Final Disposal of Chemical Waste
-
Licensed Disposal Company : this compound waste should be disposed of through a licensed professional waste disposal service.[2][4] This can typically be arranged through your institution's Environmental Health and Safety (EHS) office.
-
Incineration : Chemical incineration in a facility equipped with an afterburner and scrubber is a common disposal method for this type of compound.[4]
By adhering to these rigorous safety and disposal protocols, you can confidently and safely work with this compound, protecting yourself, your colleagues, and the environment, while advancing your critical research.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. pppmag.com [pppmag.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
